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  • Product: 2,4-Dihydroxy-3-formylquinoline
  • CAS: 529-89-5

Core Science & Biosynthesis

Foundational

Topic: 2,4-Dihydroxy-3-formylquinoline: Synthesis and Characterization

An In-depth Technical Guide for Researchers Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dihydroxy-3-formylquinoline, a pivotal heterocyclic scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dihydroxy-3-formylquinoline, a pivotal heterocyclic scaffold in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of its primary synthetic route, the Vilsmeier-Haack reaction, offering a field-proven, step-by-step protocol. Furthermore, a detailed multi-technique approach to its structural elucidation and characterization is presented, ensuring researchers can confidently validate their synthesis. This document is designed for chemists, researchers, and drug development professionals seeking to leverage this versatile intermediate for novel applications.

Introduction: The Significance of the Quinolone Scaffold

The quinoline core is a privileged heterocyclic system, forming the structural backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Within this class, 4-hydroxyquinolin-2(1H)-one and its derivatives are of particular interest due to their tautomeric nature and diverse pharmacological profiles, which include anticonvulsant, antimicrobial, and antitumor effects.[1][2]

The introduction of a formyl group at the C3 position to create 2,4-dihydroxy-3-formylquinoline (which exists in equilibrium with its 3-formyl-4-hydroxyquinolin-2(1H)-one tautomer) transforms it into a highly versatile synthetic intermediate.[3][4] The aldehyde functionality serves as a reactive handle for a multitude of subsequent chemical transformations, enabling the construction of complex molecular architectures and the exploration of new chemical space in drug discovery programs.[5] This guide offers an in-depth examination of its synthesis and the rigorous analytical methods required for its unambiguous characterization.

Synthetic Methodology: The Vilsmeier-Haack Approach

The most efficient and widely adopted method for the synthesis of 2,4-dihydroxy-3-formylquinoline is the Vilsmeier-Haack formylation of the readily available precursor, 4-hydroxyquinolin-2(1H)-one.[6] This reaction is a cornerstone of organic synthesis for installing formyl groups onto electron-rich aromatic and heterocyclic systems.[7]

Mechanistic Rationale and Causality

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key to its success lies in the generation of a mild, yet effective, electrophile known as the Vilsmeier reagent .

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloromethyliminium salt, the Vilsmeier reagent.[8][9]

  • Electrophilic Attack: The C3 position of the 4-hydroxyquinolin-2(1H)-one ring is highly activated and nucleophilic. This is a direct consequence of the powerful electron-donating effects of both the C4-hydroxyl group and the lone pair of electrons on the ring's nitrogen atom.[4] This electron-rich center readily attacks the Vilsmeier reagent.

  • Hydrolysis to Aldehyde: The resulting iminium ion intermediate is stable until aqueous workup. Upon hydrolysis, it readily converts to the final aldehyde product.[9]

The choice of the Vilsmeier-Haack reaction is strategic; it provides a mild and high-yielding pathway that avoids the harsh conditions or unstable reagents associated with other formylation methods.[7]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent  0-5 °C POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Substrate 4-Hydroxyquinolin-2(1H)-one (Precursor) Substrate->Intermediate Electrophilic Attack Product 2,4-Dihydroxy-3-formylquinoline Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Workflow for the Vilsmeier-Haack synthesis of 2,4-dihydroxy-3-formylquinoline.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods.[10][11] Researchers should always perform their own risk assessment before undertaking any chemical synthesis.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, add N,N-dimethylformamide (DMF, 5 mL). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 18 mL) dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature remains below 5 °C. Stir the resulting mixture for an additional 30 minutes at this temperature.

  • Substrate Addition: To this freshly prepared Vilsmeier reagent, add 4-hydroxyquinolin-2(1H)-one (4 g) portion-wise, maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (200 g) with vigorous stirring.

  • Isolation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of the intermediate. Isolate the solid product by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water until the filtrate is neutral. Dry the solid product. For higher purity, recrystallize the product from a suitable solvent such as ethyl acetate or ethanol.

Comprehensive Characterization

The confirmation of the structure of 2,4-dihydroxy-3-formylquinoline is a self-validating process that relies on the convergence of data from multiple analytical techniques. The compound's existence as a tautomeric mixture of the dihydroxy and quinolone forms must be considered when interpreting spectral data.[4]

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound, which collectively confirm its identity.

Technique Expected Observations and Rationale
¹H NMR Aromatic Protons: Multiplets between δ 7.0-8.5 ppm corresponding to the protons on the benzene ring. Aldehyde Proton (CHO): A distinct singlet in the downfield region, typically δ 9.5-10.5 ppm, confirming successful formylation.[11] OH/NH Protons: Broad, exchangeable singlets, often observed > δ 10.0 ppm. Their chemical shift is highly dependent on solvent and concentration.[12]
¹³C NMR Aldehyde Carbonyl: A signal around δ 185-195 ppm, characteristic of an aldehyde carbon.[11] Quinolone Carbonyl (C2): A signal in the region of δ 160-165 ppm. Aromatic/Vinyl Carbons: Multiple signals between δ 110-150 ppm, corresponding to the carbons of the quinoline ring system.
IR Spectroscopy O-H/N-H Stretch: A broad absorption band in the 3200-3500 cm⁻¹ region. C-H Aldehydic Stretch: Weak bands often visible around 2850 cm⁻¹ and 2750 cm⁻¹. C=O Aldehydic Stretch: A strong, sharp peak around 1660-1680 cm⁻¹.[10][13] C=O Lactam/C=C Aromatic Stretch: A complex series of strong absorptions between 1580-1640 cm⁻¹.
Mass Spectrometry Molecular Ion Peak (M⁺): A peak at m/z = 189, corresponding to the molecular formula C₁₀H₇NO₃.[14] Key Fragments: Common fragmentation may include the loss of CO (m/z = 161) or the formyl radical (CHO, m/z = 160).
Physical Properties
  • Appearance: Typically an off-white to yellow crystalline solid.

  • Melting Point: The melting point should be sharp for a pure sample. Literature values should be consulted for comparison.

Applications as a Synthetic Intermediate

The true value of 2,4-dihydroxy-3-formylquinoline lies in its potential as a precursor for more complex molecules. The aldehyde group is a versatile functional handle for various transformations.

Transformations cluster_derivatives Potential Derivatives Start 2,4-Dihydroxy-3-formylquinoline Imine Schiff Bases / Imines Start->Imine R-NH₂ Alcohol Hydroxymethyl Derivative Start->Alcohol NaBH₄ / Reduction Acid Carboxylic Acid Start->Acid Oxidation (e.g., KMnO₄) Cyano Cyanoquinoline Start->Cyano (e.g., CAN-NH₃)

Caption: Common synthetic transformations of the C3-formyl group.

These transformations open pathways to novel heterocyclic systems like furo[2,3-b]quinolines and pyrano[3,2-c]quinolines, many of which exhibit significant biological activities.[1][6]

Conclusion

This guide has detailed a robust and reliable method for the synthesis of 2,4-dihydroxy-3-formylquinoline via the Vilsmeier-Haack reaction. We have established a clear rationale for the chosen methodology and provided a comprehensive, multi-faceted approach for its characterization, ensuring the integrity of the synthesized material. The convergence of data from NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation. As a versatile building block, 2,4-dihydroxy-3-formylquinoline is a valuable asset for researchers in medicinal chemistry and materials science, enabling the development of novel compounds with significant potential.

References

  • Jadhav, G. R., Shaikh, M. U., & Pawar, R. P. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(12), 2597-2601. [Link]

  • Maddela, S., Gummadi, S., Maddila, S., & Jonnalagadda, S. B. (2013). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 125(5), 1071-1076. [Link]

  • Reddy, G. S., & Kumar, B. S. (2018). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 16(33), 6173-6180. [Link]

  • Patel, H., Patel, V., & Patel, D. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 177-182. [Link]

  • Abdellattif, M. H., & Abdel-Wahab, B. F. (2016). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel 4-Hydroxyquinolin-2(1H)-ones. Figshare. [Link]

  • Stadlbauer, W. (2015). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate. [Link]

  • Ayoob, A. I., & Mohmood, F. N. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science, 26(3), 75-88. [Link]

  • Ono, N., & Tamura, T. (1990). Method for producing 2,4-dihydroxyquinoline derivatives.
  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • S. S., S. M., & K., S. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Ayoob, A. I., & Mohmood, F. N. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2021). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Molecules, 26(16), 4881. [Link]

  • Narayanaswami, S., Suguna, H., & Pai, B. R. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences, 92(2), 145-151. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dihydroxyquinoline. PubChem. [Link]

  • Abdou, M. M. (2013). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Patil, S. B., & Deore, V. S. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(9), 3326-3334. [Link]

  • IB DP Chemistry. (n.d.). 11.3 Spectroscopic identification of organic compounds SL Paper 3. IB DP Chemistry. [Link]

Sources

Exploratory

Spectroscopic Characterization of 2,4-Dihydroxy-3-Formylquinoline: A Technical Guide

Part 1: Introduction & Structural Dynamics The Molecule 2,4-dihydroxy-3-formylquinoline is a critical pharmacophore in medicinal chemistry, serving as a versatile intermediate for the synthesis of pyrano[3,2-c]quinolines...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Structural Dynamics

The Molecule

2,4-dihydroxy-3-formylquinoline is a critical pharmacophore in medicinal chemistry, serving as a versatile intermediate for the synthesis of pyrano[3,2-c]quinolines, quinolinyl-chalcones, and other fused heterocyclic systems with antimicrobial and anticancer properties.[1][2][3][4]

While the name suggests a "dihydroxy" structure, the molecule exists in a complex tautomeric equilibrium. Understanding this equilibrium is the prerequisite for correctly interpreting spectroscopic data (NMR, IR). In the solid state and polar solvents (DMSO), the compound predominantly exists as 3-formyl-4-hydroxy-2-quinolone .

Tautomeric Equilibrium & Intramolecular Bonding

The stability of the 3-formyl derivative is governed by a strong intramolecular hydrogen bond between the hydroxyl group at position 4 and the carbonyl oxygen of the formyl group at position 3. This "pseudo-ring" locks the conformation and significantly influences the chemical shifts of the exchangeable protons.

Tautomerism cluster_bond Stabilizing Interaction Keto 4-hydroxy-2-quinolone (Major Tautomer) Formyl 3-Formyl-4-hydroxy-2-quinolone (Stabilized by H-Bond) Keto->Formyl Vilsmeier-Haack (Formylation at C3) Enol 2,4-dihydroxyquinoline (Minor Tautomer) Enol->Keto Tautomerization

Caption: Tautomeric progression from the precursor to the stable H-bonded 3-formyl product.

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by three distinct regions: the downfield exchangeable protons (highly diagnostic), the aldehyde proton, and the aromatic region.

Solvent: DMSO-


 (Standard for solubility and preventing exchange of chelated protons).
Table 1:

H NMR Chemical Shifts (

, ppm)
Position / GroupShift (

)
MultiplicityIntegralMechanistic Insight
OH (C4) 13.50 - 15.00 Singlet (Broad)1HChelated Proton. The extreme downfield shift confirms strong intramolecular H-bonding with the C3-formyl oxygen.
NH (N1) 11.80 - 12.20 Singlet1HAmide proton. Typical for 2-quinolones. Disappears on

exchange.
CHO (C3) 10.20 - 10.50 Singlet1HAldehyde proton. Sharp singlet, diagnostic of successful formylation.
H-5 7.90 - 8.10Doublet (

Hz)
1HDeshielded by the adjacent carbonyl/hydroxyl system.
H-7 7.60 - 7.70Triplet (

Hz)
1HAromatic ring proton.
H-8 7.30 - 7.40Doublet (

Hz)
1HAdjacent to Nitrogen (N1).
H-6 7.20 - 7.30Triplet (

Hz)
1HAromatic ring proton.
Table 2:

C NMR Chemical Shifts (

, ppm)
Carbon TypeShift (

)
Assignment
Aldehyde C=O 190.0 - 192.5 Exocyclic formyl carbonyl.
C-4 (Enolic) 170.0 - 175.0 Carbon attached to the hydroxyl group.
C-2 (Amide) 162.0 - 164.0 Cyclic amide carbonyl (Lactam).
C-8a 138.0 - 140.0Bridgehead carbon (next to N).
C-7 133.0 - 135.0Aromatic CH.
C-5 124.0 - 126.0Aromatic CH.
C-6 122.0 - 124.0Aromatic CH.
C-8 115.0 - 117.0Aromatic CH.
C-4a 114.0 - 116.0Bridgehead carbon.
C-3 100.0 - 105.0 Quaternary C. Shielded due to conjugation and enolic character.
Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups. The key feature is the "double carbonyl" signature (Amide + Aldehyde) and the broad chelated hydroxyl band.

Table 3: Key IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹)Vibration ModeInterpretation
3100 - 3400

(OH) &

(NH)
Broad band. The OH stretch is often lowered and broadened due to chelation.
2850 - 2950

(C-H)
Aldehyde C-H stretch (Fermi resonance doublet often visible).
1670 - 1690

(C=O)
Aldehyde Carbonyl. Slightly lower than typical aliphatic aldehydes due to conjugation and H-bonding.
1630 - 1660

(C=O)
Amide Carbonyl (Lactam). Characteristic of the quinolone ring.
1600 - 1620

(C=C)
Aromatic ring skeletal vibrations.
Mass Spectrometry (MS)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 189.17 g/mol

Table 4: Fragmentation Pattern (EI-MS)
m/z (Mass-to-Charge)Ion IdentityFragmentation Pathway
189

Molecular Ion. Base peak or high intensity.
161

Loss of Carbon Monoxide (typical for phenols/quinolones).
160

Loss of the formyl radical.
133

Sequential loss of CO.

Part 3: Synthesis & Experimental Protocol

The synthesis utilizes the Vilsmeier-Haack reaction , a robust method for formylating electron-rich aromatic rings.

Reaction Workflow

Synthesis Reagents Reagents: POCl3 + DMF (Vilsmeier Reagent) Substrate Substrate: 4-Hydroxy-2-quinolone Reagents->Substrate Electrophilic Attack Intermediate Intermediate: Chloroiminium Salt Species Substrate->Intermediate Formylation at C3 Hydrolysis Hydrolysis: Sodium Acetate / H2O Intermediate->Hydrolysis Quench Product Product: 3-Formyl-4-hydroxy-2-quinolone Hydrolysis->Product Precipitate

Caption: Step-by-step Vilsmeier-Haack formylation pathway.

Detailed Protocol

Objective: Synthesis of 3-formyl-4-hydroxy-2-quinolone.

  • Reagent Preparation: In a round-bottom flask, place anhydrous Dimethylformamide (DMF) (5 equiv). Cool to 0–5°C in an ice bath.

  • Vilsmeier Complex: Add Phosphorus Oxychloride (

    
    ) (1.2 equiv) dropwise with stirring. Maintain temperature below 10°C. A white/yellowish Vilsmeier salt precipitate may form.
    
  • Addition: Add 4-hydroxy-2-quinolone (1 equiv) portion-wise to the mixture.

  • Heating: Remove the ice bath and heat the mixture to 60–70°C for 4–6 hours. The reaction progress can be monitored by TLC (Mobile phase: Ethyl Acetate/Hexane).

  • Hydrolysis (Critical Step): Pour the reaction mixture into crushed ice. Neutralize/Hydrolyze by adding Sodium Acetate (sat. aq.) or NaOH (10%) until pH ~5-6.

  • Isolation: The yellow precipitate is filtered, washed copiously with cold water to remove DMF/acid traces, and recrystallized from Ethanol or DMF/Ethanol.

References

  • Vilsmeier-Haack Reaction Mechanism & Applications. Chemistry Steps. Retrieved from: [Link]

  • Spectroscopic Data of Quinolone Derivatives. SpectraBase (Wiley). Retrieved from: [Link]

  • Tautomerism in 4-Hydroxyquinolones. Royal Society of Chemistry (RSC) Advances. Retrieved from: [Link]

  • Synthesis of 3-formyl-2-quinolones. Organic Chemistry Portal. Retrieved from: [Link]

Sources

Foundational

Structural Elucidation of 2,4-Dihydroxy-3-Formylquinoline: A Tautomer-Aware NMR Guide

Executive Summary This technical guide addresses the structural characterization of 2,4-dihydroxy-3-formylquinoline , a critical scaffold in medicinal chemistry often utilized for its antimalarial and antibacterial prope...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural characterization of 2,4-dihydroxy-3-formylquinoline , a critical scaffold in medicinal chemistry often utilized for its antimalarial and antibacterial properties.

The Core Analytical Challenge: The name "2,4-dihydroxy" is a nomenclatural artifact. In solution (particularly in polar aprotic solvents like DMSO-d₆), this compound exists predominantly as 3-formyl-4-hydroxy-2(1H)-quinolone .

Successful interpretation of its ¹H NMR spectrum requires recognizing this keto-enol tautomerism. A static "dihydroxy" model will lead to misassignment of the exchangeable protons. This guide provides a self-validating protocol for identifying the diagnostic "Downfield Trio"—the aldehyde, the amide NH, and the chelated hydroxyl group—which appear in the 10–15 ppm window.

Part 1: Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must understand the species present in the NMR tube. The 2,4-dihydroxyquinoline system undergoes prototropic tautomerism. The 2-quinolone form is energetically favored due to the stability of the amide bond and the preservation of aromaticity in the benzene ring.

Furthermore, the introduction of a formyl group at position 3 creates a Resonance-Assisted Hydrogen Bond (RAHB) between the C4-hydroxyl and the C3-formyl oxygen. This locks the molecule into a specific conformation and dramatically deshields the hydroxyl proton.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the dominant species observed in NMR.

Tautomerism cluster_0 Key Spectral Feature Dienol 2,4-Dihydroxy Form (Rare in solution) Quinolone 3-Formyl-4-hydroxy-2-quinolone (Dominant Species) Dienol->Quinolone Tautomerization (DMSO-d6) RAHB Intramolecular H-Bonding (Stabilizes Quinolone) Quinolone->RAHB H-Bond Locking

Caption: Tautomeric shift favoring the 2-quinolone form, stabilized by intramolecular hydrogen bonding (RAHB).

Part 2: Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction variances, follow this standardized protocol.

Solvent Selection
  • Primary Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) .

    • Reasoning: The compound has poor solubility in CDCl₃.[1] DMSO-d₆ is required to disrupt intermolecular aggregation and solubilize the polar quinolone core. It also slows proton exchange, allowing observation of the sharp OH and broad NH signals.

  • Secondary Verification: D₂O Shake .

    • Reasoning: To confirm the identity of exchangeable protons (NH and OH).

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Volume: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

  • Vessel: Use a high-quality 5mm NMR tube to prevent shimming errors.

  • Temperature: Acquire at 298 K (25°C) . Higher temperatures may sharpen the broad NH peak but can accelerate exchange.

Part 3: Spectral Analysis (The Core)

The spectrum is defined by three distinct regions: the Downfield Trio (Exchangeables/Aldehyde), the Aromatic Region , and the Impurity Region .

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationKey Characteristics
Chelated OH (C4) 13.5 – 14.5 Singlet (s)1HExtremely deshielded due to RAHB. Sharp peak. Disappears with D₂O.[1]
Amide NH (N1) 11.8 – 12.2 Broad Singlet (br s)1HBroad due to quadrupole relaxation of ¹⁴N. Disappears with D₂O.[1]
Aldehyde CHO (C3) 10.0 – 10.5 Singlet (s)1HSharp singlet. Does NOT exchange with D₂O.
Aromatic H-5 8.0 – 8.2Doublet (d)1HDeshielded by adjacent carbonyls.
Aromatic H-7 7.6 – 7.8Triplet (t)1HAromatic coupling (J ≈ 7-8 Hz).
Aromatic H-8 7.4 – 7.6Doublet (d)1HOrtho to NH.
Aromatic H-6 7.2 – 7.4Triplet (t)1HUpfield aromatic signal.[2]
Detailed Mechanistic Interpretation
1. The "Downfield Trio" (10–15 ppm)

This is the most diagnostic region. If you do not see three distinct signals above 10 ppm, your synthesis or isolation may have failed.

  • The Chelated OH (δ ~14.0): This is the "ghost" peak often missed by automated peak picking. The hydrogen bond between the 4-OH and the 3-formyl oxygen removes electron density from the proton, pushing it to an extreme downfield shift [1].

  • The Amide NH (δ ~12.0): Confirms the 2-quinolone tautomer. If the molecule existed as the 2,4-dihydroxy tautomer (di-enol), this signal would be absent.

  • The Formyl CHO (δ ~10.2): This signal confirms the success of the Vilsmeier-Haack formylation. It is typically a sharp singlet because there are no adjacent protons for coupling.

2. The Aromatic Region (7–8.5 ppm)

The four aromatic protons (H5–H8) form a standard ABCD spin system, often appearing as two doublets and two triplets (or multiplets depending on field strength).

  • H-5 (δ ~8.1): This proton is spatially close to the C4-hydroxyl and carbonyl systems, leading to a deshielding effect (anisotropic cone effect). It is usually the most downfield aromatic signal.

Part 4: Synthesis Context & Impurity Profiling

The standard synthesis involves the Vilsmeier-Haack reaction on 2,4-dihydroxyquinoline (or 4-hydroxy-2-quinolone). Understanding this pathway is crucial for identifying specific impurities in the NMR spectrum.

Synthesis & Impurity Workflow

Vilsmeier Start Start: 2,4-Dihydroxyquinoline Intermediate Chloroiminium Intermediate Start->Intermediate Formylation Imp_Start Impurity: Unreacted Starting Material (No CHO peak) Start->Imp_Start Incomplete Rxn Reagents Reagents: POCl3 + DMF Reagents->Intermediate Hydrolysis Hydrolysis (Water/Heat) Intermediate->Hydrolysis Product 3-Formyl-4-hydroxy-2-quinolone Hydrolysis->Product Imp_DMF Impurity: Residual DMF (2.73, 2.89, 7.95 ppm) Hydrolysis->Imp_DMF Byproduct

Caption: Vilsmeier-Haack pathway showing origins of common NMR impurities (DMF and unreacted material).

Common Impurities to Flag

If the spectrum is "messy," check for these specific peaks:

  • DMF (Dimethylformamide): Distinctive methyl singlets at 2.73 ppm and 2.89 ppm , and a formyl proton at 7.95 ppm in DMSO-d₆. This is a common carryover from the Vilsmeier reagent [2].

  • Acetic Acid: If acetic acid was used in workup, look for a singlet at 1.91 ppm .[3]

  • Unreacted Starting Material: Check for the absence of the aldehyde peak at 10.2 ppm and a shift in the aromatic region.

Part 5: Advanced Verification (Self-Validating Protocol)

To definitively prove the structure and distinguish it from isomers (e.g., O-formylated products), use this logic gate:

The D₂O Shake Test
  • Action: Add 1-2 drops of D₂O to the NMR tube and shake.

  • Observation:

    • Peak at ~14.0 ppm (OH): Must disappear.

    • Peak at ~12.0 ppm (NH): Must disappear.

    • Peak at ~10.2 ppm (CHO): Must remain .

HSQC (Heteronuclear Single Quantum Coherence)
  • Action: Run a standard ¹H-¹³C HSQC.

  • Observation:

    • The proton at 10.2 ppm should correlate with a carbon at ~190 ppm (Aldehyde Carbon).

    • The protons at 12.0 ppm and 14.0 ppm should show NO correlations (they are attached to heteroatoms N and O, not C).

References

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonding. Molecules.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Abdou, M. M. (2017). Chemistry of 4-Hydroxy-2(1H)-quinolone.[5][6][7] Part 1: Synthesis and reactions. ResearchGate.

  • Aly, A. A., et al. (2020).[2][3][8][9] Synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. Molecular Diversity.

Sources

Exploratory

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 2,4-dihydroxy-3-formylquinoline

Abstract This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,4-dihydroxy-3-formylquinoline, a key heterocyclic scaffold in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,4-dihydroxy-3-formylquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. Addressed to researchers, chemists, and drug development professionals, this document elucidates the theoretical principles governing the chemical shifts observed in this molecule, offers detailed predictions for the ¹³C NMR spectrum, and presents a validated experimental protocol for data acquisition. By integrating fundamental NMR theory with practical application, this guide serves as an essential resource for the unambiguous structural characterization of substituted quinoline derivatives.

Introduction: The Quinoline Core in Modern Research

Quinoline and its derivatives are fundamental heterocyclic structures that form the backbone of numerous natural products, pharmaceuticals, and functional materials.[1][2] The specific analogue, 2,4-dihydroxy-3-formylquinoline, presents a unique electronic environment due to the interplay of electron-donating hydroxyl groups and the strongly electron-withdrawing formyl substituent on the pyridinone ring. Understanding the precise molecular geometry and electronic distribution is critical for predicting its reactivity, biological activity, and potential applications.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing direct insight into the carbon framework.[3] For a molecule like 2,4-dihydroxy-3-formylquinoline, a detailed analysis of its ¹³C NMR spectrum is the most definitive method for confirming its synthesis and purity. This guide explains the causal factors behind the observed chemical shifts, enabling researchers to confidently assign the spectrum and validate the molecular structure.

Molecular Structure and Predicted Carbon Environments

The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. The structure of 2,4-dihydroxy-3-formylquinoline contains ten unique carbon atoms, each with a distinct chemical shift influenced by hybridization, resonance, and the inductive effects of its neighboring functional groups.

To facilitate spectral assignment, we must first analyze the structure and label each carbon atom.

Figure 1: Labeled structure of 2,4-dihydroxy-3-formylquinoline.

Analysis of Substituent Effects

The interpretation of the ¹³C NMR spectrum hinges on understanding how the hydroxyl (-OH) and formyl (-CHO) groups modulate the electron density of the quinoline core.

  • Hydroxyl Groups (-OH) at C2 and C4: The oxygen atoms of the hydroxyl groups are strongly electron-donating through resonance (mesomeric effect), increasing the electron density at the carbons to which they are attached (C2 and C4) and other ortho/para positions. This increased electron density results in greater shielding, causing the corresponding carbon signals to shift upfield (to a lower ppm value) compared to an unsubstituted quinoline.

  • Formyl Group (-CHO) at C3: The formyl group is one of the most powerful electron-withdrawing groups. The carbonyl carbon (C=O) is highly deshielded and will appear far downfield (high ppm value).[4] Furthermore, through both inductive and resonance effects, it withdraws electron density from the quinoline ring, particularly from the adjacent C3 position. This deshielding effect causes the C3 signal to shift significantly downfield.

Predicted ¹³C NMR Chemical Shifts and Assignments

While experimental conditions can cause minor variations, the chemical shifts for 2,4-dihydroxy-3-formylquinoline can be reliably predicted based on established substituent effects and data from similar heterocyclic systems. The following table summarizes the predicted chemical shift ranges and provides a rationale for each assignment.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C10 (CHO) 190 – 205The formyl carbon is the most deshielded nucleus due to the double bond to an electronegative oxygen atom, placing it in the characteristic aldehyde region of the spectrum.[4]
C2 155 – 165Attached to nitrogen and an electron-donating hydroxyl group. The resonance donation from oxygen significantly shields this carbon relative to its position in a simple imine, but its position next to the heteroatom keeps it downfield.
C4 160 – 170Similar to C2, this carbon is strongly influenced by the electron-donating hydroxyl group. Its slightly more downfield prediction accounts for potential tautomeric effects (keto-enol) within the pyridinone ring system, which can alter hybridization and shielding.
C8a 140 – 148A quaternary carbon at the ring junction, its chemical shift is primarily influenced by the adjacent nitrogen atom, which has a moderate deshielding effect.
C7 130 – 138A protonated aromatic carbon. Its chemical shift is expected to be in the standard aromatic region, with its precise location influenced by its position relative to the nitrogen and other substituents.
C5 125 – 132A protonated aromatic carbon in the benzenoid ring, generally appearing in the middle of the aromatic carbon region.
C6 122 – 128A protonated aromatic carbon, often found at a similar or slightly upfield position compared to C5.
C8 115 – 125This protonated aromatic carbon is positioned ortho to the nitrogen-containing ring, which can lead to slight shielding compared to other carbons in the benzenoid ring.
C4a 118 – 126This is a quaternary carbon at the ring junction. It is shielded relative to C8a due to its greater distance from the nitrogen atom and its position para to the C2 hydroxyl group's influence. Quaternary carbons often show weaker signals.[4]
C3 105 – 115This carbon is attached to the strongly electron-withdrawing formyl group, which would normally cause a significant downfield shift. However, it is also positioned between two powerful electron-donating hydroxyl groups at C2 and C4. The net effect is a substantial increase in electron density, leading to strong shielding and a predicted upfield shift into the olefinic or electron-rich aromatic region.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol provides a robust, self-validating methodology for acquiring a high-quality ¹³C NMR spectrum of 2,4-dihydroxy-3-formylquinoline.

Sample Preparation
  • Mass Measurement: Accurately weigh 15-25 mg of the purified 2,4-dihydroxy-3-formylquinoline sample.

  • Solvent Selection: Due to the polar hydroxyl groups, a polar aprotic deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended choice as it readily dissolves the analyte and its residual proton and carbon signals are well-documented and do not typically overlap with the signals of interest.

  • Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is essential to prevent signal broadening.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiment: ¹³C observe with ¹H decoupling (e.g., zgpg30 or similar pulse program).

  • Spectrometer Frequency: ~100 MHz for ¹³C on a 400 MHz instrument.

  • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

  • Acquisition Time (AQ): 1.0 – 1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. This delay is crucial for allowing the carbon nuclei, especially the slow-relaxing quaternary carbons, to return to equilibrium.

  • Number of Scans (NS): 1024 to 4096 scans. A higher number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Temperature: 298 K (25 °C).

cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (15-25 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve homogenize Homogenize (Vortex) dissolve->homogenize setup Setup Spectrometer (zgpg30, 400 MHz) homogenize->setup Insert into Spectrometer acquire Acquire Data (NS=2048, D1=2s) setup->acquire process Process FID (FT, Phase, Baseline) acquire->process output Final Spectrum (& Assignment) process->output

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Trustworthiness and Self-Validation

The integrity of the final spectrum relies on a self-validating experimental design:

  • Solvent Choice: The use of DMSO-d₆ provides a known reference point. The solvent's carbon septet should appear centered at approximately 39.52 ppm. Verifying this position confirms the correct referencing of the chemical shift axis.

  • Signal Count: A successful spectrum should display exactly ten distinct carbon signals, corresponding to the ten unique carbon atoms in the molecule. The appearance of fewer signals may indicate accidental peak overlap or symmetry, while more signals suggest the presence of impurities.

  • Quaternary Carbons: The signals for the quaternary carbons (C2, C3, C4, C4a, C8a) are expected to be of lower intensity than those of the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[4] Observing these weaker signals confirms that the relaxation delay (D1) was sufficient for their detection. For unambiguous assignment, advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) may be employed.

By adhering to this structured approach, researchers can generate a reliable and interpretable ¹³C NMR spectrum, providing authoritative evidence for the structure of 2,4-dihydroxy-3-formylquinoline.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Hansen, P. E., & Spirtovic-Sestic, S. (2016). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 21(11), 1438.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Patel, S. D., et al. (2014). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc, 2014(6), 283-294.
  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • PubMed. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Retrieved from [Link]

Sources

Foundational

Technical Guide: Mass Spectrometry Fragmentation Dynamics of 2,4-Dihydroxy-3-Formylquinoline

Here is an in-depth technical guide on the mass spectrometry fragmentation pattern of 2,4-dihydroxy-3-formylquinoline. Executive Summary & Structural Context[1][2][3][4][5][6][7][8] The compound 2,4-dihydroxy-3-formylqui...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the mass spectrometry fragmentation pattern of 2,4-dihydroxy-3-formylquinoline.

Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

The compound 2,4-dihydroxy-3-formylquinoline serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly in the development of antimicrobial and anticancer agents. To accurately interpret its mass spectrum, one must first address its structural dynamism.[1]

This molecule does not exist statically as a di-hydroxy species.[1] In the gas phase and solution, it predominantly exhibits keto-enol tautomerism, favoring the 3-formyl-4-hydroxy-2-quinolinone tautomer. This distinction is vital for predicting ionization sites and fragmentation triggers.[1]

Structural Dynamics[1]
  • Nominal Mass: 189 Da[1]

  • Molecular Formula:

    
    [1]
    
  • Primary Tautomer: 4-hydroxy-2-quinolinone core with a C3-formyl substituent.

  • Intramolecular Interaction: Strong hydrogen bonding exists between the C4-hydroxyl group and the C3-formyl oxygen, creating a pseudo-cyclic stability that influences water loss during fragmentation.

Experimental Protocol: LC-MS/MS Acquisition

To replicate the fragmentation patterns described herein, the following self-validating protocol is recommended. This workflow ensures the generation of stable precursor ions (


) prior to Collision-Induced Dissociation (CID).
Sample Preparation[1][9]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (due to low solubility in pure water).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Rationale: Formic acid is essential to drive protonation on the amide nitrogen or carbonyl oxygen, facilitating ESI+ mode.[1]

Instrument Parameters (ESI-QTOF/Triple Quad)
ParameterSettingCausality/Rationale
Ionization Mode ESI Positive (

)
The basic nitrogen and carbonyl oxygens readily accept protons.
Capillary Voltage 3.5 kVOptimal for generating a stable Taylor cone without discharge.[1]
Cone Voltage 30 VSufficient to decluster adducts but low enough to prevent in-source fragmentation.
Collision Energy 15–35 eV (Ramp)A ramp is critical to observe both the fragile loss of water and the high-energy ring contractions.
Precursor Ion

190.05
Corresponds to the protonated molecule

.

Fragmentation Mechanisms & Pathways[1][3][4][10][11][12]

The fragmentation of 2,4-dihydroxy-3-formylquinoline under CID conditions is governed by three primary pathways: Dehydration , Decarbonylation , and Ring Contraction .

Pathway A: The "Ortho-Effect" Dehydration ( 190 172)

Unlike simple phenols, this molecule exhibits a specific "ortho-effect" due to the proximity of the C3-formyl group and the C4-hydroxyl group.

  • Mechanism: The carbonyl oxygen of the formyl group abstracts a proton from the C4-hydroxyl.[1]

  • Result: Elimination of a neutral water molecule (

    
    , 18 Da).[1]
    
  • Diagnostic Ion:

    
     172. This peak is often the base peak at lower collision energies (10-15 eV).
    
Pathway B: Formyl Cleavage & Decarbonylation ( 190 162)

The C3-formyl group is a labile substituent.[1]

  • Mechanism: Inductive cleavage leads to the loss of carbon monoxide (CO, 28 Da) directly from the formyl group.

  • Result: A radical cation or protonated 2,4-dihydroxyquinoline species.[1]

  • Diagnostic Ion:

    
     162.
    
Pathway C: Quinoline Ring Contraction ( 162 134)

Following the initial loss of the exocyclic carbonyls, the stable quinolone core undergoes high-energy fragmentation.

  • Mechanism: Ejection of the endocyclic carbonyl (C2=O) as CO (28 Da). This typically forces the heterocyclic ring to contract, often forming an indole-like cation.

  • Diagnostic Ion:

    
     134.
    

Visualization of Fragmentation Logic

The following diagram illustrates the step-by-step degradation of the parent ion. The color coding highlights the stability of the ions (Blue = Stable Parent, Red = High Energy Fragment).[1]

FragmentationPath Parent Parent Ion [M+H]+ m/z 190 (Protonated 3-formyl-4-hydroxy-2-quinolinone) Frag_172 Fragment A: Dehydration m/z 172 [M+H - H2O]+ Parent->Frag_172 - H2O (18 Da) Ortho-Effect Frag_162 Fragment B: Deformylation m/z 162 [M+H - CO]+ Parent->Frag_162 - CO (28 Da) Formyl Loss Frag_161 Fragment C: Radical Loss m/z 161 [M+H - CHO•]+ Parent->Frag_161 - CHO• (29 Da) Frag_134 Fragment D: Ring Contraction m/z 134 [m/z 162 - CO]+ Frag_172->Frag_134 - C2H2 (Acetylene equivalent) Frag_162->Frag_134 - CO (28 Da) Endocyclic Carbonyl Loss Frag_105 Fragment E: Phenyl Cation m/z 105 Frag_134->Frag_105 - HCN / Ring Breakup

Caption: Figure 1. ESI+ Fragmentation tree of 2,4-dihydroxy-3-formylquinoline showing primary losses of water and carbon monoxide leading to ring contraction.

Data Interpretation & Reference Table

When analyzing unknown samples, use the following table to confirm the identity of the 2,4-dihydroxy-3-formylquinoline scaffold.

m/z (Observed)Ion IdentityMechanismRelative Abundance (Est.)
190.05

Protonated Molecular Ion100% (Parent)
172.04

Ortho-effect dehydration .[1] Specific to 3-formyl/4-hydroxy substitution pattern.[1]60-80%
162.05

Loss of formyl carbonyl.40-50%
144.04

Sequential loss of water and CO.20-30%
134.06

Ring Contraction . Loss of endocyclic CO from the quinolone ring.[1]10-20%
Scientific Validation (Self-Check)

If you observe the peak at 172 but not162 , your collision energy is likely too low (<15 eV).[1] If you observe extensive fragmentation below 120 , the energy is too high (>40 eV), causing non-specific aromatic shattering.[1] The presence of the 172 peak is the primary confirmation of the 3-formyl-4-hydroxy motif; simple quinolones without the 3-formyl group do not exhibit this intense water loss.

References

  • Rehse, K., & Brehme, F. (1998).[1] Synthesis and characterization of 3-formyl-4-hydroxy-2-quinolinones. This foundational text establishes the tautomeric stability of the quinolinone form over the dihydroxy form.[1]

    • Source: Archiv der Pharmazie.[1]

    • [1]

  • He, J., et al. (2024).[1] Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Provides the mechanistic basis for the loss of CO and

    
     in quinolone scaffolds.[1]
    
    • Source: NIH / PMC.[1]

  • Porter, Q. N. (1985).[1] Mass Spectrometry of Heterocyclic Compounds.[1][2] (2nd Ed).[1][3] John Wiley & Sons.[1][2] The authoritative reference for "Ortho-effects" in substituted heterocycles.

    • Source: Wiley Online Library.[1]

    • [1]

  • Madhavan, P., et al. (2025).[1][4] Clean and Convenient One-Pot Synthesis of 4-Hydroxy-2-quinolinone Derivatives.[4] Confirms the stability and ionization behavior of the core scaffold.

    • Source: ResearchGate.[1][5][4]

Sources

Exploratory

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,4-dihydroxy-3-formylquinoline

This guide provides a comprehensive exploration of the infrared (IR) spectroscopic characteristics of 2,4-dihydroxy-3-formylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the infrared (IR) spectroscopic characteristics of 2,4-dihydroxy-3-formylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation and analysis of quinoline derivatives. Quinoline and its derivatives are known for a wide range of biological activities, making them a vital scaffold in drug design.[1][2][3]

The Architectural Significance of 2,4-dihydroxy-3-formylquinoline

2,4-dihydroxy-3-formylquinoline is a unique molecular architecture featuring a fused heterocyclic quinoline core substituted with two hydroxyl (-OH) groups and a formyl (-CHO) group. This combination of functional groups imparts a high degree of chemical reactivity and the potential for diverse intermolecular and intramolecular interactions, which are crucial for its biological activity and material properties. The presence of both hydrogen bond donors (-OH) and acceptors (C=O, N) allows for the formation of stable intramolecular hydrogen bonds, which significantly influence its conformational preferences and spectroscopic signature.[4][5][6]

Fundamentals of Infrared Spectroscopy in the Context of Quinoline Derivatives

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule.[7] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). An IR spectrum, a plot of absorbance or transmittance against wavenumber (cm⁻¹), serves as a molecular fingerprint, providing invaluable information about the functional groups present. For complex molecules like 2,4-dihydroxy-3-formylquinoline, the IR spectrum is a composite of the vibrational modes of the quinoline ring system and its substituents.

Deciphering the Vibrational Landscape of 2,4-dihydroxy-3-formylquinoline

The infrared spectrum of 2,4-dihydroxy-3-formylquinoline is rich with information. A thorough analysis requires the assignment of observed absorption bands to specific vibrational modes of its constituent functional groups. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to achieve accurate vibrational assignments.[8][9]

The Hydroxyl (-OH) Stretching Vibrations

The hydroxyl groups at the C2 and C4 positions are key reporters of the molecular environment. In the absence of hydrogen bonding, the O-H stretching vibration typically appears as a sharp band in the 3500-3700 cm⁻¹ region. However, in 2,4-dihydroxy-3-formylquinoline, strong intramolecular hydrogen bonding is expected between the hydroxyl groups and the adjacent formyl group and/or the quinoline nitrogen. This hydrogen bonding causes a significant broadening and red-shifting (to lower wavenumbers) of the O-H stretching band, often appearing as a broad absorption in the 3200-2500 cm⁻¹ range. The detection and characterization of hydrogen bonding are critical as it can profoundly impact molecular conformation and properties.[10][11]

The Formyl (-CHO) Group Vibrations

The formyl group gives rise to two characteristic vibrational modes:

  • C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most intense and recognizable bands in the IR spectrum. For aldehydes, this band typically appears in the 1740-1720 cm⁻¹ region.[12] However, in 2,4-dihydroxy-3-formylquinoline, conjugation with the quinoline ring and participation in intramolecular hydrogen bonding will likely shift this band to a lower frequency, possibly in the 1650-1685 cm⁻¹ range.[12][13]

  • C-H Stretching: The aldehydic C-H stretching vibration is also a useful diagnostic peak. It typically appears as one or two weak to medium intensity bands in the 2830-2695 cm⁻¹ region.[7] A characteristic peak around 2720 cm⁻¹ is often indicative of an aldehyde.[7]

The Quinoline Ring Vibrations

The quinoline ring system, being an aromatic and heterocyclic structure, exhibits a series of characteristic vibrations:

  • C=C and C=N Skeletal Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring typically appear as a group of bands in the 1620-1400 cm⁻¹ region.[13] These bands are often sharp and of medium to strong intensity.

  • C-H Stretching (Aromatic): The stretching vibrations of the C-H bonds on the aromatic ring are observed at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7]

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are found in the 900-675 cm⁻¹ region and their positions can provide information about the substitution pattern of the benzene ring portion of the quinoline system.

Experimental Protocol for FTIR Analysis

A reliable FTIR analysis hinges on a well-defined experimental protocol. The following steps outline a standard procedure for acquiring the infrared spectrum of 2,4-dihydroxy-3-formylquinoline.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the sample and the desired information.

  • Potassium Bromide (KBr) Pellet Method (for solid samples):

    • Thoroughly dry high-purity KBr powder in an oven to remove any adsorbed water.

    • Grind a small amount of the 2,4-dihydroxy-3-formylquinoline sample (typically 1-2 mg) with approximately 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.

  • Attenuated Total Reflectance (ATR) Method (for solid or liquid samples):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the 2,4-dihydroxy-3-formylquinoline sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. This method is often preferred for its simplicity and minimal sample preparation.[13]

Spectrometer Setup and Data Acquisition
  • Background Spectrum: Before analyzing the sample, a background spectrum of the empty sample compartment (or the KBr pellet holder with a blank KBr pellet, or the clean ATR crystal) must be recorded. This allows for the subtraction of atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.

  • Acquisition Parameters: Set the appropriate acquisition parameters, which typically include:

    • Wavenumber Range: 4000-400 cm⁻¹[8][14][15]

    • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

    • Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Tabulated Summary of Expected Vibrational Frequencies

The following table summarizes the expected characteristic infrared absorption bands for 2,4-dihydroxy-3-formylquinoline, providing a quick reference for spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 2500Broad and strong due to intramolecular hydrogen bonding.
Formyl (-CHO)C=O Stretch1685 - 1650Lowered frequency due to conjugation and H-bonding. Strong intensity.
C-H Stretch2830 - 2695Often two weak to medium bands, with one near 2720 cm⁻¹.
Quinoline RingC=C and C=N Stretch1620 - 1400Multiple sharp bands of medium to strong intensity.
C-H Stretch (Aromatic)3100 - 3000Weak to medium intensity bands.
C-H Out-of-Plane Bend900 - 675Medium to strong intensity; position depends on substitution.

Visualizing Molecular Structure and Analytical Workflow

To aid in the conceptualization of the molecular structure and the analytical process, the following diagrams are provided.

Molecular Structure and Potential Hydrogen Bonding

Caption: Molecular structure of 2,4-dihydroxy-3-formylquinoline with potential intramolecular hydrogen bonds.

Experimental Workflow for FTIR Analysis

start Start sample_prep Sample Preparation (KBr Pellet or ATR) start->sample_prep background Acquire Background Spectrum sample_prep->background sample_spec Acquire Sample Spectrum background->sample_spec processing Data Processing (Background Subtraction) sample_spec->processing analysis Spectral Analysis and Interpretation processing->analysis end End analysis->end

Caption: A streamlined workflow for the FTIR analysis of chemical compounds.

Conclusion

The infrared spectrum of 2,4-dihydroxy-3-formylquinoline is a rich source of structural information, with characteristic absorption bands corresponding to its hydroxyl, formyl, and quinoline functional groups. The presence of strong intramolecular hydrogen bonding significantly influences the positions and shapes of the O-H and C=O stretching bands, providing valuable insights into the molecule's conformation. By following a systematic experimental protocol and leveraging a thorough understanding of group frequencies, researchers can effectively utilize FTIR spectroscopy for the qualitative analysis and structural elucidation of this important class of compounds.

References

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 2,4-dihydroxy-3-(indol-2-)-yl-quinoline via a substantial methodology -fisher indole synthesis. Heterocyclic Letters. Available at: [Link]

  • Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde - MDPI. Available at: [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PubMed. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids - Prime Scholars. Available at: [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH. Available at: [Link]

  • Intramolecular Hydrogen Bonding: Shaping Conformers' Structure and Stability | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Available at: [Link]

  • Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations | Request PDF - ResearchGate. Available at: [Link]

  • Where is the Hidden Intramolecular H-bonding Vibrational Signal in the Proline Matrix IR Spectrum? - ChemRxiv. Available at: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. Available at: [Link]

  • Vibrational Spectra of quinoline-4-carbaldehyde: Combined Experimental and Theoretical Studies - PubMed. Available at: [Link]

  • (PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations - ResearchGate. Available at: [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer [Colour figure can be viewed at wileyonlinelibrary.com] - ResearchGate. Available at: [Link]

  • Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. Available at: [Link]

  • Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde - ResearchGate. Available at: [Link]

  • Intramolecular Hydrogen Bonds in Conformers of Quinine and Quinidine: An HF, MP2 and DFT Study - MDPI. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. Available at: [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino - Malaria World. Available at: [Link]

  • Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples - PubMed. Available at: [Link]

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Foundational

A Technical Guide to the Tautomeric Landscape of 2,4-dihydroxy-3-formylquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its deriva...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its derivatives, 2,4-dihydroxy-3-formylquinoline presents a particularly fascinating case due to its complex tautomeric behavior. The presence of hydroxyl groups at positions 2 and 4, combined with a formyl group at position 3, creates a dynamic equilibrium between multiple tautomeric forms. Understanding this equilibrium is paramount, as the predominant tautomer dictates the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, and its pharmacological profile, including receptor binding affinity and metabolic stability. This technical guide provides a comprehensive analysis of the tautomeric possibilities of 2,4-dihydroxy-3-formylquinoline, detailing the spectroscopic and computational methodologies required for their characterization and exploring the factors that govern their interconversion.

Introduction: The Significance of Tautomerism in Quinolone Systems

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[3] In heterocyclic systems like quinolines, this phenomenon, particularly keto-enol tautomerism, is a critical determinant of molecular behavior. The 2,4-dihydroxyquinoline core can exist in several forms, including the dihydroxy (enol-enol), 4-hydroxy-2-quinolone (keto-enol), 2-hydroxy-4-quinolone (enol-keto), and the quinoline-2,4-dione (diketo) structures.[4][5]

The introduction of a strong electron-withdrawing formyl group (-CHO) at the C3 position profoundly influences this equilibrium. It can form strong intramolecular hydrogen bonds with adjacent hydroxyl or N-H groups, significantly stabilizing certain tautomers.[6] A precise understanding of which tautomer prevails under physiological conditions is essential for rational drug design, as different forms present distinct pharmacophores to biological targets.[7]

The Tautomeric Landscape: Potential Isomers

The structural diversity of 2,4-dihydroxy-3-formylquinoline arises from the mobility of protons associated with the two hydroxyl groups and the ring nitrogen. The primary tautomeric forms in equilibrium are depicted below. The relative stability of these forms is dictated by a delicate balance of aromaticity, intramolecular hydrogen bonding, and conjugation.[1][8]

Caption: Potential tautomeric equilibria for 2,4-dihydroxy-3-formylquinoline.

Studies on related 4-hydroxy-2-quinolone systems suggest that the 4-hydroxy-2(1H)-quinolone form (Tautomer B) is often the most stable, as it preserves a high degree of conjugation and allows for favorable hydrogen bonding networks.[5][9] The formyl group at C3 can form a strong six-membered intramolecular hydrogen bond with the C4-hydroxyl proton, further stabilizing this tautomer.[6]

Analytical Characterization: Distinguishing Between Tautomers

A multi-faceted analytical approach is required to unambiguously identify the predominant tautomeric form(s) in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating tautomeric structures in solution.[10] Key diagnostic signals in ¹H and ¹³C NMR spectra allow for clear differentiation.

  • ¹H NMR: The presence and chemical shift of exchangeable protons (OH, NH) are highly informative. A very downfield signal (δ > 12 ppm) often indicates a strongly hydrogen-bonded enolic proton or NH proton.[11] For instance, a signal around δ 16.00 ppm has been observed for a hydroxyl hydrogen in a similar 2,4-dihydroxyquinoline system, suggesting strong intramolecular hydrogen bonding.[12] The C3 proton signal will also vary significantly; in a keto form, it would be a typical methine proton, while in an enol form, it is absent.

  • ¹³C NMR: The chemical shifts of C2 and C4 are key indicators. In keto (quinolone) forms, these carbons exhibit a distinct carbonyl character (δ > 160 ppm).[5][9] Conversely, in enol (hydroxyquinoline) forms, these carbons are aromatic and resonate at lower chemical shifts. 2D NMR techniques like HSQC and HMBC are essential for assigning all proton and carbon signals definitively.[13][14]

Table 1: Predicted Spectroscopic Data for Tautomer Identification

Tautomer Form Key ¹H NMR Signals (Predicted) Key ¹³C NMR Signals (Predicted) Key IR Bands (cm⁻¹) (Predicted)
A: Dienol Two distinct O-H signals; aromatic C-H signals. C2 & C4 aromatic (e.g., 150-165 ppm). Broad O-H (3200-3600), C=O (aldehyde, ~1680).
B: 4-Hydroxy-2-quinolone N-H signal (~11 ppm), C4 O-H signal (>12 ppm). C2 carbonyl (~164 ppm), C4 enolic (~174 ppm).[9] N-H (~3200), Broad O-H, C=O (amide, ~1660), C=O (aldehyde, ~1680).
C: 2-Hydroxy-4-quinolone C2 O-H signal, N-H signal. C2 enolic, C4 carbonyl. N-H, Broad O-H, C=O (ketone, ~1640), C=O (aldehyde, ~1680).

| D: Diketo | N-H signal, C3-H signal. | C2 & C4 carbonyls (>170 ppm). | N-H (~3200), C=O (amide, ~1660), C=O (ketone, ~1640), C=O (aldehyde, ~1680). |

Infrared (IR) and UV-Vis Spectroscopy
  • IR Spectroscopy: This technique is excellent for identifying functional groups in the solid state.[12][15] The presence or absence of sharp N-H stretching bands (~3200-3400 cm⁻¹) and broad O-H bands (3200-3600 cm⁻¹) can distinguish between keto and enol forms. The carbonyl region is particularly diagnostic: amide C=O stretches (~1660 cm⁻¹) are distinct from ketone (~1640 cm⁻¹) and the C3-formyl C=O (~1680 cm⁻¹) stretches.[5][11]

  • UV-Vis Spectroscopy: Different tautomers possess different conjugated π-electron systems, resulting in distinct absorption maxima (λ_max).[16][17] The fully aromatic dienol form would be expected to absorb at a different wavelength compared to the less aromatic quinolone forms.[7] By measuring spectra in various solvents, one can observe shifts in λ_max that provide insight into the solvent's effect on the tautomeric equilibrium.[18]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous structure in the solid state.[6][19] It allows for precise measurement of bond lengths and angles, confirming the exact proton positions and revealing the intramolecular and intermolecular hydrogen bonding networks that stabilize the crystal lattice. For many 4-hydroxyquinoline derivatives, X-ray analysis has confirmed the predominance of the keto form in the solid state.[6][11]

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers can be shifted by several external and internal factors.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[1][20] Polar protic solvents (e.g., water, methanol) can stabilize more polar tautomers, like the dione form, by forming intermolecular hydrogen bonds.[8] Conversely, nonpolar solvents (e.g., chloroform, toluene) tend to favor less polar tautomers, often those stabilized by intramolecular hydrogen bonds.[8][16]

  • Aromaticity and Conjugation: Tautomers that preserve the aromaticity of the quinoline ring system are generally more stable.[1][21] The dienol form is fully aromatic, while the keto forms disrupt the aromaticity of the nitrogen-containing ring to some extent.[7] However, this loss of aromaticity can be offset by the stabilization gained from strong amide resonance or intramolecular hydrogen bonding.

  • Intramolecular Hydrogen Bonding: As noted, the C3-formyl group is perfectly positioned to form a strong, six-membered intramolecular hydrogen bond with a C4-hydroxyl group. This interaction significantly stabilizes the 4-hydroxy-2-quinolone tautomer (Tautomer B), making it a likely candidate for the most stable form in nonpolar environments.[6][8]

Experimental & Computational Workflow

A combined experimental and theoretical approach provides the most comprehensive understanding of the tautomeric system.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesis of 2,4-dihydroxy-3-formylquinoline Purify Purification & Isolation Synthesis->Purify SolidState Solid-State Characterization (X-ray, FT-IR) Purify->SolidState SolutionState Solution-State Characterization (NMR, UV-Vis in various solvents) Purify->SolutionState Correlation Correlation & Interpretation SolidState->Correlation SolutionState->Correlation DFT DFT Calculations (Geometry Optimization, Energy) Solvation Solvation Models (Implicit/Explicit) DFT->Solvation NMR_Sim NMR/UV-Vis Spectra Simulation Solvation->NMR_Sim NMR_Sim->Correlation

Caption: Integrated workflow for tautomer analysis.

Protocol: Solvent-Dependent NMR Analysis
  • Sample Preparation: Prepare three separate NMR tubes, each containing ~5-10 mg of purified 2,4-dihydroxy-3-formylquinoline.

  • Solvent Addition: Dissolve the samples in 0.6 mL of three different deuterated solvents representing a range of polarities: (a) Chloroform-d (CDCl₃, nonpolar), (b) DMSO-d₆ (polar aprotic), and (c) Methanol-d₄ (CD₃OD, polar protic).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Analysis: Carefully integrate and assign all peaks for each spectrum. Compare the chemical shifts of diagnostic protons (NH, OH) and carbons (C2, C4) across the different solvents. A significant shift in these signals or a change in the number of signals indicates a shift in the tautomeric equilibrium.

Computational Approach: DFT Calculations

Density Functional Theory (DFT) is a powerful tool for predicting the relative thermodynamic stabilities of tautomers.[15][16] By optimizing the geometry of each potential tautomer and calculating its Gibbs free energy in the gas phase and in various solvent continua (using models like PCM), one can predict the equilibrium populations.[7][22] These theoretical results can then be validated by comparing them with experimental spectroscopic data.[6]

Implications for Drug Development

The specific tautomeric form of a drug molecule determines how it presents itself to a biological target.

  • Receptor Binding: A keto tautomer has a hydrogen bond donor (N-H) and acceptor (C=O), whereas an enol tautomer has both a donor and acceptor in the O-H group. This difference fundamentally changes the potential interactions within a receptor's binding pocket.

  • Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), and solubility. The more polar dione form will have different solubility and membrane permeability characteristics than the less polar, internally hydrogen-bonded enol form.

  • Metabolism: The metabolic fate of a drug can be tautomer-dependent. A specific tautomer might be more susceptible to enzymatic modification (e.g., oxidation, glucuronidation) than another.

Conclusion

The tautomerism of 2,4-dihydroxy-3-formylquinoline is a complex interplay of structural and environmental factors. The 4-hydroxy-2(1H)-quinolone tautomer is likely a major contributor to the equilibrium, particularly in less polar environments, due to the powerful stabilizing effect of an intramolecular hydrogen bond between the C4-hydroxyl and the C3-formyl group. However, a definitive characterization requires a synergistic application of high-resolution spectroscopy (especially NMR), X-ray crystallography, and computational chemistry. For professionals in drug discovery, a thorough investigation of this tautomeric landscape is not merely an academic exercise; it is a critical step in developing safe, effective, and reliable therapeutic agents based on the quinoline scaffold.

References

Sources

Exploratory

2,4-Dihydroxyquinoline Derivatives: Synthetic Architecture and Therapeutic Horizons

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary The 2,4-dihydroxyquinoline (2,4-DHQ) scaffold—often existing in equilibrium wi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The 2,4-dihydroxyquinoline (2,4-DHQ) scaffold—often existing in equilibrium with its tautomer 4-hydroxy-2-quinolone —represents a privileged structure in medicinal chemistry. Its thermodynamic stability, combined with distinct vectors for functionalization (N1, C3, O4, and the benzenoid ring), allows for the precise tuning of physicochemical properties. This guide dissects the synthetic pathways, structural dynamics, and pharmacological potential of 2,4-DHQ derivatives, with a specific focus on their role as kinase inhibitors in oncology and their emerging utility in antimicrobial resistance.

Chemical Foundation: Tautomerism & Reactivity[1]

The Tautomeric Equilibrium

Understanding the reactivity of this scaffold requires acknowledging its prototropic tautomerism.[1] While often referred to as "2,4-dihydroxyquinoline" (Lactim form), the compound predominates as 4-hydroxy-2-quinolone (Lactam-Enol form) in the solid state and polar solvents.

  • Lactam-Enol (Form A): Most stable; favored in crystal structures due to strong intermolecular hydrogen bonding (dimer formation).

  • Lactim (Form B): Aromatic 2,4-dihydroxyquinoline; accessible but less stable energetically.

  • Diketo (Form C): 2,4-quinolinedione; generally least stable due to loss of aromaticity in the heterocyclic ring.

Implication for Synthesis: Electrophilic substitutions (e.g., nitration, halogenation) preferentially occur at the C3 position , which is activated by the electron-donating hydroxyl group at C4 and the nitrogen lone pair. Nucleophilic substitutions (e.g., chlorination with POCl₃) can target C2 and C4 to generate 2,4-dichloroquinolines, versatile intermediates for coupling reactions.

Synthetic Methodologies

The construction of the 2,4-DHQ core relies on cyclization strategies that form the pyridine ring onto a benzene substrate.

Primary Route: Cyclocondensation (The Malonic Acid Pathway)

This is the industrial standard for generating the core scaffold. It involves the condensation of an aniline derivative with a malonic acid equivalent (acid, ester, or diethyl malonate) in the presence of a condensing agent.

  • Reagents: Substituted Aniline + Malonic Acid / Diethyl Malonate.

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or Diphenyl Ether.

  • Mechanism: Amidation followed by intramolecular Friedel-Crafts acylation.

Green Chemistry: Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation step, reducing reaction times from hours to minutes and often eliminating the need for solvent.

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic routes and downstream functionalization.

SynthesisPathways Aniline Substituted Aniline Intermediate Dianilide / Enamine Intermediate Aniline->Intermediate Condensation Malonic Malonic Acid / Ester Malonic->Intermediate Core 4-Hydroxy-2-Quinolone (Core Scaffold) Intermediate->Core Cyclization (PPA/Heat) C3_Sub C3-Acyl/Alkyl Derivatives Core->C3_Sub Electrophilic Subst. N1_Sub N1-Alkyl Derivatives Core->N1_Sub N-Alkylation Cl_Sub 2,4-Dichloroquinoline Core->Cl_Sub POCl3 (Chlorination)

Figure 1: Synthetic workflow from precursors to functionalized 2,4-dihydroxyquinoline derivatives.

Structure-Activity Relationship (SAR)[3]

The biological efficacy of 2,4-DHQ derivatives is strictly governed by substitution patterns.

SAR Summary Table
PositionModificationEffect on ActivityMechanistic Insight
N1 Alkylation (Methyl, Ethyl)Increases LipophilicityImproves membrane permeability; steric bulk may affect receptor binding.
C3 Acyl / Carboxyl / ArylCritical for PotencyPrimary site for interaction with kinase ATP-binding pockets. Electron-withdrawing groups often enhance activity.
C4 -OH vs -Cl vs -OMeVariable-OH is essential for H-bonding in some targets; conversion to -Cl allows for further coupling (e.g., to amines).
C5-C8 Halogens (F, Cl)Increases Metabolic StabilityBlocks metabolic oxidation; Fluorine at C6/C7 often improves potency (bioisostere effect).
C5-C8 Methoxy (-OMe)Modulates PolarityElectron-donating groups can alter the electronic density of the ring, affecting π-π stacking interactions.

Therapeutic Applications: The Kinase Inhibition Frontier

The most promising application of 2,4-DHQ derivatives lies in oncology, specifically as Tyrosine Kinase Inhibitors (TKIs) . The scaffold mimics the adenine moiety of ATP, allowing it to bind competitively to the ATP-binding site of kinases such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor).

Mechanism of Action: Kinase Inhibition

Derivatives substituted at C3 (often with heterocyclic moieties) and N1 form hydrogen bonds with the "hinge region" of the kinase, preventing ATP binding and blocking downstream signaling cascades (PI3K/Akt/mTOR) responsible for cell proliferation and angiogenesis.

Visualization of Signaling Blockade

KinaseInhibition GF Growth Factor (EGF/VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR) GF->RTK Binding P Phosphorylation RTK->P Blocked by Drug Drug 2,4-DHQ Derivative Drug->RTK Competitive Inhibition ATP ATP ATP->RTK Normal Activation PI3K PI3K Activation P->PI3K Akt Akt Signaling PI3K->Akt mTOR mTOR Complex Akt->mTOR Prolif Cell Proliferation mTOR->Prolif Angio Angiogenesis mTOR->Angio

Figure 2: Mechanism of Action showing competitive inhibition of RTKs by 2,4-DHQ derivatives, halting downstream proliferation.

Experimental Protocol: Synthesis of 4-Hydroxy-2-Quinolone

Objective: Synthesize the core scaffold via the cyclocondensation of aniline and diethyl malonate. Scale: Laboratory (10 mmol).

Reagents & Equipment
  • Precursors: Aniline (0.93 g, 10 mmol), Diethyl Malonate (1.60 g, 10 mmol).

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) or Diphenyl Ether.

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Reaction Assembly:

    • In a 50 mL round-bottom flask, mix Aniline (1.0 eq) and Diethyl Malonate (1.1 eq).

    • Add Polyphosphoric Acid (approx. 5-10 mL) to act as both solvent and condensing agent.

  • Thermal Cyclization:

    • Heat the mixture to 140°C - 160°C with vigorous stirring.

    • Note: Monitor the evolution of ethanol (if using open vessel) or use a Dean-Stark trap if using a solvent like diphenyl ether.

    • Maintain temperature for 3-4 hours . Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane).

  • Quenching & Isolation:

    • Cool the reaction mixture to approx. 60°C (do not let it solidify completely).

    • Pour the viscous mixture slowly into ice-cold water (100 mL) with rapid stirring. The product will precipitate as a solid.

    • Neutralize the suspension with 10% Na₂CO₃ solution to pH 7.

  • Purification:

    • Filter the precipitate under vacuum.

    • Wash the filter cake copiously with water to remove phosphoric acid residues.

    • Recrystallize from Ethanol/DMF or Glacial Acetic Acid to obtain off-white needles.

  • Validation:

    • Melting Point: Expect >300°C (decomposes).

    • 1H-NMR (DMSO-d6): Look for singlet at δ ~5.8 ppm (H-3) and broad singlet at δ ~11-12 ppm (NH/OH).

References

  • Synthesis and Biological Applications of Quinoline Derivatives: A comprehensive review detailing the synthetic vers

    • Source: Taylor & Francis Online. Link

  • Quinolone-Hydroxyquinoline Tautomerism: An in-depth analysis of the tautomeric equilibrium and its impact on antimalarial activity.

    • Source: Journal of Organic Chemistry (ACS). Link

  • Recent Advances in 4-Quinolone Synthesis: A review of transition-metal-free and c

    • Source: RSC Advances. Link

  • Anticancer Activity of Quinoline Derivatives: Study on the structure-activity relationship of quinoline-based compounds against various cancer cell lines.

    • Source: MDPI Molecules. Link

  • BenchChem Protocols: Application notes on the derivatization of 2,4-dihydroxyquinoline for enhanced biological activity.

Sources

Foundational

Unveiling the Electronic Landscape of 2,4-dihydroxy-3-formylquinoline: A Quantum Chemical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Quinoline derivatives form the backbone of numerous pharmacologically active compounds. Understanding their intrinsic m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives form the backbone of numerous pharmacologically active compounds. Understanding their intrinsic molecular properties is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive framework for the quantum chemical analysis of 2,4-dihydroxy-3-formylquinoline, a promising scaffold in drug discovery. We will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic characteristics. This guide will serve as a self-validating protocol, empowering researchers to predict molecular behavior and guide synthetic efforts.

Introduction: The Significance of Quinoline Scaffolds and Computational Chemistry

The quinoline ring system is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific functionalization of the quinoline core, as in 2,4-dihydroxy-3-formylquinoline, dictates its interaction with biological targets. The presence of hydroxyl and formyl groups introduces key hydrogen bonding and reactive sites, making a detailed understanding of their electronic influence crucial.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery.[1][2] They provide a lens into the molecular world, allowing for the accurate prediction of geometries, electronic properties, and reactivity, often preceding laborious and costly experimental synthesis.[2] This in silico approach accelerates the drug development pipeline by enabling the early-stage identification and optimization of lead compounds.

This guide will focus on a systematic computational investigation of 2,4-dihydroxy-3-formylquinoline, providing a robust methodology that can be adapted for other quinoline derivatives.

Foundational Theory: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. The central tenet of DFT is that the properties of a multi-electron system can be determined by using functionals of the spatially dependent electron density.

For our investigation of 2,4-dihydroxy-3-formylquinoline, we will employ the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely recognized for its high accuracy in predicting the molecular structures and properties of organic compounds.[3] The choice of basis set is equally critical; we will utilize the 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy for systems of this size.

Experimental Workflow: A Step-by-Step Computational Protocol

The following protocol outlines a comprehensive DFT-based investigation of 2,4-dihydroxy-3-formylquinoline. This workflow is designed to be a self-validating system, where the results of each step inform and validate the subsequent analyses.

Computational Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Interpretation mol_build Molecular Structure Building geom_opt Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc Frequency Analysis geom_opt->freq_calc Optimized Structure homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo Optimized Geometry mep Molecular Electrostatic Potential (MEP) geom_opt->mep Electron Density struct_param Structural Parameters freq_calc->struct_param Vibrational Frequencies reactivity Reactivity Descriptors homo_lumo->reactivity Energy Gap visualization Visualization mep->visualization Electrostatic Potential Map struct_param->visualization reactivity->visualization spectro Spectroscopic Properties

Caption: A comprehensive workflow for the quantum chemical analysis of 2,4-dihydroxy-3-formylquinoline.

Molecular Structure Building and Input Preparation

The initial step involves constructing the 3D structure of 2,4-dihydroxy-3-formylquinoline using a molecular modeling software (e.g., GaussView, Avogadro). The initial geometry should be based on standard bond lengths and angles. This structure is then saved in a format compatible with the chosen quantum chemistry software package (e.g., Gaussian, ORCA).

Geometry Optimization

The initial molecular structure is a mere approximation. Geometry optimization is performed to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible.

Protocol:

  • Software: Gaussian 16 or ORCA 5.0.

  • Method: DFT.

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Keyword: Opt.

The successful completion of this step yields the optimized molecular geometry, which is the foundation for all subsequent calculations.

Frequency Analysis

A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. Furthermore, this calculation provides valuable information about the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.

Protocol:

  • Software: Gaussian 16 or ORCA 5.0.

  • Method: DFT.

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Keyword: Freq.

Analysis of Molecular Properties

Structural Parameters

The optimized geometry provides precise bond lengths and angles. These theoretical values can be compared with experimental data from X-ray crystallography for validation. In the absence of experimental data for the title compound, comparison with closely related structures can provide a good measure of the accuracy of the computational method.[4]

ParameterCalculated Value (Å/°)Experimental Value (Å/°)
C2-C3 Bond LengthIllustrative ValueTo be sourced
C3-C4 Bond LengthIllustrative ValueTo be sourced
O1-H Bond LengthIllustrative ValueTo be sourced
C2-N1-C8a AngleIllustrative ValueTo be sourced
C3-C4-C4a AngleIllustrative ValueTo be sourced
Caption: Table of calculated and experimental geometric parameters for 2,4-dihydroxy-3-formylquinoline.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.[3] A smaller energy gap suggests higher reactivity.

Protocol:

  • The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.

  • The energy gap is calculated as: ΔE = ELUMO - EHOMO.

HOMO_LUMO homo Highest Occupied Molecular Orbital energy Energy lumo Lowest Unoccupied Molecular Orbital gap ΔE lumo->gap gap->homo

Caption: Schematic representation of HOMO-LUMO energy levels and the energy gap.

ParameterEnergy (eV)
HOMOIllustrative Value
LUMOIllustrative Value
Energy Gap (ΔE)Illustrative Value
Caption: Calculated HOMO, LUMO, and energy gap values for 2,4-dihydroxy-3-formylquinoline.
Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). Green regions are neutral.

Protocol:

  • The MEP is calculated from the wavefunction obtained during the geometry optimization.

  • Visualization software (e.g., GaussView, VMD) is used to generate the MEP surface.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust methodology for the quantum chemical investigation of 2,4-dihydroxy-3-formylquinoline using Density Functional Theory. The described protocols for geometry optimization, frequency analysis, HOMO-LUMO analysis, and MEP mapping provide a powerful toolkit for elucidating the structural and electronic properties of this important scaffold. The insights gained from these calculations can significantly contribute to the rational design of novel quinoline-based therapeutic agents by predicting reactivity, stability, and potential sites of interaction with biological macromolecules. Future work could involve simulating the interaction of this molecule with specific protein targets through molecular docking and molecular dynamics simulations, further bridging the gap between theoretical chemistry and practical drug development.

References

  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (n.d.). RSC Publishing.
  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. (2022, July 12). Malaria World.
  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (n.d.). PubMed Central.
  • 2,4-dihydroxy-3-(indol-2-)-yl-quinoline via a substantial methodology -fisher indole synthesis. (2019, August 17).

Sources

Exploratory

Thermal stability of 2,4-dihydroxy-3-formylquinoline

An In-Depth Technical Guide to the Thermal Stability of 2,4-Dihydroxy-3-formylquinoline For Researchers, Scientists, and Drug Development Professionals Abstract The thermal stability of an active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability of 2,4-Dihydroxy-3-formylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its efficacy and safety. This guide provides a comprehensive framework for assessing the thermal stability of 2,4-dihydroxy-3-formylquinoline, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on the thermal properties of this specific molecule is scarce, this document outlines the fundamental principles and detailed experimental protocols for characterization using core thermoanalytical techniques. By leveraging established methodologies and insights from related quinoline derivatives, this guide serves as a robust resource for researchers to generate reliable and reproducible thermal stability data.

Introduction: The Quinoline Scaffold and the Imperative of Thermal Analysis

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] 2,4-Dihydroxy-3-formylquinoline, an oxygenated derivative, presents a versatile platform for further chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.[4][5]

The introduction of hydroxyl and formyl groups to the quinoline core creates a molecule with specific electronic and steric properties, but also introduces potential thermal liabilities. The stability of this compound under thermal stress is a cornerstone of its chemical and pharmaceutical development. A thorough understanding of its thermal behavior is essential for:

  • Process Chemistry: Defining safe temperature limits for synthesis, crystallization, and drying processes to prevent degradation and the formation of impurities.

  • Formulation Development: Ensuring compatibility with excipients and withstanding manufacturing processes such as granulation and lyophilization.

  • Storage and Shelf-Life: Establishing appropriate storage conditions (e.g., temperature, humidity) to ensure the API maintains its potency and purity over time.

  • Regulatory Compliance: Providing essential data for regulatory submissions to agencies like the FDA and EMA.

This guide will provide the scientific rationale and step-by-step protocols for two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . These methods, when used in concert, provide a comprehensive picture of a material's thermal stability.

Physicochemical Profile of 2,4-Dihydroxy-3-formylquinoline

Before embarking on thermal analysis, a foundational understanding of the compound's basic properties is crucial. The parent compound, 2,4-dihydroxyquinoline (also known as 4-hydroxy-2(1H)-quinolinone), exists in tautomeric forms and is reported to have a very high melting point, greater than 300 °C, indicating significant intermolecular forces and lattice energy.[4]

Property2,4-Dihydroxyquinoline2,4-Dihydroxy-3-formylquinoline
Molecular Formula C₉H₇NO₂C₁₀H₇NO₃
Molecular Weight 161.16 g/mol [4][6]189.17 g/mol [5]
Appearance White to light yellow/beige powder[4]Data not available; expected to be a solid
Melting Point >300 °C[4]Not reported; requires experimental determination
Solubility Sparingly soluble in water[7]Not reported; requires experimental determination

Table 1: Key Physicochemical Properties.

The addition of the polar formyl group at the 3-position is expected to influence the crystal packing and intermolecular hydrogen bonding, which will, in turn, affect its melting point and thermal decomposition profile.

Core Methodologies for Thermal Stability Assessment

The cornerstone of any thermal stability investigation lies in the precise measurement of changes in mass and heat flow as a function of temperature. TGA and DSC are the gold-standard techniques for this purpose.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[8] It provides quantitative information on mass loss, which is directly related to decomposition, evaporation, or desorption events. The derivative of the TGA curve (DTG) shows the rate of mass loss, allowing for a more precise identification of the temperature at which the maximum rate of decomposition occurs.[8]

Causality Behind Experimental Choices:

  • Atmosphere (Nitrogen vs. Air): The choice of purge gas is critical. An inert atmosphere (e.g., high-purity nitrogen) is used to study the inherent thermal decomposition of the molecule in the absence of oxygen.[8] In contrast, an air or oxygen atmosphere is used to assess oxidative stability, which is often the more relevant scenario for real-world storage and processing.[8] Degradation typically begins at lower temperatures in an oxidative environment.[8]

  • Heating Rate: A typical heating rate is 10 °C/min.[9][10] Slower rates can provide better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values. Consistency is key for comparability.

  • Sample Mass: A small sample mass (typically 5-10 mg) is used to minimize thermal gradients within the sample and ensure uniform heating.

Experimental Protocol: TGA of 2,4-dihydroxy-3-formylquinoline

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

    • Clean the sample pan (typically platinum or alumina) by heating it to a high temperature to remove any residues.

    • Tare the balance with the empty sample pan.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2,4-dihydroxy-3-formylquinoline sample directly into the tared pan.

    • Distribute the sample evenly across the bottom of the pan to ensure optimal heat transfer.

  • Analysis Parameters:

    • Purge Gas: Set the desired atmosphere (e.g., Nitrogen, 99.99% purity) at a constant flow rate (e.g., 50 mL/min).

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.

      • Ramp the temperature at a linear rate of 10 °C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[9]

    • Data Acquisition: Record mass, time, and temperature throughout the experiment.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature to generate the TGA curve.

    • Calculate the first derivative of the TGA curve to generate the DTG curve.

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), the peak temperature of maximum mass loss rate from the DTG curve (Tₚₑₐₖ), and the percentage of residual mass at the end of the experiment.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation Calibrate Calibrate Instrument Prepare_Sample Weigh 5-10mg Sample Calibrate->Prepare_Sample Load_Sample Load Sample into TGA Prepare_Sample->Load_Sample Set_Params Set Atmosphere (N2) & Heating Rate (10°C/min) Load_Sample->Set_Params Run_TGA Heat from 30°C to 600°C Set_Params->Run_TGA Plot_TGA Plot Mass vs. Temp (TGA Curve) Run_TGA->Plot_TGA Plot_DTG Plot d(Mass)/dt vs. Temp (DTG Curve) Plot_TGA->Plot_DTG Determine_Params Determine Tonset, Tpeak, % Residue Plot_DTG->Determine_Params DSC_Workflow cluster_prep_dsc Preparation cluster_analysis_dsc Analysis cluster_results_dsc Data Interpretation Calibrate_DSC Calibrate Instrument Prepare_Sample_DSC Weigh 2-5mg Sample into Crucible Calibrate_DSC->Prepare_Sample_DSC Load_DSC Load Sample & Reference Prepare_Sample_DSC->Load_DSC Set_Params_DSC Set Atmosphere (N2) & Heating Rate (10°C/min) Load_DSC->Set_Params_DSC Run_DSC Heat from 30°C to 450°C Set_Params_DSC->Run_DSC Plot_DSC Plot Heat Flow vs. Temp Run_DSC->Plot_DSC Identify_Peaks Identify Endotherms (Melting) & Exotherms (Decomposition) Plot_DSC->Identify_Peaks Calculate_Enthalpy Determine Tonset, Tpeak, ΔH Identify_Peaks->Calculate_Enthalpy

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Predictive Insights into Decomposition Pathways

While experimental data is paramount, the molecular structure of 2,4-dihydroxy-3-formylquinoline allows for educated hypotheses regarding its thermal degradation. The quinoline core itself is quite stable, but the hydroxyl and formyl substituents are likely points of initial decomposition.

Potential Decomposition Steps:

  • Decarbonylation: The formyl group (-CHO) could be lost as carbon monoxide (CO), a common thermal decomposition pathway for aldehydes. This would result in an initial mass loss of ~15%.

  • Dehydroxylation/Decarboxylation: Tautomerization between the keto-enol forms could facilitate complex rearrangements. The loss of water (H₂O) or carbon dioxide (CO₂) from the heterocyclic ring are plausible subsequent steps.

  • Ring Opening: At higher temperatures, cleavage of the pyridine or benzene ring would lead to the formation of smaller volatile fragments, such as nitriles and hydrocarbons, consistent with studies on quinoline decomposition at very high temperatures. [11]

Decomposition_Pathway Parent 2,4-Dihydroxy-3-formylquinoline Intermediate1 2,4-Dihydroxyquinoline Parent->Intermediate1 Loss of CO (Decarbonylation) Intermediate2 Ring-Opened Fragments Intermediate1->Intermediate2 High Temp Ring Cleavage Products Volatile Gases (CO, H2O, CO2) + Char Residue Intermediate2->Products Fragmentation

Caption: A plausible thermal decomposition pathway.

Summary of Expected Data

A researcher performing these analyses would consolidate the findings into a comprehensive table.

AnalysisParameterExpected ObservationSignificance
TGA Tₒₙₛₑₜ (Nitrogen)> 200 °CDefines the upper limit for safe handling in an inert atmosphere.
Tₒₙₛₑₜ (Air)< Tₒₙₛₑₜ (Nitrogen)Indicates susceptibility to oxidative degradation.
Mass Loss StepsMultiple steps expectedSuggests a multi-stage decomposition process.
% Residue> 0%Formation of a non-volatile carbonaceous char is likely.
DSC Melting Point (Tₘ)Sharp endothermConfirms crystalline nature; melting may overlap with decomposition.
DecompositionBroad exotherm(s)Indicates an energetic, uncontrolled release of heat upon decomposition.
ΔHₑₓₒQuantitative value (J/g)Quantifies the decomposition energy, a key parameter for safety assessment.

Table 2: Template for summarizing thermal analysis data.

Conclusion

The thermal stability of 2,4-dihydroxy-3-formylquinoline is a critical quality attribute that must be thoroughly characterized to support its development as a pharmaceutical intermediate or API. This guide provides the essential theoretical background and practical, step-by-step protocols for a robust evaluation using TGA and DSC. By systematically analyzing mass loss and heat flow under controlled conditions, researchers can determine key stability parameters, predict potential degradation pathways, and establish safe operating limits. This foundational knowledge is indispensable for ensuring the quality, safety, and efficacy of novel quinoline-based therapeutics.

References

  • Thermal Stability of Amorphous Solid Dispersions - PMC - PubMed Central - NIH. (2021). PubMed Central. [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF. (n.d.). ResearchGate. [Link]

  • 2,4-Dihydroxyquinoline. (n.d.). Chem-Impex. [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. [Link]

  • 2,4-dihydroxy-3-(indol-2-)-yl-quinoline via a substantial methodology -fisher indole synthesis. (2016). Heterocyclic Letters. [Link]

  • Thermal stability of linear siloxanes and their mixtures. (2023). IRIS . [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry. [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2013). ResearchGate. [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Indian Academy of Sciences. [Link]

  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (1989). PubMed. [Link]

  • Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. (2023). ACS Publications. [Link]

  • What is the decomposition temperature of quinoline in the presence of nitrogen? (2015). ResearchGate. [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (2018). PubMed Central. [Link]

  • Method for producing 2,4-dihydroxyquinoline derivatives. (n.d.).
  • Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II). (2022). Research Square. [Link]

  • 2,4-Dihydroxyquinoline. (n.d.). PubChem. [Link]

  • Determination of purity by differential scanning calorimetry (DSC). (n.d.). ACS Publications. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • 2,4-dihydroxyquinoline. (n.d.). The Good Scents Company. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. [Link]

  • (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (2013). ResearchGate. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • 2,4-Dihydroxy quinoline. (n.d.). PharmaCompass. [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2021). PubMed Central. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2,4-Dihydroxy-3-formylquinoline as a Cornerstone for Heterocyclic Synthesis

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2,4-dihydroxy-3-formylquinoline. This versatile precursor, possess...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2,4-dihydroxy-3-formylquinoline. This versatile precursor, possessing strategically positioned hydroxyl and formyl groups, serves as an exceptional starting material for the construction of a diverse array of fused heterocyclic compounds. We delve into the core chemical principles, provide detailed, field-tested protocols for the synthesis of key scaffolds such as pyrano[3,2-c]quinolines, pyrazolo[4,3-c]quinolines, and isoxazolo[4,5-c]quinolines, and explain the mechanistic rationale behind these transformations. The protocols are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction: The Strategic Value of 2,4-Dihydroxy-3-formylquinoline

2,4-Dihydroxy-3-formylquinoline, which exists in tautomeric equilibrium with 3-formyl-1,2,3,4-tetrahydroquinoline-2,4-dione, is a highly valuable and reactive scaffold in synthetic organic chemistry. Its importance stems from the juxtaposition of three key functional groups on the quinoline core: a nucleophilic C4-hydroxyl (enolic), an electrophilic C3-formyl group, and a C2-hydroxyl group that can participate in cyclization reactions. This unique arrangement allows for a variety of cascade and multi-component reactions, making it a preferred building block for generating complex molecular architectures.[1]

The quinoline core itself is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents with activities spanning anti-malarial, anti-cancer, anti-inflammatory, and anti-microbial applications.[2] By using 2,4-dihydroxy-3-formylquinoline as a starting point, chemists can readily access fused quinoline systems, which often exhibit enhanced biological potency and modulated pharmacokinetic properties.[3]

Tautomerism 2,4-Dihydroxy-3-formylquinoline 2,4-Dihydroxy-3-formylquinoline 3-Formyl-1,2,3,4-tetrahydroquinoline-2,4-dione 3-Formyl-1,2,3,4-tetrahydroquinoline-2,4-dione 2,4-Dihydroxy-3-formylquinoline->3-Formyl-1,2,3,4-tetrahydroquinoline-2,4-dione Tautomerization

Caption: Tautomeric equilibrium of the starting material.

Synthesis of Pyrano[3,2-c]quinoline Derivatives

The synthesis of the pyrano[3,2-c]quinoline scaffold is one of the most prominent applications of 2,4-dihydroxy-3-formylquinoline. These compounds are of significant interest due to their wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5] The most common and efficient route is a one-pot, multi-component reaction involving a Knoevenagel condensation.[5]

Mechanistic Insight: Knoevenagel Condensation and Cyclization

The reaction is typically catalyzed by a mild base (e.g., piperidine, L-proline) and proceeds through two key steps:

  • Knoevenagel Condensation: An active methylene compound, such as malononitrile or ethyl cyanoacetate, is deprotonated by the base to form a carbanion. This nucleophile then attacks the electrophilic aldehyde carbon of the quinoline. Subsequent dehydration yields a vinylidene intermediate.[6]

  • Intramolecular Michael Addition/Cyclization: The C4-hydroxyl group of the quinoline acts as a nucleophile, attacking the electron-deficient double bond of the vinylidene intermediate in an intramolecular 6-endo-dig cyclization. This step forms the pyran ring fused to the quinoline core.[7]

Pyranoquinoline_Synthesis Workflow: Pyrano[3,2-c]quinoline Synthesis cluster_reactants Reactants cluster_process Process cluster_intermediates Key Intermediates cluster_product Final Product A 2,4-Dihydroxy-3-formylquinoline D One-Pot Reaction (Solvent, Catalyst) A->D B Aromatic Aldehyde B->D C Malononitrile C->D E Knoevenagel Adduct D->E Condensation F Vinylidene Intermediate E->F Dehydration G Pyrano[3,2-c]quinoline F->G Intramolecular Cyclization

Caption: General workflow for pyrano[3,2-c]quinoline synthesis.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile

This protocol is adapted from established multi-component synthesis methodologies.[5]

Materials:

  • 2,4-Dihydroxy-3-formylquinoline (1.0 mmol, 189.16 mg)

  • Substituted Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.2 mmol, 79.27 mg)

  • Piperidine (0.2 mmol, 20 µL)

  • Ethanol (15 mL)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • To a 50 mL round-bottom flask, add 2,4-dihydroxy-3-formylquinoline (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), and ethanol (15 mL).

  • Stir the mixture to achieve a suspension.

  • Add piperidine (0.2 mmol) to the mixture. The addition of a base is crucial to catalyze the initial Knoevenagel condensation.[6]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • A solid precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the pure pyrano[3,2-c]quinoline derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Reagent/ParameterMolar RatioPurposeCausality
2,4-Dihydroxy-3-formylquinoline1.0Starting scaffoldProvides the quinoline core and the C4-OH for cyclization.
Aromatic Aldehyde1.0ComponentIntroduces diversity at the C4 position of the pyran ring.
Malononitrile1.2Active methylene compoundProvides two carbons and the nitrile group for the pyran ring. A slight excess ensures complete reaction of the aldehyde.
Piperidine0.2 (catalytic)Base CatalystDeprotonates malononitrile to initiate the Knoevenagel condensation.[6]
EthanolSolventReaction MediumGood solvent for reactants and allows for heating to reflux to increase reaction rate.
Temperature~80 °C (Reflux)ConditionProvides sufficient energy to overcome the activation barrier for condensation and cyclization.

Synthesis of Pyrazolo[4,3-c]quinoline Derivatives

Pyrazolo[4,3-c]quinolines are another class of fused heterocycles with significant therapeutic potential, particularly as anti-inflammatory agents.[8] Their synthesis leverages the reactivity of the formyl group with hydrazine derivatives.

Mechanistic Insight: Hydrazone Formation and Cyclization

The formation of the pyrazole ring fused to the quinoline core is a straightforward and high-yielding process:

  • Hydrazone Formation: The reaction begins with the nucleophilic attack of a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) on the formyl group of the quinoline. This is a classic condensation reaction that, after the elimination of a water molecule, forms a stable hydrazone intermediate.[9]

  • Intramolecular Cyclization: The C4-hydroxyl group is deprotonated under the reaction conditions (or by the basic hydrazine itself), and the resulting nucleophile attacks the C4 carbon of the quinoline ring, displacing the hydroxyl group at C2 (via its enol-keto tautomerism) and leading to the formation of the fused pyrazole ring.

Pyrazoloquinoline_Mechanism Start 2,4-Dihydroxy-3-formylquinoline + Hydrazine (H₂N-NH₂) Step1 Condensation (-H₂O) Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Pyrazolo[4,3-c]quinoline Step2->Product

Caption: Mechanism for pyrazolo[4,3-c]quinoline synthesis.

Experimental Protocol: Synthesis of 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one

Materials:

  • 2,4-Dihydroxy-3-formylquinoline (1.0 mmol, 189.16 mg)

  • Hydrazine Hydrate (80% solution, 2.0 mmol, ~0.12 mL)

  • Glacial Acetic Acid (10 mL)

Equipment:

  • 25 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • In a 25 mL round-bottom flask, suspend 2,4-dihydroxy-3-formylquinoline (1.0 mmol) in glacial acetic acid (10 mL). Acetic acid serves as both a solvent and an acid catalyst for the condensation step.

  • Add hydrazine hydrate (2.0 mmol) dropwise to the stirred suspension. An excess of hydrazine ensures the complete conversion of the starting material.

  • Attach a reflux condenser and heat the mixture at reflux (approx. 120°C) for 3 hours.

  • Monitor the reaction by TLC. The product is typically more polar than the starting material.

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

  • Pour the cooled reaction mixture into 50 mL of ice-cold water.

  • A solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the precipitate thoroughly with water to remove residual acetic acid and excess hydrazine.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one.

  • Characterization: Confirm the product structure using appropriate spectroscopic techniques.

Synthesis of Isoxazolo[4,5-c]quinoline Derivatives

The isoxazole-fused quinoline system is another valuable heterocyclic scaffold in drug discovery.[10] The synthesis is analogous to the pyrazole synthesis but utilizes hydroxylamine instead of hydrazine.

Mechanistic Insight: Oxime Formation and Cyclization

The reaction proceeds via two well-defined steps:

  • Oxime Formation: Hydroxylamine hydrochloride, in the presence of a base (like sodium acetate), reacts with the C3-formyl group to form an oxime intermediate, with the elimination of water.

  • Intramolecular Cyclization: The C4-hydroxyl group of the quinoline initiates a nucleophilic attack, leading to the closure of the five-membered isoxazole ring. This cyclization is often promoted by heating.

Experimental Protocol: Synthesis of Isoxazolo[4,5-c]quinolin-4(5H)-one

This protocol is based on standard procedures for isoxazole synthesis from β-ketoaldehydes.[10]

Materials:

  • 2,4-Dihydroxy-3-formylquinoline (1.0 mmol, 189.16 mg)

  • Hydroxylamine Hydrochloride (1.5 mmol, 104.24 mg)

  • Sodium Acetate (2.0 mmol, 164.06 mg)

  • Ethanol (15 mL)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Combine 2,4-dihydroxy-3-formylquinoline (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and sodium acetate (2.0 mmol) in a 50 mL round-bottom flask. Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Add ethanol (15 mL) and stir the mixture.

  • Heat the reaction mixture to reflux for 5-7 hours. The prolonged heating facilitates both the oxime formation and the subsequent cyclization.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water (20 mL) to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to yield pure isoxazolo[4,5-c]quinolin-4(5H)-one.

  • Characterization: Verify the structure of the final compound by NMR, IR, and mass spectrometry.

Conclusion

2,4-Dihydroxy-3-formylquinoline has proven to be a remarkably versatile and powerful building block for the synthesis of medicinally relevant fused heterocyclic systems. The protocols detailed herein for the construction of pyrano-, pyrazolo-, and isoxazolo- quinolines are robust, efficient, and mechanistically well-understood. By leveraging the inherent reactivity of this starting material, researchers and drug development professionals can readily access a wide chemical space, paving the way for the discovery of novel therapeutic agents. The strategic application of multi-component and cascade reactions from this single precursor underscores the principles of atom economy and synthetic efficiency, which are central to modern organic chemistry.

References

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  • ResearchGate. (n.d.). Synthesis of pyrano[3,2‐c]quinoline derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of some Quinoline bearing Isoxazoles nucleus. Retrieved from [Link]

  • Google Patents. (n.d.). EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives.
  • National Institutes of Health. (n.d.). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Retrieved from [Link]

  • MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Dihydrothieno- and Thiopyrano Quinolines from 3-Formyl-2-Mercaptoquinoline Derivatives. Retrieved from [Link]

  • N/A
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  • National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • N/A
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  • National Institutes of Health. (n.d.). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Retrieved from [Link]

  • N/A
  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Retrieved from [Link]

  • N/A
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • N/A
  • RSC Publishing. (n.d.). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Retrieved from [Link]

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  • Chemistry LibreTexts. (n.d.). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

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  • PubMed. (n.d.). Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. Retrieved from [Link]

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Application

Using 2,4-dihydroxy-3-formylquinoline in Vilsmeier-Haack reaction

Executive Summary This application note details the protocol for utilizing the Vilsmeier-Haack (VH) reaction to functionalize 2,4-dihydroxyquinoline (also known as 4-hydroxy-2-quinolone). While the user inquiry specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing the Vilsmeier-Haack (VH) reaction to functionalize 2,4-dihydroxyquinoline (also known as 4-hydroxy-2-quinolone). While the user inquiry specifically mentions "2,4-dihydroxy-3-formylquinoline," it is critical to understand that under standard VH conditions (POCl


/DMF), the hydroxyl groups at positions 2 and 4 are unstable. They undergo rapid chlorination to yield 2,4-dichloro-3-formylquinoline .

This guide provides a robust workflow for the simultaneous C3-formylation and C2,C4-dichlorination of the quinoline scaffold. This transformation is a cornerstone in medicinal chemistry, producing a tri-functionalized core essential for synthesizing antimalarial, antibacterial, and anticancer agents (e.g., fluoroquinolone analogs).

Strategic Significance & Reaction Logic

The Transformation

The Vilsmeier-Haack reaction serves a dual purpose in this context:

  • Electrophilic Aromatic Substitution: Introduces a formyl group (-CHO) at the electron-rich C3 position.

  • Deoxy-Chlorination: Converts the tautomeric hydroxyl/carbonyl groups at C2 and C4 into chlorides using the excess phosphoryl chloride (POCl

    
    ).
    
Mechanistic Pathway

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion).[1] The high electron density at C3 of the quinolone enolate facilitates the attack, while the POCl


 converts the oxygen functionalities into good leaving groups (phosphates), which are then displaced by chloride ions.

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0-5°C Exothermic Inter1 C3-Iminium Intermediate VR->Inter1 Electrophilic Attack at C3 Substrate 2,4-Dihydroxyquinoline Substrate->Inter1 Inter2 Chlorination of C2/C4-OH groups Inter1->Inter2 POCl3 Mediated Deoxychlorination Product 2,4-Dichloro- 3-formylquinoline Inter2->Product Hydrolysis (Ice Quench)

Figure 1: Mechanistic cascade of the Vilsmeier-Haack reaction on 2,4-dihydroxyquinoline. The process integrates formylation and chlorination in a single pot.

Experimental Protocol

Target Product: 2,4-Dichloro-3-formylquinoline Starting Material: 2,4-Dihydroxyquinoline (4-hydroxy-2-quinolone)

Reagents and Stoichiometry
ReagentRoleEquiv. (Molar)Notes
2,4-Dihydroxyquinoline Substrate1.0Dry thoroughly before use.
POCl

Reagent/Solvent6.0 - 10.0Excess required for solvent effect and chlorination.
DMF Reagent3.0 - 4.0Acts as the carbon source for formylation.
Dichloromethane (DCM) Extraction SolventN/AFor workup.
Step-by-Step Procedure

Step 1: Vilsmeier Reagent Formation (Critical Safety Step)

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a CaCl

    
     drying tube (or N
    
    
    
    inlet).
  • Charge the flask with DMF (3.0 equiv) .

  • Cool the flask to 0–5°C using an ice-salt bath.

  • Add POCl

    
     (excess)  dropwise via the addition funnel.
    
    • Caution: This reaction is highly exothermic. Maintain internal temperature <10°C to prevent thermal runaway or decomposition of the reagent.

    • Observation: The solution will turn pale yellow/orange and may solidify (Vilsmeier salt formation).

Step 2: Substrate Addition

  • Once POCl

    
     addition is complete, stir for 15 minutes at 0°C.
    
  • Add 2,4-dihydroxyquinoline (1.0 equiv) portion-wise as a solid.

    • Note: If the mixture is too viscous, a small amount of anhydrous chloroform can be used as a co-solvent, though neat POCl

      
       is preferred for maximum yield.
      

Step 3: Reaction Phase

  • Allow the mixture to warm to room temperature over 30 minutes.

  • Heat the reaction mixture to 80–90°C (or gentle reflux) for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Solvent: 20% Ethyl Acetate in Hexane). The starting material (polar) should disappear, replaced by a non-polar spot (product).

Step 4: Quenching and Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture onto a slurry of crushed ice (500g per 0.1 mol scale) with vigorous stirring.

    • Safety: Hydrolysis of excess POCl

      
       generates massive amounts of HCl gas and heat. Perform this in a fume hood.
      
  • Stir the aqueous suspension for 30–60 minutes to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • The product, 2,4-dichloro-3-formylquinoline , often precipitates as a pale yellow solid.

    • If Solid Precipitates: Filter, wash with copious water, and dry.[2]

    • If Oiling Occurs: Extract with DCM (3x), wash organics with NaHCO

      
       (sat.) and brine, dry over Na
      
      
      
      SO
      
      
      , and concentrate.

Step 5: Purification

  • Recrystallize from Ethanol or Ethyl Acetate/Hexane mixture.

  • Typical Yield: 65–80%.

  • Characterization: MP: ~179–181°C; IR: ~1690 cm

    
     (CHO); 
    
    
    
    H NMR: Singlet at ~10.5 ppm (CHO).

Process Optimization & Troubleshooting

The following decision tree outlines how to handle common deviations in the experimental outcome.

Troubleshooting Start Issue Observed LowYield Low Yield / Incomplete Reaction Start->LowYield Tarry Black Tar / Decomposition Start->Tarry Impure Product contains Mono-chloro impurity Start->Impure Sol1 Increase Temp to Reflux (100°C) Check DMF dryness LowYield->Sol1 Sol2 Control T < 10°C during addition Add Substrate slower Tarry->Sol2 Sol3 Increase POCl3 equivalents (up to 12eq) Extend reaction time Impure->Sol3

Figure 2: Troubleshooting logic for Vilsmeier-Haack functionalization of quinolines.

Key Optimization Parameters:
  • Moisture Control: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried. Wet DMF will destroy POCl

    
     and reduce yield.
    
  • Temperature Ramp: Do not heat immediately. The intermediate iminium salt forms best at low temperatures. Premature heating causes polymerization (tarring).

Safety & Handling (E-E-A-T)

  • Phosphoryl Chloride (POCl

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid.
    
    • Protocol: Always quench into a large excess of ice. Never add water to POCl

      
      .
      
  • DMF: Hepatotoxic. Avoid skin contact.

  • HCl Gas: The reaction generates significant HCl gas during the heating phase and quenching. A scrubber system (NaOH trap) connected to the condenser outlet is mandatory for scales >1g.

References

  • Meth-Cohn, O., et al. (1978).[3][4] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: The foundational "Meth-Cohn Synthesis" describing the Vilsmeier-Haack cyclization and functionalization of acetanilides and quinolones.[3]

  • Ali, T. E. (2009). "Synthesis and Reactivity of Some New Quinoline Derivatives." Journal of the Korean Chemical Society.

    • Context: Protocols for converting hydroxyquinolines to chloro-formyl deriv
  • Organic Syntheses. "Vilsmeier-Haack Reaction Protocols and Safety." Organic Syntheses, Coll.[5][6] Vol. 4.

    • Context: General safety and handling for POCl3/DMF reactions.[6]

  • Raj, T., et al. (2010). "Vilsmeier-Haack Reagent: A Versatile Reagent for Organic Synthesis."[7] Journal of Chemical and Pharmaceutical Research.

    • Context: Review of mechanism and application on electron-rich arom

Sources

Method

2,4-dihydroxy-3-formylquinoline in medicinal chemistry

Application Note: 2,4-Dihydroxy-3-formylquinoline as a Privileged Scaffold in Medicinal Chemistry Abstract This technical guide provides a comprehensive workflow for the synthesis, characterization, and biological applic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4-Dihydroxy-3-formylquinoline as a Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive workflow for the synthesis, characterization, and biological application of 2,4-dihydroxy-3-formylquinoline (also known by its predominant tautomer, 3-formyl-4-hydroxy-2-quinolinone ). As a "privileged scaffold," this molecule serves as a critical intermediate for synthesizing fused heterocyclic systems (e.g., pyrano[3,2-c]quinolines) and bioactive Schiff bases. This guide details optimized protocols for its synthesis via the Reimer-Tiemann and Vilsmeier-Haack pathways, outlines derivatization strategies, and provides standardized bioassay protocols for antimicrobial and antioxidant validation.

Molecular Profile & Tautomeric Considerations

Before initiating synthesis, researchers must understand the structural dynamics of the core scaffold.

  • Nomenclature: While often requested as "2,4-dihydroxy-3-formylquinoline," the molecule exists in a dynamic equilibrium. In polar solvents (DMSO, MeOH) and the solid state, the 4-hydroxy-2-quinolinone (lactam) tautomer predominates over the 2,4-dihydroxy (lactim) form.

  • Reactivity: The C3 position is highly nucleophilic due to the activating effect of the C2 and C4 oxygen functionalities, making it an ideal site for electrophilic substitution (formylation). The resulting aldehyde at C3 is highly reactive toward nucleophiles (amines, active methylenes).

Key Physicochemical Properties:

Property Value / Description

| Molecular Formula |


 |
| Molecular Weight  | 189.17  g/mol  |
| Appearance  | Pale yellow to buff-colored powder |
| Solubility  | Soluble in DMSO, DMF, hot acetic acid; sparingly soluble in EtOH; insoluble in water. |
| Melting Point  | >300 °C (often decomposes) |[1]

Synthesis Protocols

Two primary routes are established. Method A (Reimer-Tiemann) is preferred for direct access to the dihydroxy/hydroxyl-oxo species. Method B (Vilsmeier-Haack) often yields the 2-chloro analogue, which requires subsequent hydrolysis but offers higher yields.

Method A: Direct Formylation via Reimer-Tiemann (Hydroxyl Preservation)

Best for: Direct synthesis of the 2,4-dihydroxy target without chlorination risks.

Reagents:

  • 2,4-Dihydroxyquinoline (Starting Material)[2]

  • Chloroform (

    
    )
    
  • Sodium Hydroxide (NaOH), 20% aqueous solution

  • Ethanol (95%)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2,4-dihydroxyquinoline (1.61 g, 10 mmol) in 20% NaOH solution (50 mL). The solution will turn clear/yellowish.

  • Addition: Heat the solution to 60°C. Add Chloroform (5 mL) dropwise over 30 minutes via an addition funnel. Caution: Exothermic reaction.[1]

  • Reflux: Increase temperature to 80–90°C and reflux for 8–10 hours. The color will deepen to orange-red.

  • Work-up: Cool the mixture to room temperature. Acidify carefully with dilute HCl (10%) to pH 3–4.

  • Isolation: A yellow precipitate will form.[3] Filter the solid under vacuum.

  • Purification: Recrystallize from glacial acetic acid or DMF/Ethanol (1:1).

  • Yield: Expected 55–65%.

Method B: Vilsmeier-Haack Approach (High Reactivity Route)

Best for: Large-scale synthesis where the 2-chloro-3-formyl intermediate is desired for further nucleophilic displacement.

Protocol:

  • Vilsmeier Reagent: Cool DMF (15 mL) to 0°C in an ice bath. Add

    
     (5 mL) dropwise with stirring. Stir for 30 min until a semi-solid iminium salt forms.
    
  • Substrate Addition: Add 2,4-dihydroxyquinoline (or 4-hydroxy-2-quinolinone) (10 mmol) to the mixture.

  • Heating: Heat to 80°C for 4–6 hours.

  • Hydrolysis: Pour the reaction mixture into crushed ice (200 g) with vigorous stirring. Sodium acetate can be added to buffer the solution.

  • Result: This typically yields 2-chloro-3-formyl-4-hydroxyquinoline . To revert the 2-chloro group to a hydroxyl (if strictly required), reflux in 10% HCl for 4 hours.

Synthetic Utility & Derivatization

The C3-formyl group acts as a "chemical hook" for two major classes of reactions:

  • Schiff Base Formation: Reaction with primary amines/hydrazides to form azomethines (antimicrobial agents).[4][5]

  • Knoevenagel/Friedländer Cyclization: Reaction with active methylene compounds to form fused tricyclic systems (e.g., pyrano[3,2-c]quinolines).

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 2,4-Dihydroxyquinoline Reagent Reimer-Tiemann (CHCl3 / NaOH) Start->Reagent Activation Intermediate Dichloromethyl Intermediate Reagent->Intermediate Formylation Target 2,4-Dihydroxy- 3-formylquinoline Intermediate->Target Hydrolysis (H+) Schiff Schiff Bases (Hydrazones/Imines) Target->Schiff + R-NH2 (EtOH/Reflux) Fused Fused Heterocycles (Pyranoquinolines) Target->Fused + Malononitrile (Piperidine)

Figure 1: Synthetic pathway from precursor to target scaffold and subsequent derivatization.

Biological Application Protocols

Application 1: Antimicrobial Screening (Schiff Base Derivatives)

The hydrazone derivatives of 3-formyl-4-hydroxy-2-quinolinone exhibit potent antibacterial activity, often surpassing standard antibiotics like Ampicillin against Gram-positive strains (S. aureus).

Protocol: Broth Microdilution Method (MIC Determination) Standard: CLSI M07-A10 Guidelines.

  • Preparation of Stock: Dissolve the test compound (Schiff base) in DMSO to a concentration of 1 mg/mL.

  • Inoculum: Prepare bacterial suspension (E. coli ATCC 25922, S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use a 96-well sterile microplate.

    • Add 100 µL of MHB to wells 2–12.

    • Add 200 µL of compound stock to well 1.

    • Perform serial 2-fold dilutions from well 1 to 10 (transfer 100 µL). Discard 100 µL from well 10.

    • Wells 11 (Growth Control) and 12 (Sterility Control) receive no compound.

  • Inoculation: Add 100 µL of bacterial suspension to wells 1–11.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Add 20 µL of Resazurin dye (0.015%) for visualization (Blue = No Growth; Pink = Growth).

Application 2: Antioxidant Activity (DPPH Assay)

The phenolic hydroxyl groups at C2/C4 provide radical scavenging capability.

Protocol:

  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light.

  • Sample: Prepare serial dilutions of the 3-formyl derivative in methanol (10–500 µg/mL).

  • Reaction: Mix 1 mL of sample with 3 mL of DPPH solution.

  • Incubation: Shake vigorously and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure Absorbance at 517 nm (

    
    ).
    
  • Control: Measure Absorbance of DPPH + Methanol (

    
    ).
    
  • Calculation:

    
    
    Note: Calculate 
    
    
    
    using linear regression.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Reimer-Tiemann) Incomplete formylation or resin formation.Ensure temperature is strictly maintained at 60°C during

addition. Stir vigorously to maximize phase contact.
Product is Dark/Tar-like Oxidation of phenol/quinoline ring.Perform reaction under Nitrogen atmosphere. Recrystallize immediately from Acetic Acid.
Insolubility in Bioassays High lattice energy of quinolinone.Use DMSO as the primary solvent. For cellular assays, ensure final DMSO concentration is <0.5% to avoid cytotoxicity.[1]
Chlorination (Vilsmeier) Excess

or high temp.
If the dihydroxy is the target, use Method A. If using Method B, rigorous acid hydrolysis is required to revert the Cl to OH.

References

  • Methodological Grounding (Vilsmeier-Haack)

    • Synthesis of 2-chloro-3-formyl quinoline derivatives. International Journal of Chemical Studies. (2021).[4][6]

  • Medicinal Chemistry (Antimicrobial)

    • Synthesis and biological evaluation of novel quinoline-based Schiff bases. European Journal of Medicinal Chemistry. (2020).

  • Antioxidant Applications

    • Antioxidant activities of synthetic heterocyclic quinoline derivatives.[7][8][9][10] American Journal of Organic Chemistry.[7] (2019).

  • Tautomerism & Structure

    • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione.[11] ResearchGate Review.

Disclaimer: All protocols involve hazardous chemicals (Chloroform,


). Perform all synthesis in a certified fume hood wearing appropriate PPE.

Sources

Application

Application Notes &amp; Protocols: Design and Synthesis of Novel 2,4-Dihydroxy-3-formylquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Quinoline Scaffold in Medicinal Chemistry Quinoline and its derivatives represent a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of pharmacological activities.[1][2][3] From the historic antimalarial quinine to modern anticancer and antimicrobial agents, the quinoline scaffold is a privileged structure in drug discovery.[4][5] Among the diverse quinoline family, 2,4-dihydroxyquinoline, which exists in tautomeric equilibrium with 4-hydroxy-2-quinolone, has emerged as a particularly versatile template for developing new therapeutic agents.[6][7]

This guide focuses on a specific, highly reactive, and synthetically valuable subclass: 2,4-dihydroxy-3-formylquinoline analogs . The introduction of a formyl (-CHO) group at the C3-position dramatically enhances the scaffold's utility. This aldehyde functionality serves as a crucial chemical handle, enabling a wide array of subsequent modifications to build molecular complexity and fine-tune biological activity. These analogs are not typically the final drug product but are key intermediates for creating libraries of more complex derivatives for screening.

This document provides the strategic rationale for designing these compounds, detailed synthetic protocols grounded in established chemical principles, robust characterization methods, and an exploration of their potential applications in drug development.

Design Rationale and Synthetic Strategy

Why Target the 2,4-Dihydroxy-3-formylquinoline Scaffold?

The strategic value of this scaffold lies in the synergistic interplay of its functional groups:

  • The 2,4-Dihydroxy Core: This arrangement, often existing as the 4-hydroxy-2-quinolone tautomer, provides hydrogen bond donor and acceptor sites, which are critical for molecular recognition and binding to biological targets like enzyme active sites or protein receptors.

  • The C3-Formyl Group: As a potent electrophile and a versatile synthetic linchpin, the aldehyde group allows for:

    • Reductive Amination: To introduce diverse amine-containing side chains.

    • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend conjugation.

    • Condensation Reactions: To form Schiff bases, hydrazones, and other heterocyclic systems (e.g., pyrimidines, imidazoles).

    • Oxidation/Reduction: To generate the corresponding carboxylic acid or alcohol, providing further diversification opportunities.

This inherent reactivity makes the 3-formyl group an ideal point for diversification in the search for novel bioactive molecules with potential applications as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[3][4][8]

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

The most direct and widely adopted method for introducing a formyl group onto an activated aromatic or heterocyclic ring is the Vilsmeier-Haack reaction .[9][10] This reaction is exceptionally effective for synthesizing 2-chloro-3-formylquinolines from readily available acetanilides.[11][12] The subsequent hydrolysis of the 2-chloro intermediate yields the desired 2,4-dihydroxy-3-formylquinoline.

Causality Behind the Choice:

  • Efficiency: It's often a one-pot reaction that combines formylation and cyclization.[10]

  • Versatility: It is tolerant of a wide range of substituents on the starting acetanilide, allowing for the creation of a diverse library of analogs.

  • High Yield: The reaction typically proceeds in good to excellent yields (60-80%).[9][11]

The core of the reaction involves the formation of an electrophilic chloroiminium salt, the Vilsmeier reagent , from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This powerful electrophile then attacks the electron-rich acetanilide, leading to cyclization and the formation of the quinoline ring system.[10]

Detailed Experimental Protocols

This section provides a validated, two-step protocol for the synthesis of a representative 2,4-dihydroxy-3-formylquinoline analog starting from a substituted acetanilide.

Workflow Overview

G cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Acid Hydrolysis A Substituted Acetanilide C 2-Chloro-3-formylquinoline Intermediate A->C Cyclization/ Formylation B Vilsmeier Reagent (DMF + POCl3) B->C D 2-Chloro-3-formylquinoline Intermediate F Target Product: 2,4-Dihydroxy-3-formylquinoline D->F Hydrolysis E Aqueous Acid (e.g., HCl) E->F

Caption: Synthetic workflow for 2,4-dihydroxy-3-formylquinoline.

Protocol 3.1: Synthesis of 2-Chloro-3-formylquinoline (Intermediate)

Expertise Note: The Vilsmeier-Haack reaction is highly exothermic and moisture-sensitive. The dropwise addition of POCl₃ to DMF must be performed at 0-5 °C to control the reaction rate and prevent side reactions. A drying tube is essential to protect the reaction from atmospheric moisture.

Materials & Reagents:

  • Substituted acetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Phosphorus oxychloride (POCl₃) (3.0-4.0 eq)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place anhydrous DMF (5-10 mL per gram of acetanilide).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add POCl₃ (3.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 10 °C. Stir for an additional 20 minutes in the cold. The formation of the solid, pale-yellow Vilsmeier reagent should be observed.

  • Reaction with Acetanilide: Add the substituted acetanilide (1.0 eq) portion-wise to the stirred Vilsmeier reagent. A mild exothermic reaction may occur.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature for 4-6 hours.[9]

  • Reaction Monitoring (Trustworthiness Check): Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:7 Ethyl Acetate:Hexane). The disappearance of the starting acetanilide spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto a large beaker of crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediates.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • The solid product, 2-chloro-3-formylquinoline, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • If the product does not precipitate cleanly, extract the aqueous mixture three times with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Protocol 3.2: Synthesis of 2,4-Dihydroxy-3-formylquinoline (Final Product)

Expertise Note: The hydrolysis of the 2-chloro group is a nucleophilic aromatic substitution. Using a strong acid like concentrated HCl not only catalyzes the reaction but also protonates the quinoline nitrogen, further activating the ring towards nucleophilic attack by water.

Materials & Reagents:

  • 2-Chloro-3-formylquinoline intermediate (from Protocol 3.1)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Acetic Acid (as co-solvent, optional)

  • Cold water

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the crude 2-chloro-3-formylquinoline in a mixture of concentrated HCl and water (e.g., 1:1 v/v). An optional co-solvent like ethanol can be added to improve solubility.

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture in an ice bath. The target 2,4-dihydroxy-3-formylquinoline will precipitate as a solid.

  • Collect the product by vacuum filtration.

  • Purification (Self-Validation): Wash the collected solid thoroughly with copious amounts of cold water to remove any residual acid, followed by a wash with a small amount of cold ethanol or diethyl ether to remove organic impurities.

  • Recrystallize the crude product from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture to obtain the pure compound.

Product Characterization: A Self-Validating System

Confirming the structure and purity of the final product is paramount. A combination of spectroscopic methods provides a robust, self-validating system.

Technique Purpose Expected Observations for 2,4-Dihydroxy-3-formylquinoline
¹H NMR Structural Elucidation~10.0-10.5 ppm: Singlet, 1H (Aldehyde proton, -CHO).~7.0-8.5 ppm: Multiplets, 4H (Aromatic protons on the benzene ring).~11.0-12.0 ppm: Broad singlets, 2H (Hydroxyl/Amide protons, -OH, -NH). Note: These are D₂O exchangeable.
¹³C NMR Carbon Skeleton Confirmation~190 ppm: Aldehyde carbon.~160-175 ppm: Carbonyl/enol carbons (C2, C4).~115-140 ppm: Aromatic carbons.
IR Spectroscopy Functional Group Identification~3200-2800 cm⁻¹: Broad O-H and N-H stretching.~1660-1680 cm⁻¹: C=O stretching (aldehyde).~1640-1650 cm⁻¹: C=O stretching (quinolone amide).~1500-1600 cm⁻¹: Aromatic C=C stretching.
Mass Spectrometry Molecular Weight VerificationA molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the calculated molecular weight of the target compound (e.g., 189.17 g/mol for the parent structure).[13]
Melting Point Purity AssessmentA sharp, defined melting point range indicates high purity.

Applications in Drug Discovery & Potential Mechanisms

The synthesized 2,4-dihydroxy-3-formylquinoline analogs are valuable precursors for building libraries of potential drug candidates.[8] The quinoline core is implicated in several mechanisms of action, providing a rational basis for further derivatization.

Potential Mechanism of Action: Antimalarial Activity

Many quinoline-based drugs, like chloroquine, function by interfering with heme detoxification in the malaria parasite, Plasmodium falciparum.[14][15]

  • Mechanism: The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme.[5] The parasite normally polymerizes this heme into non-toxic hemozoin crystals. Quinoline drugs are weak bases that accumulate in the acidic vacuole.[14] There, they cap the growing hemozoin crystal, preventing further polymerization. The buildup of toxic free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[5][16]

G cluster_0 Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) ROS Oxidative Stress & Membrane Damage Heme->ROS Accumulation Leads to Quinoline Quinoline Analog Quinoline->Hemozoin Inhibition Death Parasite Death ROS->Death

Caption: Inhibition of heme detoxification by quinoline analogs.

By modifying the C3-position of the 2,4-dihydroxy-3-formylquinoline scaffold, researchers can develop novel compounds that may exhibit enhanced accumulation in the parasite vacuole or improved heme-binding affinity, potentially overcoming existing drug resistance mechanisms.[17]

References

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. Available at: [Link]

  • 2,4-Quinolinedione alkaloids: occurrence and biological activities. Taylor & Francis Online. Available at: [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. Available at: [Link]

  • Solid phase synthesis of substituted 2,3-dihydroquinolin-4-ones. ResearchGate. Available at: [Link]

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies. Available at: [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. Available at: [Link]

  • Method for producing 2,4-dihydroxyquinoline derivatives. Google Patents.
  • 2,4-Dihydroxyquinoline. PubChem. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate. Available at: [Link]

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. Available at: [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • Biological activities of quinoline derivatives. PubMed. Available at: [Link]

  • Synthesis of 4-hydroxycoumarin and 2,4-quinolinediol derivatives and evaluation of their effects on the viability of HepG2 cells and human hepatocytes culture. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for Antimicrobial Assays of 2,4-dihydroxy-3-formylquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The emergence of antimicrobial resistance poses a significant global health threat, necessitating the development of novel antimicrobial compounds.[1][2] Quinolone derivatives, in particular, have a well-established history as potent antibacterial agents, with their mechanism of action often involving the inhibition of bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV.[3] The compound 2,4-dihydroxy-3-formylquinoline, a functionalized quinoline, represents a promising candidate for investigation into its antimicrobial properties. This document provides a comprehensive guide for researchers to systematically evaluate the antimicrobial efficacy of this compound through standardized in vitro assays.

Compound Profile: 2,4-dihydroxy-3-formylquinoline

  • Chemical Structure:

    • IUPAC Name: 2,4-dihydroxyquinoline-3-carbaldehyde

    • Molecular Formula: C₁₀H₇NO₃[4]

    • Molecular Weight: 189.17 g/mol [4]

  • Synthesis: The synthesis of 2,4-dihydroxy-3-formylquinoline can be achieved through various established synthetic routes for quinoline derivatives. One common method is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto a quinoline ring.[5][6] Alternatively, methods involving the cyclization of substituted anilines with appropriate reagents can be employed.[7][8] Researchers should ensure the purity of the synthesized compound using techniques such as NMR, mass spectrometry, and chromatography before proceeding with biological assays.[9]

  • Solubility and Stability: Prior to conducting antimicrobial assays, it is crucial to determine the solubility of 2,4-dihydroxy-3-formylquinoline in various solvents to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening of non-polar compounds. The stability of the compound in the chosen solvent and under experimental conditions (e.g., temperature, pH) should also be assessed to ensure the reliability of the results.

Antimicrobial Susceptibility Testing: A Step-by-Step Approach

Antimicrobial susceptibility testing (AST) is performed to determine the effectiveness of an antimicrobial agent against a specific microorganism.[2] The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2,4-dihydroxy-3-formylquinoline.

Experimental Workflow Overview

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Stock Solution of 2,4-dihydroxy-3-formylquinoline B Prepare Bacterial Inoculum (0.5 McFarland) C Prepare Culture Media (e.g., Mueller-Hinton Broth) D Serial Dilution of Compound in 96-well Plate C->D E Inoculate Wells with Bacterial Suspension D->E F Incubate Plates (37°C for 18-24h) E->F G Visually Inspect for Turbidity or Measure OD600 F->G H Determine MIC (Lowest Concentration with No Visible Growth) G->H I Subculture from Clear Wells (from MIC plate) onto Agar Plates H->I J Incubate Agar Plates (37°C for 24h) I->J K Count Colony Forming Units (CFU) J->K L Determine MBC (Lowest Concentration with ≥99.9% Kill) K->L

Caption: Workflow for determining MIC and MBC of 2,4-dihydroxy-3-formylquinoline.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12]

Materials:

  • 2,4-dihydroxy-3-formylquinoline

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Stock Solution:

    • Dissolve a known weight of 2,4-dihydroxy-3-formylquinoline in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).[11]

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the diluted stock solution of 2,4-dihydroxy-3-formylquinoline to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

    • Include a positive control (MHB with bacterial inoculum, no compound) and a negative control (MHB only).

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 110 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours under aerobic conditions.[11]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 2,4-dihydroxy-3-formylquinoline at which there is no visible growth.[10]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13][14]

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (including the MIC well and higher concentrations), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile agar plate.

    • Also, plate an aliquot from the positive control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the agar plates at 37°C for 24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[13]

Data Presentation and Interpretation

The results of the MIC and MBC assays should be recorded in a clear and organized manner.

Table 1: Example MIC and MBC Data for 2,4-dihydroxy-3-formylquinoline

MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus ATCC 292131632Bactericidal (≤4)
Escherichia coli ATCC 2592264>256Bacteriostatic (>4)
Pseudomonas aeruginosa ATCC 27853128>256Bacteriostatic (>4)
Candida albicans ATCC 9002832128Fungistatic (>4)

Interpretation of MBC/MIC Ratio:

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is considered bactericidal.

  • Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic.

Further Investigations: Exploring the Antimicrobial Potential

Beyond MIC and MBC determination, further assays can provide deeper insights into the antimicrobial properties of 2,4-dihydroxy-3-formylquinoline.

  • Time-Kill Assays: These assays provide information on the rate at which an antimicrobial agent kills a bacterial population over time.

  • Biofilm Disruption Assays: Many pathogenic bacteria form biofilms, which are resistant to conventional antibiotics. Investigating the ability of 2,4-dihydroxy-3-formylquinoline to inhibit biofilm formation or disrupt existing biofilms is of significant interest.[15][16]

  • Mechanism of Action Studies: Elucidating the mechanism by which 2,4-dihydroxy-3-formylquinoline exerts its antimicrobial effect is crucial for its development as a therapeutic agent. This could involve studies on its interaction with bacterial DNA, cell membranes, or specific enzymes.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial evaluation of the antimicrobial activity of 2,4-dihydroxy-3-formylquinoline. By systematically determining its MIC and MBC against a panel of clinically relevant microorganisms, researchers can gain valuable insights into its potential as a novel antimicrobial agent. Further investigations into its mechanism of action and efficacy against resistant strains and biofilms will be essential for its progression in the drug development pipeline.

References

  • EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. Available at: [Link]

  • 2,4-dihydroxy-3-(indol-2-)-yl-quinoline via a substantial methodology -fisher indole synthesis. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - MDPI. Available at: [Link]

  • (PDF) Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - ResearchGate. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Available at: [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • 2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871 - PubChem. Available at: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. Available at: [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. Available at: [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. Available at: [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. Available at: [Link]

  • EUCAST: EUCAST - Home. Available at: [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]

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  • Minimum inhibitory concentration - Wikipedia. Available at: [Link]

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Application

Application Notes &amp; Protocols: Evaluating the Anticancer Activity of 2,4-Dihydroxy-3-formylquinoline Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel anticancer compounds derived from the 2,4-dihydroxy-3-formylquinol...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel anticancer compounds derived from the 2,4-dihydroxy-3-formylquinoline scaffold. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough assessment of cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Introduction: The Therapeutic Promise of Quinoline Scaffolds

The quinoline nucleus, a fusion of a benzene ring and a pyridine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention for a wide array of pharmacological activities, including antimalarial, anti-inflammatory, and notably, anticancer properties.[1][2] The anticancer potential of quinoline-based compounds stems from their diverse mechanisms of action, which include the inhibition of protein kinases, disruption of tubulin polymerization, interference with tumor growth signaling pathways, and induction of apoptosis.[3][4][5]

Compounds derived from 2,4-dihydroxy-3-formylquinoline represent a promising subclass. The strategic placement of hydroxyl and formyl groups on the quinoline core provides reactive sites for further chemical modifications, allowing for the generation of extensive compound libraries with potentially enhanced potency and selectivity against various cancer cell lines. This guide outlines the essential in vitro assays required to characterize the anticancer profile of these novel derivatives.

General Synthesis of 2,4-Dihydroxy-3-formylquinoline Derivatives

While numerous synthetic routes exist, a common approach to synthesize the 2,4-dihydroxyquinoline core involves the cyclization of an appropriate aniline derivative with a malonic acid ester, often facilitated by a reagent like polyphosphoric acid.[6] The resulting 2,4-dihydroxyquinoline can then be formylated at the 3-position. Subsequent derivatization of the formyl group allows for the creation of a diverse library of compounds, such as quinoline-chalcone derivatives, through reactions with various aromatic aldehydes.[7]

Putative Mechanisms of Anticancer Action

Quinoline derivatives exert their anticancer effects through multiple mechanisms.[1][3][4] Understanding these mechanisms is crucial for rational drug design and development. Key molecular targets include:

  • Tyrosine Kinases: Many quinoline-based drugs function as tyrosine kinase inhibitors (TKIs), targeting receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[3] Inhibition of these kinases can disrupt critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer and are crucial for cell proliferation and survival.[3][8]

  • Topoisomerases: Certain derivatives can act as topoisomerase inhibitors, preventing the proper relaxation and re-ligation of DNA during replication and transcription, leading to DNA damage and cell death.[1][8][9]

  • Induction of Apoptosis: A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis.[4][5] Quinoline derivatives can trigger apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases.[8][10]

  • Cell Cycle Arrest: These compounds can also interfere with the normal progression of the cell cycle, causing arrest at specific checkpoints (e.g., G1 or G2/M phase), thereby preventing cancer cell proliferation.[4][5][10]

Below is a diagram illustrating a common signaling pathway targeted by quinoline derivatives.

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->EGFR Inhibition Anticancer_Screening_Workflow Start Start: Synthesized Quinoline Derivatives CellCulture Protocol 1: Cell Culture & Maintenance Start->CellCulture ViabilityAssay Protocol 2: Cell Viability Assay (MTT/XTT) CellCulture->ViabilityAssay IC50 Data Analysis: Calculate IC50 Values ViabilityAssay->IC50 ApoptosisAssay Protocol 3: Apoptosis Assay (Flow Cytometry) IC50->ApoptosisAssay Select potent compounds CellCycleAssay Protocol 4: Cell Cycle Analysis (Flow Cytometry) IC50->CellCycleAssay Select potent compounds Results Results: Characterize Anticancer Profile ApoptosisAssay->Results CellCycleAssay->Results

Caption: General workflow for in vitro anticancer drug screening.

Protocol 1: Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are paramount for reproducible results. This protocol ensures cells are maintained in an optimal state for experimentation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) [11]* Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO₂) [11] Procedure:

  • Media Preparation: Supplement the basal culture medium with 10% FBS and 1% penicillin-streptomycin.

  • Cell Maintenance: Culture cells in T-75 flasks and maintain them in a humidified incubator. [11]3. Subculture: When cells reach 80-90% confluency, passage them to maintain exponential growth. [11] a. Aspirate the old medium and wash the cell monolayer once with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 5-7 mL of complete culture medium. d. Centrifuge the cell suspension at 300 x g for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Protocol 2: Cell Viability Assay (MTT/XTT)

Rationale: This colorimetric assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [12][13][14]It is a primary screening tool to determine the cytotoxic effects of the compounds and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cultured cancer cells

  • 96-well microplates

  • Test compounds (dissolved in DMSO, then diluted in medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent [12]* Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight. [11]2. Compound Treatment: Prepare serial dilutions of the 2,4-dihydroxy-3-formylquinoline derivatives in culture medium. The final DMSO concentration should be below 0.5% to avoid solvent toxicity.

  • Incubation: Remove the overnight medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT/XTT Addition:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C. 5. Measurement:

    • For MTT: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

    • For XTT: The formazan product is soluble, so no solubilization step is needed.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [15][16][17][18]In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. [17]Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membrane integrity (late apoptotic/necrotic cells). [18] Materials:

  • Cultured cancer cells

  • 6-well plates

  • Test compounds

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at concentrations around their IC50 values for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: a. Wash the cell pellet twice with cold PBS. b. Resuspend the cells in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: This method quantifies the DNA content of cells, allowing for the determination of the cell population's distribution in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to identify if the compounds induce cell cycle arrest.

Materials:

  • Cultured cancer cells

  • 6-well plates

  • Test compounds

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A in PBS) [19][20]* Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.

  • Fixation: a. Wash the cell pellet with cold PBS. b. Resuspend the pellet in 500 µL of PBS. c. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [19] d. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cells once with PBS. c. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. [20][21] d. Incubate for 30 minutes at room temperature in the dark. [22]5. Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Data Presentation and Interpretation

Quantitative data, such as IC50 values, should be summarized in a clear and concise table for easy comparison across different cell lines and compounds.

Table 1: Example Cytotoxicity Data for Quinoline Derivative Q-001

Cancer Cell Line Tissue of Origin IC50 of Q-001 (µM) IC50 of Doxorubicin (µM) (Positive Control)
MCF-7 Breast Adenocarcinoma 12.8 ± 1.5 0.9 ± 0.2
A549 Lung Carcinoma 25.4 ± 3.1 1.5 ± 0.3
HCT116 Colon Carcinoma 9.5 ± 1.1 0.7 ± 0.1

Note: Data are presented as mean ± standard deviation from three independent experiments.

Flow cytometry data from apoptosis and cell cycle assays should be presented as histograms and dot plots, with accompanying bar graphs quantifying the percentage of cells in each population. An increase in the Annexin V-positive population indicates apoptosis induction, while an accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest.

Conclusion

The protocols outlined in these application notes provide a foundational framework for the initial in vitro characterization of 2,4-dihydroxy-3-formylquinoline derivatives as potential anticancer agents. By systematically evaluating cytotoxicity, apoptosis induction, and cell cycle effects, researchers can identify promising lead compounds for further preclinical development.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2022-10-20). Anticancer Activity of Quinoline Derivatives. Available from: [Link]

  • Al-Ostath, A., et al. (2024-02-29). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. NIH National Library of Medicine. Available from: [Link]

  • ResearchGate. (2020-01-23). (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Available from: [Link]

  • Tan, C., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. NIH National Library of Medicine. Available from: [Link]

  • ResearchGate. (2024-05-06). an overview of quinoline derivatives as anti-cancer agents. Available from: [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available from: [Link]

  • Gorn M.G., et al. (2020-04-09). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. NIH National Library of Medicine. Available from: [Link]

  • Patel, K., et al. (2014). Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. NIH National Library of Medicine. Available from: [Link]

  • Kumar, A., et al. (2025-08-27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. NIH National Library of Medicine. Available from: [Link]

  • ACS Omega. (2021-07-02). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]

  • Google Patents. (1990). Method for producing 2,4-dihydroxyquinoline derivatives.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. NIH National Library of Medicine. Available from: [Link]

  • Agilent. Apoptosis Assays by Flow Cytometry. Available from: [Link]

  • Liu, H., et al. (2021-08-01). Design, synthesis and biological evaluation of novel 2,4-disubstituted quinazoline derivatives targeting H1975 cells via EGFR-PI3K signaling pathway. PubMed. Available from: [Link]

  • Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available from: [Link]

  • National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Bio-Rad Antibodies. Apoptosis Analysis by Flow Cytometry. Available from: [Link]

  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. Available from: [Link]

  • RSC Advances. (2025-08-27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NIH National Library of Medicine. Available from: [Link]

  • ResearchGate. (2019-06-29). (PDF) In-vitro Models in Anticancer Screening. Available from: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • IGBMC. (2010-04-03). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. Available from: [Link]

  • Biocompare. (2017-01-17). Monitoring Apoptosis by Flow Cytometry. Available from: [Link]

  • Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). Available from: [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

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Method

Application Notes &amp; Protocols: 2,4-dihydroxy-3-formylquinoline as a Highly Selective Fluorescent Probe for Aluminum (Al³⁺) Detection

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the use of 2,4-dihydroxy-3-formylquinoline as a fluorescent probe for the sensitive and selective d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,4-dihydroxy-3-formylquinoline as a fluorescent probe for the sensitive and selective detection of aluminum ions (Al³⁺). This document outlines the underlying scientific principles, key performance characteristics, and detailed, validated protocols for its application in various research settings.

Introduction: The Critical Need for Selective Aluminum Sensing

Aluminum (Al³⁺) is the most abundant metal in the Earth's crust and is widely used in consumer products, water treatment, and pharmaceuticals. Despite its prevalence, elevated levels of Al³⁺ in biological systems are associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as other health issues.[1][2] Therefore, the development of sensitive and selective methods for Al³⁺ detection is of paramount importance in environmental monitoring, food safety, and biomedical research.

Fluorescent probes offer significant advantages for ion detection, including high sensitivity, operational simplicity, and the potential for real-time imaging in living systems.[3][4] Quinoline and its derivatives are a prominent class of fluorophores known for their excellent photophysical properties and strong metal-chelating abilities.[5][6][7] 2,4-dihydroxy-3-formylquinoline, a specific quinoline derivative, has emerged as a promising candidate for a "turn-on" fluorescent sensor for Al³⁺.

Principle of Operation: A CHEF-Based "Turn-On" Mechanism

The fluorescence of 2,4-dihydroxy-3-formylquinoline is quenched in its free form due to photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT) processes. However, upon chelation with Al³⁺, these non-radiative decay pathways are inhibited. The binding of Al³⁺ to the hydroxyl and formyl groups of the quinoline scaffold forms a rigid complex, which suppresses PET and ESIPT, leading to a significant enhancement in fluorescence intensity. This "turn-on" response is highly selective for Al³⁺, as other metal ions do not induce a comparable conformational change and fluorescence enhancement.[8][9]

G cluster_0 Free Probe (Low Fluorescence) cluster_1 Probe + Al³⁺ (High Fluorescence) Probe 2,4-dihydroxy-3-formylquinoline PET_ESIPT PET / ESIPT (Non-radiative decay) Probe->PET_ESIPT Excitation (hν) Complex [Probe-Al³⁺] Complex (Rigid Structure) Probe->Complex + Al³⁺ (Chelation) Quenched Fluorescence Quenched PET_ESIPT->Quenched Al3_ion Al³⁺ Fluorescence Strong Fluorescence Complex->Fluorescence Excitation (hν)

Caption: Sensing mechanism of 2,4-dihydroxy-3-formylquinoline for Al³⁺.

Key Features and Performance Characteristics

The utility of a fluorescent probe is defined by its performance metrics. 2,4-dihydroxy-3-formylquinoline exhibits excellent characteristics for the detection of Al³⁺.

ParameterValueSignificance
Excitation Wavelength (λex) ~370 nmAllows for excitation with common laboratory light sources.
Emission Wavelength (λem) ~480 nmEmission in the blue-green region of the visible spectrum.
Stokes Shift ~110 nmLarge separation between excitation and emission maxima minimizes self-absorption and enhances signal-to-noise.
Detection Limit (LOD) 10⁻⁷ MHigh sensitivity enables the detection of trace amounts of Al³⁺.[8]
Selectivity High for Al³⁺Minimal interference from other common metal ions.
Response Time < 10 minutesRapid complexation allows for timely measurements.[9]
pH Range 5.0 - 7.0Effective in physiologically relevant pH ranges.

Experimental Protocols

A. Synthesis of 2,4-dihydroxy-3-formylquinoline

Note: This synthesis should be performed by trained personnel in a chemical fume hood.

The synthesis of 2,4-dihydroxy-3-formylquinoline can be achieved via a Vilsmeier-Haack reaction from 2,4-dihydroxyquinoline.[10]

Materials:

  • 2,4-dihydroxyquinoline[11][12]

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring.

  • To this Vilsmeier reagent, add 2,4-dihydroxyquinoline portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • The resulting precipitate is the crude 2,4-dihydroxy-3-formylquinoline.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

B. Protocol for Al³⁺ Detection in Aqueous Samples

This protocol provides a validated method for the quantitative determination of Al³⁺ in aqueous solutions.

Reagents and Equipment:

  • 2,4-dihydroxy-3-formylquinoline probe

  • Dimethyl sulfoxide (DMSO)

  • HEPES buffer (10 mM, pH 7.0)

  • Aluminum chloride (AlCl₃) or aluminum nitrate (Al(NO₃)₃) standard solution

  • Deionized water

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Probe Stock (1 mM): Dissolve the appropriate amount of 2,4-dihydroxy-3-formylquinoline in DMSO.

    • Al³⁺ Stock (10 mM): Dissolve AlCl₃ or Al(NO₃)₃ in deionized water. Further dilute to prepare working standards.

  • Assay Procedure:

    • In a series of microcentrifuge tubes, add the desired volume of HEPES buffer.

    • Add the Al³⁺ standard solution to achieve a final concentration range (e.g., 0-100 µM).

    • Add the probe stock solution to each tube to a final concentration of 10 µM.

    • Bring the final volume to 1 mL (or a suitable volume for your cuvette) with HEPES buffer.

    • Incubate the solutions at room temperature for 10 minutes, protected from light.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 370 nm and the emission wavelength to 480 nm.

    • Measure the fluorescence intensity of each sample.

    • Use a solution containing only the probe in HEPES buffer as a blank.

  • Data Analysis:

    • Subtract the blank fluorescence from all measurements.

    • Plot the fluorescence intensity at 480 nm as a function of Al³⁺ concentration.

    • Perform a linear regression on the linear portion of the curve to determine the sensitivity.

    • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

G start Start prep_stocks Prepare Probe and Al³⁺ Stock Solutions start->prep_stocks setup_assay Set up Assay Tubes: - HEPES Buffer - Al³⁺ Standards - Probe Solution prep_stocks->setup_assay incubate Incubate for 10 min at Room Temperature setup_assay->incubate measure Measure Fluorescence (Ex: 370 nm, Em: 480 nm) incubate->measure analyze Analyze Data: - Plot Calibration Curve - Calculate LOD measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for Al³⁺ detection.

Selectivity and Interference Studies

To validate the selectivity of the probe, it is crucial to test its response to other biologically and environmentally relevant metal ions.

Protocol:

  • Prepare solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Hg²⁺) at a concentration significantly higher than that of Al³⁺ (e.g., 10-fold excess).

  • Follow the general assay procedure described above, substituting the Al³⁺ standard with the respective interfering ion.

  • Measure the fluorescence intensity and compare it to the signal obtained with Al³⁺.

  • To test for competitive interference, add the interfering ions to a solution containing a fixed concentration of Al³⁺ and the probe. A significant decrease in fluorescence would indicate interference.

Applications in Biological Systems

The use of 2,4-dihydroxy-3-formylquinoline can be extended to the detection of Al³⁺ in biological samples and for cellular imaging.

Considerations for Biological Applications:

  • Cell Permeability: The probe's ability to cross cell membranes should be assessed.

  • Cytotoxicity: A cytotoxicity assay (e.g., MTT assay) is recommended to determine the optimal non-toxic concentration of the probe for live-cell imaging.

  • Sample Preparation: For biological fluids (e.g., serum, urine), sample pretreatment such as deproteinization may be necessary to reduce background fluorescence and matrix effects.

General Protocol for Cell Imaging:

  • Culture cells on a suitable imaging dish (e.g., glass-bottom dish).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with a non-toxic concentration of the 2,4-dihydroxy-3-formylquinoline probe in cell culture media for an appropriate time (e.g., 30 minutes).

  • Wash the cells again with PBS to remove excess probe.

  • Treat the cells with a solution of Al³⁺ (and controls without Al³⁺).

  • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel). An increase in intracellular fluorescence will indicate the uptake of Al³⁺.

Troubleshooting

ProblemPossible CauseSolution
No or low fluorescence signal - Incorrect excitation/emission wavelengths.- Probe degradation.- pH of the buffer is outside the optimal range.- Verify instrument settings.- Prepare fresh probe stock solution.- Check and adjust the pH of the buffer.
High background fluorescence - Contaminated reagents or glassware.- Autofluorescence from the sample matrix.- Use high-purity reagents and thoroughly clean glassware.- Run appropriate controls to subtract background.
Poor linearity of calibration curve - Concentration range is too high, leading to saturation.- Inner filter effect at high probe concentrations.- Use a narrower range of Al³⁺ concentrations.- Reduce the concentration of the probe.
Interference from other ions - The sample contains high concentrations of interfering ions.- Perform a standard addition method.- Use a masking agent if a specific interfering ion is known.

Conclusion

2,4-dihydroxy-3-formylquinoline is a highly effective fluorescent probe for the selective and sensitive detection of aluminum ions. Its "turn-on" fluorescence mechanism, coupled with its favorable photophysical properties, makes it a valuable tool for researchers in various fields. The protocols outlined in these application notes provide a robust framework for the successful implementation of this probe in both simple aqueous solutions and more complex biological systems. Adherence to these guidelines, including proper controls and validation experiments, will ensure the generation of accurate and reliable data.

References

  • Chem-Impex. (n.d.). 2,4-Dihydroxyquinoline. Retrieved from [Link]

  • MDPI. (2023). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Molecules, 28(13), 5089. Retrieved from [Link]

  • Pitchai, P., Nepolraj, A., Sathiyaseelan, M., & Gengan, R. M. (2016). 2,4-dihydroxy-3-(indol-2-)-yl-quinoline via a substantial methodology – fisher indole synthesis. Heterocyclic Letters, 6(1), 11-14. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dihydroxyquinoline. Retrieved from [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Biomedical Journal of Scientific & Technical Research, 49(2). Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 9, 782228. Retrieved from [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Biomedical Journal of Scientific & Technical Research, 49(2). Retrieved from [Link]

  • PubMed. (2018). Synthesis and Photophysical Characterization of 2,3-Dihydroquinolin-4-imines: New Fluorophores with Color-Tailored Emission. Chemistry – A European Journal, 24(4), 845-854. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Quinoline-Based Fluorescent Probe for Various Applications. Retrieved from [Link]

  • Chemical Reviews. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(1), 590-656. Retrieved from [Link]

  • PubMed. (2015). A Highly Selective Fluorescent Probe for Al(3+) Based on Quinoline Derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 21-25. Retrieved from [Link]

  • PubMed. (2018). Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. Current Medicinal Chemistry, 25(33), 4061-4076. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). A novel reversible fluorescent probe based on naphthalimide for sequential detection of aluminum (Al3+) and fluoride (F−) ions and its applications. Analytical Methods, 12(35), 4353-4359. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 11(42), 26083-26088. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2,4-dihydroxyquinoline derivatives.
  • MDPI. (2022). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Biosensors, 12(7), 511. Retrieved from [Link]

  • Sci-Hub. (1990). Photophysical and Photochemical Properties of 2,3-Dihydro-4(l H)-quinolinones. Part I. Fluorescence Properties. Zeitschrift für Naturforschung C, 45(9-10), 980-986. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. RSC Advances, 11(45), 27958-27978. Retrieved from [Link]

  • PubMed. (2023). Two novel fluorescent probes based on quinolinone for continuous recognition of Al 3+ and ClO. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 297, 122754. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 11(42), 26083-26088. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 18(28), 5419-5429. Retrieved from [Link]

  • ResearchGate. (2023). CHEMICAL-ANALYTICAL PROPERTIES OF A FLUORESCENT PROBE BASED ON ALUMINIUM(III) COMPLEX WITH 4ꞌ-CARBOXYMETHOXYFLAVONOL. Pharmacia, 70(4), 1047-1055. Retrieved from [Link]

  • Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(6), 1335-1342. Retrieved from [Link]

  • PubMed. (2014). Applications of fluorescent sensor based on 1H-pyrazolo[3,4-b]quinoline in analytical chemistry. Journal of Luminescence, 145, 633-638. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 20(10), 2749. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 28-32. Retrieved from [Link]

  • PubMed. (2016). A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II) Based on a Novel 8-Hydroxyquinoline Derivative. Journal of Fluorescence, 26(5), 1885-1894. Retrieved from [Link]

  • ScienceDirect. (n.d.). Fluorescent sensors. Retrieved from [Link]

Sources

Application

2,4-dihydroxy-3-formylquinoline in materials science

Application Note: 2,4-Dihydroxy-3-Formylquinoline in Advanced Materials Science Part 1: Executive Summary & Molecular Architecture 2,4-Dihydroxy-3-formylquinoline (also known by its tautomer 3-formyl-4-hydroxy-2-quinolon...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4-Dihydroxy-3-Formylquinoline in Advanced Materials Science

Part 1: Executive Summary & Molecular Architecture

2,4-Dihydroxy-3-formylquinoline (also known by its tautomer 3-formyl-4-hydroxy-2-quinolone ) represents a "privileged scaffold" in materials science. Its utility stems from its dual nature: it possesses reactive electrophilic centers (the aldehyde and the quinoline ring) and robust nucleophilic sites (the hydroxyl/keto groups).

In the context of materials science, this molecule is not merely an intermediate; it is a primary building block for supramolecular coordination polymers and fluorescent chemosensors . Its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) makes it an ideal candidate for "Turn-On" fluorescence sensing of metal ions (Al³⁺, Zn²⁺) and toxic analytes (Hydrazine).

Key Structural Features:

  • Tautomeric Equilibrium: Exists in equilibrium between the 2,4-dihydroxy form and the 4-hydroxy-2-quinolone form. This equilibrium is solvent-dependent and critical for defining binding modes.

  • Chelating Pocket: The proximity of the C3-formyl group and the C4-hydroxyl group creates an

    
    -bidentate pocket, ideal for coordinating hard Lewis acids (e.g., Al³⁺).
    
  • Schiff Base Precursor: The aldehyde is highly reactive toward amines/hydrazides, forming Schiff bases that extend conjugation and create

    
    -binding sites.
    

Part 2: Synthesis Protocols

Two primary routes exist for synthesizing the core scaffold.[1][2] The choice depends on the desired downstream application.

Method A: The Modified Vilsmeier-Haack Route (High Yield)

Best for: Large-scale preparation where high purity is required.

Principle: The Vilsmeier reagent (POCl₃/DMF) formylates the electron-rich 3-position. Note: Standard Vilsmeier conditions on 2-quinolones often yield the 2-chloro derivative. This protocol includes a hydrolysis step to restore the hydroxyl group.

Materials:

  • 2,4-Dihydroxyquinoline (Starting Material)[3][4]

  • Phosphorus Oxychloride (POCl₃)[1][5][6][7]

  • N,N-Dimethylformamide (DMF)[1][5]

  • 2M HCl and 2M NaOH

Protocol:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under N₂, cool 10 mL of DMF to 0°C. Add 3 mL of POCl₃ dropwise. Stir for 30 mins until a white/yellow slush forms.

  • Addition: Dissolve 1.6 g (10 mmol) of 2,4-dihydroxyquinoline in 5 mL DMF. Add this solution dropwise to the Vilsmeier reagent.

  • Heating: Warm the mixture to 60–70°C for 4–6 hours. Caution: Do not exceed 80°C to minimize chlorination at the C4 position.

  • Quenching & Hydrolysis: Pour the reaction mixture onto 100 g of crushed ice. The intermediate iminium salt will hydrolyze.[5][6] To ensure the 2-chloro group (if formed) reverts to hydroxy, reflux the aqueous suspension with 20 mL of 2M HCl for 2 hours.

  • Isolation: Cool and neutralize to pH 5–6 with 2M NaOH. The pale yellow precipitate is 2,4-dihydroxy-3-formylquinoline.[3]

  • Purification: Recrystallize from DMF/Ethanol (1:1).

Method B: The Reimer-Tiemann Route (Direct Hydroxy Preservation)

Best for: Avoiding chlorinated byproducts entirely.

Protocol:

  • Dissolve 2,4-dihydroxyquinoline (10 mmol) in 20 mL of 20% aqueous NaOH.

  • Heat to 60°C and add Chloroform (CHCl₃, 15 mmol) dropwise over 1 hour.

  • Reflux for 3 hours. The color will darken (deep red/brown).

  • Acidify with dilute HCl to precipitate the crude aldehyde.

  • Yields are typically lower (40–50%) than Vilsmeier but the product is free of chloro-impurities.

Part 3: Visualization of Synthesis & Mechanism

The following diagram illustrates the synthesis pathway and the subsequent sensing mechanism for Aluminum ions, a primary application of this scaffold.

G cluster_0 Synthesis Phase cluster_1 Sensing Phase Start 2,4-Dihydroxyquinoline Inter Intermediate: Chloro-Iminium Salt Start->Inter Formylation (60°C) Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Inter Product 2,4-Dihydroxy- 3-Formylquinoline Inter->Product Hydrolysis (H2O/HCl) Probe Schiff Base Probe (Non-Fluorescent) Product->Probe + Hydrazine/Amine (-H2O) Complex Fluorescent Complex (CHEF ON) Probe->Complex + Al3+ (Coordination) Analyte Analyte (Al3+) Analyte->Complex

Caption: Workflow showing the Vilsmeier-Haack synthesis of the core scaffold and its subsequent conversion into a "Turn-On" fluorescent sensor for Aluminum (Al³⁺).

Part 4: Materials Science Applications (Protocols)

Application 1: Highly Selective Al³⁺ Fluorescent Sensor

The aldehyde group is condensed with a hydrazide (e.g., 2-furoic hydrazide or benzohydrazide) to create a Schiff base. This probe is typically non-fluorescent due to C=N isomerization or ESIPT but becomes highly fluorescent upon rigidification by Al³⁺.

Synthesis of the Probe:

  • Mix 1 mmol of 2,4-dihydroxy-3-formylquinoline and 1 mmol of 2-furoic hydrazide in 15 mL Ethanol.

  • Add 2 drops of Acetic Acid (catalyst).

  • Reflux for 4 hours.

  • Filter the precipitate (Schiff base), wash with cold ethanol, and dry.

Sensing Protocol:

  • Stock Solution: Prepare a 1.0 mM stock of the probe in DMSO.

  • Working Solution: Dilute to 10 µM in HEPES buffer (pH 7.4) / DMSO (9:1 v/v).

  • Titration: Add aliquots of Al(NO₃)₃ (0–50 µM).

  • Readout: Monitor Fluorescence Emission (

    
    ).
    
    • Observation: Appearance of a strong blue emission band at ~450 nm.

    • Mechanism:[2][3][5][6][7][8][9][10] Chelation-Enhanced Fluorescence (CHEF) and inhibition of C=N isomerization.

Application 2: Hydrazine Detection (Colorimetric)

Hydrazine is a toxic industrial chemical. This molecule detects it via a condensation reaction that alters the conjugation length.

Protocol:

  • Prepare a solution of 2,4-dihydroxy-3-formylquinoline (20 µM) in DMSO/Water (1:1).

  • Add Hydrazine hydrate (0–10 equivalents).

  • Readout: Monitor UV-Vis Absorbance.

    • Observation: Ratiometric shift (Yellow

      
       Colorless or Red shift depending on pH).
      
    • Limit of Detection (LOD): Typically in the range of 10–100 ppb.

Part 5: Analytical Data Summary

The following table summarizes the performance metrics of sensors derived from the 2,4-dihydroxy-3-formylquinoline scaffold based on recent literature.

Target AnalyteRecognition Moiety (Schiff Base Partner)Detection MethodLimit of Detection (LOD)MechanismRef
Aluminum (Al³⁺) 2-Furoic HydrazideFluorescence (Blue)~33 nMCHEF / ESIPT Inhibition[1, 3]
Zinc (Zn²⁺) 8-AminoquinolineFluorescence (Green)~10 nMCHEF[2, 5]
Hydrazine (N₂H₄) (Direct Aldehyde Reaction)Colorimetric / Fluor< 1 µMCondensation / Cyclization[4]
Iron (Fe³⁺) Naphthoic HydrazideColorimetric (Quenching)~0.5 µMParamagnetic Quenching[3]

Part 6: Scientific Integrity & Troubleshooting

Self-Validating the Synthesis:

  • NMR Check: The aldehyde proton (-CHO) is distinct. In

    
    -DMSO, look for a singlet at 
    
    
    
    10.2–10.5 ppm
    .
  • Tautomer Check: The presence of a broad singlet >11 ppm indicates the -OH/NH protons involved in hydrogen bonding.

  • Mass Spec: ESI-MS should show

    
     at m/z 190.1 (Exact Mass: 189.04).
    

Common Pitfalls:

  • Chlorination: If the product melts significantly lower than 260°C, you likely have the 2-chloro or 4-chloro derivative. Increase the hydrolysis time (Step 4 in Method A).

  • Solubility: The molecule is poorly soluble in water but soluble in DMSO and hot DMF. For biological sensing, always use a co-solvent system (e.g., DMSO/PBS).

References

  • Synthesis and Al³⁺ Sensing: Fabrication of a luminescent chemosensor for selective detection of Al3+ used as an adjuvant in pharmaceutical drugs. Organic & Biomolecular Chemistry, 2023. Link

  • Schiff Base Sensors: Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline. Ejournal, 2021. Link

  • Dual Sensing (Al³⁺/Fe³⁺): A novel quinoline derivative as dual chemosensor for selective sensing of Al3+ by fluorescent and Fe2+ by colorimetric methods. ResearchGate, 2018. Link

  • Hydrazine Detection: Quinoline Hydrazine Schiff Base Ligand for the Selective Detection of Silver Ions and Its Real Time Applications. ResearchGate, 2025. Link

  • Vilsmeier-Haack Protocol: Application Notes and Protocols for the Vilsmeier-Haack Synthesis. BenchChem, 2025.[5][7] Link

Sources

Method

Application Note: High-Throughput Screening of 2,4-Dihydroxy-3-Formylquinoline Derivatives

Executive Summary & Scientific Rationale The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, topoisom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, topoisomerases, and deacetylases. Specifically, 2,4-dihydroxy-3-formylquinoline (and its tautomeric analogs) represents a high-value chemical core. The C3-formyl group acts as a reactive "warhead" for covalent interactions or a precursor for Schiff base formation, while the hydroxyl groups facilitate metal chelation and hydrogen bonding.

This Application Note provides a rigorous framework for the High-Throughput Screening (HTS) of libraries based on this scaffold. Unlike generic screening guides, this protocol addresses the specific chemical liabilities of the 3-formyl group—namely, its susceptibility to oxidation and unintended Schiff base formation in amine-containing buffers.

Key Applications
  • Antimicrobial Discovery: Targeting DNA gyrase or cell wall synthesis.

  • Anticancer Therapeutics: Inhibition of SIRT3 or DHODH (Dihydroorotate dehydrogenase).

  • Fragment-Based Drug Design (FBDD): Using the scaffold as a starting point for diversification.

Chemical Logic & Library Management

The Tautomerism Challenge

Researchers must recognize that 2,4-dihydroxy-3-formylquinoline exists in equilibrium with its 4-hydroxy-2-quinolone tautomers. This impacts solubility and binding affinity.

  • Solubility: The planar, hydrogen-bond-donating nature of the quinolone form often leads to poor aqueous solubility and stacking aggregation (π-π interactions).

  • Reactivity: The C3-aldehyde is electrophilic. In HTS, this poses a risk of "false positives" if the compound reacts non-specifically with protein surface amines or buffer components (e.g., Tris).

Protocol: Library Preparation & Storage

Objective: Maintain chemical integrity and prevent aldehyde oxidation or aggregation.

  • Solvent: Dissolve compounds in 100% anhydrous DMSO (Dimethyl Sulfoxide) to a master stock concentration of 10 mM.

  • Antioxidant Stabilization: Add 1 mM BHT (Butylated hydroxytoluene) to the DMSO stock if the library will be stored for >3 months, to prevent the oxidation of the formyl group to a carboxylic acid.

  • Plate Type: Use Cyclic Olefin Copolymer (COC) plates for storage. Avoid Polystyrene (PS) for long-term DMSO storage as leachates can interfere with fluorescence assays.

  • Acoustic Dispensing: Use non-contact acoustic dispensing (e.g., Echo® Liquid Handler) to minimize tip-based contamination and compound loss due to adsorption.

HTS Workflow Visualization

The following diagram outlines the screening logic, specifically highlighting the "Counter Screen" necessity for this reactive scaffold.

HTS_Workflow cluster_0 Library Prep cluster_1 Primary Screen (Phenotypic) cluster_2 Data Analysis cluster_3 Validation Stock 10mM Stock (DMSO + BHT) Dilution Acoustic Dispense (Assay Plate) Stock->Dilution Cell_Seed Cell Seeding (e.g., A549 or Bacteria) Dilution->Cell_Seed Incubation Incubation (24-48h) Cell_Seed->Incubation Readout Resazurin/ATP Detection Incubation->Readout Norm Normalization (% Inhibition) Readout->Norm Z_Calc Z-Factor Calculation Norm->Z_Calc Hit_Sel Hit Selection (> 3 SD) Z_Calc->Hit_Sel Counter Counter Screen (Redox/Aggregator Check) Hit_Sel->Counter Select Hits Target Target Deconvolution (e.g., SIRT3/DHODH) Counter->Target Valid Hits

Caption: Integrated HTS workflow for reactive quinoline scaffolds, emphasizing acoustic dispensing and rigorous counter-screening.

Primary Assay Protocol: Cell Viability (Phenotypic)

Context: A phenotypic screen is recommended first to establish cell permeability and cytotoxicity before target deconvolution. We utilize a Resazurin Reduction Assay due to its cost-effectiveness and ratiometric capability, which reduces interference from the autofluorescence often seen with quinoline derivatives.

Materials
  • Cell Line: A549 (Lung Carcinoma) or S. aureus (for antimicrobial).

  • Reagent: Resazurin Sodium Salt (dissolved in PBS, pH 7.4).

  • Buffer Warning: Use HEPES or PBS . Strictly avoid Tris buffers during the compound incubation phase, as the primary amine in Tris can react with the 3-formyl group of the library compounds to form Schiff bases, altering the drug's identity.

Step-by-Step Procedure (384-Well Format)
StepActionCritical Technical Note
1 Dispense Compounds Transfer 50 nL of 10 mM compound stock into dry 384-well plates (black, clear bottom) using acoustic dispensing. Final assay conc: 10 µM (assuming 50 µL volume).
2 Cell Seeding Dispense 50 µL of cell suspension (e.g., 2,000 cells/well) using a peristaltic dispenser.
3 Controls Pos: 10 µM Staurosporine (100% kill). Neg: 0.1% DMSO (0% kill). Blank: Media only.
4 Incubation Incubate for 24–48 hours at 37°C, 5% CO₂.
5 Reagent Addition Add 10 µL of Resazurin solution (0.15 mg/mL).
6 Development Incubate for 2–4 hours. Resazurin (Blue/Non-fluorescent) reduces to Resorufin (Pink/Fluorescent) in viable cells.
7 Detection Measure Fluorescence: Ex 560 nm / Em 590 nm.

Data Analysis & Validation

Quality Control: The Z-Factor

Before analyzing hits, the assay robustness must be validated using the Z-factor metric as defined in the Assay Guidance Manual [1].



  • 
    : Standard deviations of positive and negative controls.
    
  • 
    : Means of positive and negative controls.[1][2]
    
  • Acceptance Criteria: A Z-factor > 0.5 is required for a valid HTS run.[1] If Z < 0.5, check for edge effects or pipetting errors.

Hit Selection
  • Primary Hit: > 50% inhibition or > 3 standard deviations from the negative control mean.

  • Interference Check: Quinoline derivatives can be fluorescent. Perform a "pre-read" of the plates before adding Resazurin to quantify intrinsic compound fluorescence.

Mechanism of Action (Target Deconvolution)

Once phenotypic hits are identified, the mechanism is validated. 2,4-dihydroxy-3-formylquinolines are known precursors for inhibitors of SIRT3 (Sirtuin 3) and DHODH [2, 3].

Pathway Visualization: From Scaffold to Target

MOA_Pathway Scaffold 2,4-dihydroxy-3-formylquinoline Deriv Hydrazone/Schiff Base Formation (Intracellular or Synthetic) Scaffold->Deriv Functionalization Target1 SIRT3 Inhibition (Mitochondrial Deacetylase) Deriv->Target1 Target2 DHODH Inhibition (Pyrimidine Synthesis) Deriv->Target2 Effect1 Increased ROS Apoptosis Target1->Effect1 Effect2 Nucleotide Depletion S-Phase Arrest Target2->Effect2

Caption: Potential mechanisms of action for formyl-quinoline derivatives in cancer therapy.

References

  • Iversen PW, Beck B, Chen YF, et al. HTS Assay Validation.[3] In: Markossian S, Grossman A, Brimacombe K, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Zhang, B., et al. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[4] Frontiers in Pharmacology. 2022; 13. Available from: [Link]

  • Madhavan, S., et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2,4-Dihydroxy-3-formylquinoline Synthesis

Welcome to the technical support center for the synthesis of 2,4-dihydroxy-3-formylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-dihydroxy-3-formylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols.

Introduction to the Synthetic Challenge

2,4-Dihydroxy-3-formylquinoline is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules. Its preparation, however, can be challenging, often plagued by issues such as low yields, formation of side products, and purification difficulties. This guide will address these challenges by providing a comprehensive overview of the synthetic pathways and detailed troubleshooting strategies.

The primary synthetic routes to 2,4-dihydroxy-3-formylquinoline involve two key stages:

  • Synthesis of the 2,4-dihydroxyquinoline core: This is typically achieved through methods like the Conrad-Limpach or Camps cyclization.

  • Formylation of the 2,4-dihydroxyquinoline core: The Vilsmeier-Haack reaction is the most common method for introducing the formyl group at the C3 position.

This guide will dissect both stages, offering insights into the underlying chemistry and practical solutions to common experimental hurdles.

Part 1: Synthesis of the 2,4-Dihydroxyquinoline Precursor

The foundation of a successful synthesis of the final product lies in the efficient preparation of the 2,4-dihydroxyquinoline scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Conrad-Limpach synthesis of 2,4-dihydroxyquinoline from aniline and diethyl malonate is giving a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Conrad-Limpach synthesis are a common issue and can often be attributed to suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The thermal cyclization requires high temperatures, typically around 250°C. Insufficient temperature or reaction time will lead to incomplete conversion.

    • Troubleshooting:

      • Optimize Temperature: Ensure your reaction setup can consistently maintain the required high temperature. The use of a high-boiling point solvent is crucial.

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material is fully consumed.

  • Side Reactions: At high temperatures, side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired product.

    • Troubleshooting:

      • Solvent Choice: The choice of solvent can significantly impact the yield. While traditionally carried out in high-boiling solvents like mineral oil or diphenyl ether, a survey of solvents has shown that the yield can be optimized.[1]

      • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Q2: I am observing the formation of an isomeric byproduct in my synthesis of 2,4-dihydroxyquinoline. How can I improve the regioselectivity?

A2: The formation of isomeric quinolones is a known challenge, particularly in the Conrad-Limpach and Camps syntheses. The regioselectivity is often influenced by kinetic versus thermodynamic control.[2]

  • Conrad-Limpach Synthesis:

    • At lower temperatures, the reaction is kinetically controlled, favoring the formation of the 4-quinolone.

    • At higher temperatures, the reaction is thermodynamically controlled, which can sometimes lead to the formation of the more stable 2-quinolone isomer.

    • Troubleshooting: Carefully control the reaction temperature to favor the desired isomer. For 4-hydroxyquinolines, maintaining the reaction at the lower end of the effective temperature range for cyclization can improve selectivity.

  • Camps Cyclization: The ratio of 2-hydroxyquinoline to 4-hydroxyquinoline products can be influenced by the choice of base (strong vs. weak) and the structure of the starting o-acylaminoacetophenone.

Optimized Protocol: Conrad-Limpach Synthesis of 2,4-Dihydroxyquinoline

This protocol is optimized for high yield and is based on established methodologies.[1][3]

Step 1: Condensation of Aniline with Diethyl Malonate

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture at 140-150°C for 2-3 hours. The reaction can be monitored by TLC.

  • Remove the ethanol byproduct by distillation.

  • The crude diethyl N-phenylmalonamate can be used directly in the next step or purified by vacuum distillation.

Step 2: Thermal Cyclization

  • Add the crude diethyl N-phenylmalonamate to a high-boiling point solvent (e.g., mineral oil or diphenyl ether) in a flask equipped with a reflux condenser.

  • Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with a suitable solvent (e.g., petroleum ether) to remove the high-boiling solvent, and then with ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2,4-dihydroxyquinoline.

ParameterRecommended ConditionRationale
Temperature (Condensation) 140-150°CEnsures efficient condensation while minimizing side reactions.
Temperature (Cyclization) 250-260°CNecessary to overcome the activation energy for cyclization.[1]
Solvent (Cyclization) High-boiling point (e.g., mineral oil)Maintains the high temperature required for the reaction.
Reaction Time (Cyclization) 30-60 minutes (monitored by TLC)Ensures complete conversion of the intermediate.

Part 2: Vilsmeier-Haack Formylation of 2,4-Dihydroxyquinoline

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds.[4] In the synthesis of 2,4-dihydroxy-3-formylquinoline, this reaction is typically performed on an N-arylacetamide precursor, which then cyclizes and is subsequently hydrolyzed.

Reaction Mechanism Overview

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[4][5] This electrophilic reagent then attacks the electron-rich aromatic ring, leading to the formation of an iminium salt, which is hydrolyzed to the aldehyde during workup.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Cyclization Cyclization & Formylation Vilsmeier_Reagent->Cyclization Electrophilic Attack Acetanilide N-Arylacetamide Acetanilide->Cyclization Intermediate 2-Chloro-3-formylquinoline Intermediate Cyclization->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 2,4-Dihydroxy-3-formylquinoline Hydrolysis->Product

Caption: Vilsmeier-Haack reaction workflow for 2,4-dihydroxy-3-formylquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q3: My Vilsmeier-Haack reaction on N-phenylacetamide is giving a low yield of 2-chloro-3-formylquinoline. What are the common pitfalls?

A3: Low yields in this reaction are often due to issues with reagents, reaction conditions, or workup procedures.

  • Reagent Quality:

    • DMF: Old or improperly stored DMF can contain dimethylamine as an impurity, which can react with the Vilsmeier reagent.[6]

    • POCl₃: Phosphorus oxychloride is sensitive to moisture. Using a freshly opened bottle or freshly distilled POCl₃ is recommended.

    • Troubleshooting: Use anhydrous DMF and fresh or purified POCl₃.

  • Reaction Temperature:

    • The formation of the Vilsmeier reagent is typically done at low temperatures (0-5°C). The subsequent reaction with the acetanilide is often carried out at elevated temperatures (60-90°C).[5] Poor temperature control can lead to side reactions.

    • Troubleshooting: Carefully control the temperature at each stage of the reaction.

  • Workup Procedure:

    • Hydrolysis: The reaction mixture is quenched by pouring it onto crushed ice. This step hydrolyzes the intermediate iminium salt and any remaining Vilsmeier reagent.

    • Basification: Proper basification is crucial. The reaction generates HCl, which can protonate the product. Neutralization with a base like sodium bicarbonate or sodium hydroxide is necessary to isolate the free product.[7] Insufficient basification can lead to low isolated yields.

    • Troubleshooting: Ensure the reaction mixture is thoroughly quenched and neutralized to the correct pH during workup.

Q4: What are the common side products in the Vilsmeier-Haack formylation of acetanilides?

A4: While the Vilsmeier-Haack reaction can be highly regioselective, several side products can form, especially under non-optimized conditions.

  • Diformylation Products: In some cases, diformylation of the aromatic ring can occur, especially with highly activated substrates.

  • Formation of 2-hydroxy-3-formylquinoline: During the workup, if harsh alkaline conditions are used for an extended period, the 2-chloro group of the intermediate can be hydrolyzed to a hydroxyl group.

  • Polymeric Materials: At excessively high temperatures or with prolonged reaction times, polymerization of the starting material or product can occur, leading to a dark, tarry reaction mixture.

  • Unreacted Starting Material: Incomplete reaction due to insufficient reagent, low temperature, or short reaction time.

Q5: I am having trouble with the hydrolysis of my 2-chloro-3-formylquinoline intermediate to the final 2,4-dihydroxy-3-formylquinoline. What are the recommended conditions?

A5: The hydrolysis of the 2-chloro group to a hydroxyl group is a critical final step. This can be achieved under acidic or basic conditions, but care must be taken to avoid unwanted side reactions.

  • Acidic Hydrolysis: Refluxing the 2-chloro-3-formylquinoline in an aqueous acid solution (e.g., dilute HCl or H₂SO₄) can effect the hydrolysis.

  • Basic Hydrolysis: Treatment with an aqueous base (e.g., NaOH or KOH) followed by acidification can also yield the desired product. However, this can sometimes lead to other reactions if not carefully controlled.

  • Troubleshooting:

    • Reaction Monitoring: Monitor the progress of the hydrolysis by TLC to avoid over-reaction or decomposition.

    • Temperature Control: Start with milder conditions (e.g., lower temperature or more dilute acid/base) and gradually increase the severity if the reaction is slow.

    • Purification: The final product may require purification by recrystallization or column chromatography to remove any unreacted starting material or side products.

Optimized Protocol: Vilsmeier-Haack Formylation and Hydrolysis

This two-step protocol describes the synthesis of 2,4-dihydroxy-3-formylquinoline from an N-arylacetamide.

Step 1: Synthesis of 2-Chloro-3-formylquinoline

  • In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (excess, acts as solvent and reagent).

  • Cool the flask to 0-5°C in an ice bath.

  • Slowly add POCl₃ (3-4 equivalents) dropwise with stirring, maintaining the temperature below 10°C.

  • Stir the mixture at 0-5°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the N-arylacetamide (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 5-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or dilute sodium hydroxide to pH 6-7.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • The crude 2-chloro-3-formylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7]

Step 2: Hydrolysis to 2,4-Dihydroxy-3-formylquinoline

  • In a round-bottom flask, dissolve the 2-chloro-3-formylquinoline in a suitable solvent (e.g., ethanol or dioxane).

  • Add an aqueous solution of a strong acid (e.g., 2M HCl) or a strong base (e.g., 2M NaOH).

  • Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

  • If using a base, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product. If using an acid, the product may precipitate upon cooling.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain pure 2,4-dihydroxy-3-formylquinoline.

ParameterRecommended ConditionRationale
Vilsmeier Reagent Formation 0-5°CExothermic reaction, low temperature controls the rate.
Formylation Temperature 60-70°CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Workup pH 6-7Ensures the product is in its free base form for isolation.[7]
Hydrolysis Conditions Reflux in aqueous acid or basePromotes the nucleophilic substitution of the chloro group.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Precursor Check Purity of 2,4-Dihydroxyquinoline Precursor Start->Check_Precursor Precursor_OK Precursor Pure Check_Precursor->Precursor_OK Purify_Precursor Purify Precursor and Repeat Precursor_OK->Purify_Precursor No Check_VH_Reagents Check Vilsmeier-Haack Reagents (DMF, POCl₃) Precursor_OK->Check_VH_Reagents Yes Purify_Precursor->Check_Precursor Reagents_OK Reagents Fresh & Anhydrous Check_VH_Reagents->Reagents_OK Replace_Reagents Use Fresh/Purified Reagents Reagents_OK->Replace_Reagents No Check_VH_Conditions Review Vilsmeier-Haack Reaction Conditions Reagents_OK->Check_VH_Conditions Yes Replace_Reagents->Check_VH_Reagents Conditions_OK Conditions Optimal Check_VH_Conditions->Conditions_OK Optimize_VH Optimize Temperature, Time, & Stoichiometry Conditions_OK->Optimize_VH No Check_Workup Verify Workup Procedure (Quenching & Basification) Conditions_OK->Check_Workup Yes Optimize_VH->Check_VH_Conditions Workup_OK Workup Correct Check_Workup->Workup_OK Optimize_Workup Optimize pH and Quenching Workup_OK->Optimize_Workup No Check_Hydrolysis Review Hydrolysis Step Workup_OK->Check_Hydrolysis Yes Optimize_Workup->Check_Workup Hydrolysis_OK Hydrolysis Conditions Correct Check_Hydrolysis->Hydrolysis_OK Optimize_Hydrolysis Optimize Hydrolysis Conditions (Acid/Base, Temp, Time) Hydrolysis_OK->Optimize_Hydrolysis No Final_Purification Final Product Purification (Recrystallization/Chromatography) Hydrolysis_OK->Final_Purification Yes Optimize_Hydrolysis->Check_Hydrolysis Success High Yield, Pure Product Final_Purification->Success

Caption: A troubleshooting decision tree for the synthesis of 2,4-dihydroxy-3-formylquinoline.

Conclusion

The synthesis of 2,4-dihydroxy-3-formylquinoline, while presenting several challenges, can be successfully optimized through careful attention to reaction parameters, reagent quality, and workup procedures. This guide provides a framework for troubleshooting common issues and implementing robust experimental protocols. By understanding the underlying chemical principles and potential pitfalls of each synthetic step, researchers can significantly improve the efficiency and reproducibility of their results, paving the way for the successful application of this versatile intermediate in drug discovery and development.

References

  • NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Accessed January 29, 2026. [Link].

  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia. Accessed January 29, 2026. [Link].

  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Accessed January 29, 2026. [Link].

  • ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. ResearchGate. Accessed January 29, 2026. [Link].

  • YouTube. Conrad-limpach-knorr synthesis of Quinolone. YouTube. Published July 28, 2019. [Link].

  • Google Patents.
  • RSC Publishing. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. Accessed January 29, 2026. [Link].

  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. Accessed January 29, 2026. [Link].

  • MDPI. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. Molecules. Published October 12, 2025. [Link].

  • ResearchGate. procedure for the synthesize 2‐chloro‐3‐formylquinoline and 4‐hydroxycoumarin derivatives. ResearchGate. Accessed January 29, 2026. [Link].

  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Accessed January 29, 2026. [Link].

  • ResearchGate. Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. Published March 27, 2023. [Link].

  • ResearchGate. Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. Accessed January 29, 2026. [Link].

  • RSC Publishing. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. Organic & Biomolecular Chemistry. Published December 6, 2021. [Link].

  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Published March 13, 2013. [Link].

  • RJPT. Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. RJPT. Accessed January 29, 2026. [Link].

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Published September 5, 2023. [Link].

  • RSC Publishing. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry. Accessed January 29, 2026. [Link].

  • International Journal of Chemical Studies. Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Chemical Studies. Published December 19, 2019. [Link].

  • Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).. Reddit. Published July 9, 2021. [Link].

  • NIH. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. Accessed January 29, 2026. [Link].

Sources

Optimization

Technical Support Center: Optimization of 2,4-Dihydroxy-3-Formylquinoline Synthesis

Topic: Improving the yield of 2,4-dihydroxy-3-formylquinoline (Tautomer: 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde). Protocol Focus: Vilsmeier-Haack Formylation & Hydrolysis Management.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of 2,4-dihydroxy-3-formylquinoline (Tautomer: 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde). Protocol Focus: Vilsmeier-Haack Formylation & Hydrolysis Management. Audience: Senior Chemists, Process Development Scientists.

Core Directive: The "Yield Trap" in Quinoline Formylation

Executive Summary: The synthesis of 2,4-dihydroxy-3-formylquinoline via the Vilsmeier-Haack reaction is chemically deceptive. The primary cause of low yield is not usually the formylation step itself, but the unintended chlorination at the C2/C4 positions (converting the hydroxyl/oxo groups to chloro groups) and the incomplete hydrolysis of the intermediate iminium salt.

Standard Vilsmeier conditions (POCl


/DMF at reflux) favor the formation of 2-chloro-3-formylquinoline . To achieve high yields of the dihydroxy target, you must control the reaction temperature to suppress chlorination or, more commonly, accept the chlorination and include a high-yield acid hydrolysis step to restore the hydroxyl moiety.

Critical Reagent & Reaction Optimization (Modules)

Module A: The Reagent Phase (The "Invisible" Failure)

Issue: Dark/tarry reaction mixtures and yields <40%. Root Cause: Degraded POCl


 or wet DMF. Phosphoric acid (from wet POCl

) catalyzes polymerization of the quinoline substrate before formylation occurs.

Optimization Protocol:

  • DMF Quality: Must be anhydrous (<0.05% water). Dimethylamine (DMA) impurities in old DMF will quench the Vilsmeier reagent.[1]

  • POCl

    
     Distillation:  If the liquid is not clear/colorless, simple distillation is mandatory.
    
  • The "Cold Finger" Technique:

    • Step: Pre-mix POCl

      
       and DMF at 0°C to 5°C  in a separate vessel to form the Vilsmeier salt (white precipitate/slurry) before adding the quinoline substrate.
      
    • Why: Adding POCl

      
       directly to the quinoline/DMF mixture generates localized heat spikes (>100°C), causing immediate tarring of the electron-rich quinoline ring.
      
Module B: The Reaction Phase (Stoichiometry & Temperature)

Issue: Formation of 2,4-dichloro-3-formylquinoline instead of the dihydroxy target. Root Cause: Overheating (>80°C) and excess POCl


 drive the nucleophilic attack of chloride on the C2/C4 carbonyl/hydroxyls.

Optimization Protocol:

ParameterStandard (Low Yield of OH)Optimized (High Yield of OH)
POCl

Equivalents
10.0 - 15.0 eq2.5 - 3.0 eq
Temperature Reflux (90-100°C)60-70°C
Time 12-24 Hours4-6 Hours
Solvent Neat DMFDMF + Acetonitrile (Co-solvent)

Technical Insight: Using Acetonitrile as a co-solvent allows you to maintain fluidity at lower temperatures, reducing the thermal energy available for the chlorination side-reaction while maintaining the solubility of the Vilsmeier complex.

Module C: The Work-up (The "Oiling Out" Phenomenon)

Issue: Product crashes out as a sticky red oil or gum upon water addition. Root Cause: Incomplete hydrolysis of the iminium intermediate. The "oil" is often the semi-hydrolyzed salt mixed with DMF.

Optimization Protocol:

  • The Ice Quench: Pour the reaction mixture onto crushed ice (ratio 1:5 w/w) with vigorous mechanical stirring (not magnetic).

  • pH Adjustment: Neutralize slowly with Sodium Acetate (solid) rather than NaOH. NaOH can cause ring opening or aldol polymerization of the product. Target pH 5-6.

  • Thermal Aging: Once quenched, heat the aqueous slurry to 70°C for 30 minutes .

    • Why: This forces the hydrolysis of the robust iminium species (

      
      ) to the aldehyde (
      
      
      
      ). The oil will often solidify into a filterable precipitate upon cooling.

Visualizing the Pathway & Troubleshooting

Figure 1: Reaction Mechanism & Critical Control Points

VilsmeierOptimization Start 2,4-Dihydroxyquinoline Intermediate Iminium Salt Intermediate Start->Intermediate Add to Reagent (60-70°C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF @ 0°C) Vilsmeier->Intermediate SideReaction Chlorination Risk (Forms 2-Cl-3-CHO) Intermediate->SideReaction Temp > 80°C Excess POCl3 Hydrolysis Hydrolysis (H2O, pH 5-6, Heat) Intermediate->Hydrolysis Ice Quench + Thermal Aging Product 2,4-Dihydroxy-3- formylquinoline SideReaction->Product Requires Acid Reflux (Recovery Step) Hydrolysis->Product Solidification

Caption: Workflow distinguishing the optimized path (Green) from the chlorination side-reaction (Red).

Figure 2: Troubleshooting Logic Tree

Troubleshooting Q1 Yield < 40%? Q2 Is Product Chlorinated? Q1->Q2 Yes Q3 Sticky/Oily Precipitate? Q2->Q3 No Action2 Reduce Temp to 60°C Reduce POCl3 eq Q2->Action2 Yes (2-Cl species) Action1 Distill POCl3 Dry DMF Q3->Action1 No (Black Tar) Action3 Heat Quench to 70°C Use NaOAc buffer Q3->Action3 Yes Action4 Perform Acid Hydrolysis (HCl Reflux) Action2->Action4 If 2-Cl persists

Caption: Decision matrix for diagnosing yield loss and purity issues.

Frequently Asked Questions (FAQs)

Q1: My product is bright yellow but turns brown upon drying. What is happening? A: This indicates oxidation or the presence of residual DMF.

  • Fix: Wash the final filter cake with cold methanol. Ensure the drying oven is under vacuum and does not exceed 60°C. Brown discoloration often signals phenol oxidation; store the product under nitrogen.

Q2: Can I use the Reimer-Tiemann reaction (CHCl


/NaOH) to avoid POCl

entirely?
A: Yes, but expect lower yields (typically 20-30%).
  • Context: The Reimer-Tiemann reaction involves a carbene intermediate that is less efficient for heterocyclic systems compared to phenols. While it avoids chlorination, the purification of the aldehyde from unreacted starting material is often more labor-intensive than the Vilsmeier route.

Q3: I obtained the 2-chloro-3-formylquinoline derivative by mistake. Is the batch ruined? A: No. You can convert it to the dihydroxy target.

  • Recovery Protocol: Reflux the 2-chloro intermediate in 6M HCl for 4-6 hours. The acid will hydrolyze the chloro group at the 2-position back to the hydroxyl/oxo form. Monitor by TLC until the high-Rf chloro spot disappears.

Q4: Why do you recommend Sodium Acetate over NaOH for neutralization? A: 3-Formylquinolines have an acidic proton at the 4-OH position and an electrophilic aldehyde. Strong bases like NaOH can trigger Cannizzaro reactions or aldol condensations, creating dimers that lower yield. Sodium Acetate buffers the solution to pH 5-6, sufficient to precipitate the product without triggering side reactions.

References

  • Meth-Cohn, O., & Goon, S. (1997). A Comprehensive Survey of the Vilsmeier-Haack Reaction. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Kidwai, M., et al. (2021).[2] Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent. International Journal of Chemical Studies. Link

  • BenchChem Technical Support. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Link

  • Ali, T., et al. (2013).[3] Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines. Indian Journal of Chemistry. Link

Sources

Troubleshooting

Common side reactions in the synthesis of 2,4-dihydroxy-3-formylquinoline

Welcome to the technical support center for the synthesis of 2,4-dihydroxy-3-formylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-dihydroxy-3-formylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles.

Introduction

The synthesis of 2,4-dihydroxy-3-formylquinoline, a valuable building block in medicinal chemistry, is most commonly achieved through the Vilsmeier-Haack formylation of 2,4-dihydroxyquinoline (which exists in tautomeric equilibrium with 4-hydroxyquinolin-2(1H)-one). While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide provides in-depth, experience-based insights to help you achieve a successful synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2,4-dihydroxy-3-formylquinoline in a question-and-answer format.

Question 1: My reaction is complete, but after workup, I have a significant amount of an insoluble, high-melting point solid that is not my desired product. What is it and how can I avoid it?

Answer:

This is a common issue and the likely culprit is the formation of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one) as a byproduct.

  • Causality: This dimer forms when a molecule of the desired product, 2,4-dihydroxy-3-formylquinoline, reacts with a molecule of the starting material, 2,4-dihydroxyquinoline, under the reaction conditions. The formyl group of the product acts as an electrophile, and the electron-rich C3 position of the starting material acts as a nucleophile, leading to a condensation reaction that forms a methylene bridge between two quinoline units. The presence of a base, such as triethylamine, in the dimethylformamide (DMF) can promote this side reaction.[1][2]

  • Troubleshooting and Prevention:

    • Stoichiometry of Vilsmeier Reagent: Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) to ensure complete consumption of the starting material, minimizing the opportunity for the product to react with unreacted 2,4-dihydroxyquinoline.

    • Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly. Prolonged reaction times can favor the formation of the bis-quinoline byproduct.

    • Temperature Control: Maintain a controlled temperature throughout the reaction, as elevated temperatures can accelerate the side reaction. A temperature of around 60°C is often optimal.[3]

    • Purity of DMF: Ensure that the DMF used is free of amines, such as dimethylamine, which can act as a base and catalyze the formation of the bis-quinoline. Use of freshly distilled or high-purity DMF is recommended.

Question 2: My final product is a mixture containing a significant amount of a chlorinated species. What is this compound and why did it form?

Answer:

You are likely observing the formation of 2,4-dichloro-3-formylquinoline .

  • Causality: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is not only a formylating agent but can also act as a chlorinating agent, especially at higher temperatures. The hydroxyl groups at the C2 and C4 positions of the quinoline ring can be substituted by chloride ions from the phosphorus oxychloride (POCl₃).[3]

  • Troubleshooting and Prevention:

    • Strict Temperature Control: This is the most critical factor. The reaction should be maintained at a moderate temperature, typically not exceeding 60-70°C.[3] Overheating significantly increases the likelihood of chlorination.

    • Rate of Addition: Add the POCl₃ to the DMF slowly and at a low temperature (e.g., 0°C) to control the initial exothermic reaction of Vilsmeier reagent formation. Similarly, add the Vilsmeier reagent to the solution of 2,4-dihydroxyquinoline in a controlled manner.

    • Equivalent of POCl₃: Use the minimum effective amount of POCl₃. A large excess will increase the concentration of chlorinating species in the reaction mixture.

Question 3: The yield of my desired product is consistently low, and I observe multiple spots on my TLC plate after workup. What are the possible reasons?

Answer:

Low yields with multiple byproducts can stem from several factors, including incomplete reaction, degradation of the product, or competing side reactions.

  • Causality and Troubleshooting:

    • Incomplete Reaction: The Vilsmeier reagent is a relatively weak electrophile.[4] If the 2,4-dihydroxyquinoline is not sufficiently activated or if the reaction conditions are too mild, the reaction may not go to completion.

      • Solution: Ensure the reaction is stirred efficiently and run for an adequate amount of time, monitoring by TLC. A slight increase in temperature (while being mindful of chlorination) or reaction time may be necessary.

    • Degradation during Workup: The iminium salt intermediate formed during the reaction is hydrolyzed to the aldehyde during workup.[5] If the workup conditions are too harsh (e.g., strongly acidic or basic), the product can degrade.

      • Solution: Perform the hydrolysis by pouring the reaction mixture into ice-cold water or a cold, dilute solution of a mild base like sodium bicarbonate or sodium acetate.[6] Avoid strong bases like NaOH if possible, as this can lead to Cannizzaro-type side reactions with the aldehyde product.

    • Cannizzaro Reaction: If a strongly basic workup is used, the aldehyde product can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding carboxylic acid and alcohol, which will appear as additional spots on the TLC.[6]

      • Solution: Maintain a neutral or slightly basic pH during workup and extraction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack formylation of 2,4-dihydroxyquinoline?

A1: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[7][8]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 2,4-dihydroxyquinoline (in its 4-hydroxy-2-quinolone tautomeric form) attacks the Vilsmeier reagent. This is followed by the elimination of HCl and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the 3-formyl group.[5]

Q2: How can I purify 2,4-dihydroxy-3-formylquinoline from the common side products?

A2: Purification can be challenging due to the similar polarities of the product and some byproducts.

  • Recrystallization: This is often the most effective method. Solvents such as ethanol, acetic acid, or a mixture of DMF and water can be effective for recrystallization.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane or dichloromethane and methanol is a good starting point for elution.

  • Washing: The crude product should be thoroughly washed with water to remove any inorganic salts and residual DMF. If the 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one) byproduct is present, it is often much less soluble than the desired product, and a careful choice of washing solvent may help in its removal.

Q3: Can I use other formylating agents for this synthesis?

A3: While the Vilsmeier-Haack reaction is the most common and generally effective method, other formylation techniques exist. However, for this specific substrate, the Vilsmeier-Haack conditions are well-established and generally provide the best results when optimized. Other methods may lead to different side products or lower yields.

Visualizing the Reaction Pathway and Side Reactions

The following diagram illustrates the main reaction pathway for the synthesis of 2,4-dihydroxy-3-formylquinoline and the points where common side reactions occur.

Vilsmeier_Haack_Side_Reactions start 2,4-Dihydroxyquinoline intermediate Iminium Salt Intermediate start->intermediate Formylation side_product1 3,3'-Methylenebis(4-hydroxy- quinolin-2(1H)-one) start->side_product1 reagent Vilsmeier Reagent (DMF + POCl3) reagent->intermediate product 2,4-Dihydroxy-3-formylquinoline (Desired Product) intermediate->product Hydrolysis side_product2 2,4-Dichloro-3-formylquinoline intermediate->side_product2 Chlorination (High Temp) product->side_product1 Reaction with starting material side_product3 Cannizzaro Products (Acid + Alcohol) product->side_product3 Strong Base Workup

Reaction pathway and common side reactions.

Quantitative Data Summary

The following table summarizes the common side products and the key factors influencing their formation.

Side ProductKey Influencing FactorsRecommended Action
3,3'-Methylenebis(4-hydroxyquinolin-2(1H)-one)Presence of base, excess starting material, prolonged reaction timeUse slight excess of Vilsmeier reagent, monitor reaction by TLC, use pure DMF
2,4-Dichloro-3-formylquinolineHigh reaction temperature, excess POCl₃Maintain reaction temperature at 60-70°C, use minimal effective amount of POCl₃
Cannizzaro Reaction ProductsStrongly basic workup conditionsUse a neutral or mildly basic workup (e.g., NaHCO₃ solution)

Detailed Experimental Protocol

This protocol is a self-validating system designed to minimize side reactions.

Materials:

  • 2,4-Dihydroxyquinoline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice-salt bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5°C. Stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2,4-dihydroxyquinoline (1 equivalent) in anhydrous DMF in a separate flask. Slowly add the prepared Vilsmeier reagent to the 2,4-dihydroxyquinoline solution at room temperature. After the addition is complete, heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase). The reaction is complete when the spot corresponding to 2,4-dihydroxyquinoline has disappeared.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring. A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • Isolation: Filter the precipitated solid and wash it thoroughly with cold deionized water. Dry the crude product under vacuum.

  • Purification: Recrystallize the crude product from hot ethanol or a mixture of DMF and water to obtain pure 2,4-dihydroxy-3-formylquinoline.

References

  • Aly, A. A., et al. (2020). Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. Monatshefte für Chemie - Chemical Monthly, 151(11), 1795–1803. [Link]

  • Aly, A. A., et al. (2020). Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. ProQuest.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Various Authors. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?
  • Gengan, R. M., et al. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patel, H. M., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • Tominaga, Y. (1990). Method for producing 2,4-dihydroxyquinoline derivatives.
  • Ayoob, A. I., & Mohmood, F. N. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
  • Rajput, A. P., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Tube. (2021). Vilsmeier-Haack Reaction. YouTube.
  • Reddy, B. V. S., et al. (2016). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry.
  • Kumar, R. N., et al. (2014). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies.
  • Pitchai, P., et al. (2016). 2,4-dihydroxy-3-(indol-2-)-yl-quinoline via a substantial methodology -fisher indole synthesis. Heterocyclic Letters.
  • BenchChem. (n.d.).
  • Aly, A. A., et al. (2020). Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs.
  • Defence Science Laboratory. (1992).
  • Kumar, R. N., et al. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) Quinolines by Vilsmeier Haack Reaction on Quinaldines. PubMed.
  • Szatmári, I., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Reddy, C. R., et al. (2006).
  • Reddy, C. R., et al. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.
  • Kráľová, K., et al. (2012).
  • Daiichi Pharmaceutical Co., Ltd. (2005). Method for purifying quinolinecarboxylic acid derivative.

Sources

Optimization

Technical Support Center: NMR Troubleshooting for Functionalized Quinolines

The following technical guide addresses the specific challenges in interpreting the NMR spectral data of 3-formyl-4-hydroxy-2(1H)-quinolone , often chemically misidentified by users as 2,4-dihydroxy-3-formylquinoline . E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges in interpreting the NMR spectral data of 3-formyl-4-hydroxy-2(1H)-quinolone , often chemically misidentified by users as 2,4-dihydroxy-3-formylquinoline .

Executive Summary & Nomenclature Correction

Crucial Note: If you are searching for "2,4-dihydroxy-3-formylquinoline," you are likely looking for the wrong tautomer. In polar aprotic solvents (DMSO-d₆, DMF-d₇) used for NMR, this compound exists predominantly as 3-formyl-4-hydroxy-2(1H)-quinolone .[1]

  • The Trap: Users often look for two hydroxyl protons and an aromatic pyridine ring.[2]

  • The Reality: You will observe one amide proton (NH), one hydrogen-bonded hydroxyl (OH), and a quinolone (keto) core.[1][2]

Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium shifting toward the stable 2-quinolone form, which dictates your NMR signals.

Tautomerism cluster_0 Minor Tautomer (Target Name) cluster_1 Major Tautomer (Observed) Dihydroxy 2,4-Dihydroxy-3-formylquinoline (Aromatic Pyridine Ring) Unstable in DMSO Quinolone 3-Formyl-4-hydroxy-2(1H)-quinolone (Amide/Keto Character) Stable in DMSO Dihydroxy->Quinolone  Solvent Stabilization (DMSO/DMF)  

Figure 1: Tautomeric shift from the dihydroxy form to the stable 2-quinolone form in solution.[1]

Expected Spectral Data (DMSO-d₆)

The following table summarizes the chemical shifts you should observe for a pure sample. Deviations from these ranges indicate specific issues addressed in the Troubleshooting section.

Proton AssignmentChemical Shift (δ ppm)MultiplicityDiagnostic Notes
-CHO (Aldehyde) 10.10 – 10.40 Singlet (s)May be broadened if H-bonding is dynamic.
-NH (Amide) 11.50 – 12.20 Broad Singlet (br s)Disappears with D₂O shake.[1] Downfield due to lactam resonance.[2]
-OH (C4-Hydroxyl) 13.00 – 15.00 Very Broad (br)Often invisible or extremely broad due to intramolecular H-bonding with CHO.
Ar-H (C5) 7.90 – 8.10Doublet (d)Deshielded by adjacent carbonyls.[1]
Ar-H (C7, C8) 7.10 – 7.60Multiplets (m)Typical aromatic region.[1]
Ar-H (C6) 7.50 – 7.70Multiplet (m)Often overlaps with C7/C8.[1]

Troubleshooting Guides (Q&A)

Issue 1: "I cannot find the aldehyde (-CHO) peak around 10 ppm."

Diagnosis: This is the most common failure mode in Vilsmeier-Haack formylations of quinolones.

  • Cause A (Bis-Quinolone Formation): If the reaction temperature was too high or stoichiometry incorrect, you may have formed 3,3'-methylenebis(4-hydroxy-2-quinolone) . The formyl group is highly reactive and can condense with another equivalent of the starting material [1].[2]

    • Check: Look for a methylene (-CH₂-) singlet around 3.5 – 4.0 ppm . If present, you have the dimer, not the aldehyde.[1][2]

  • Cause B (Hydration): In wet DMSO, the aldehyde can form a gem-diol, shifting the signal upfield (rare for conjugated systems but possible).[1]

  • Cause C (Dynamic Exchange): The rotation of the formyl group might be intermediate on the NMR timescale, broadening the peak into the baseline.[2]

Protocol: Verification of Formyl Group

  • Run a ¹³C NMR: Look for the carbonyl carbon signal at ~190-195 ppm . If this is missing, the formyl group is not present.[1][2]

  • Temperature Variation: Run the ¹H NMR at 320K (47°C). If the peak was broad due to rotation restricted by H-bonding, it should sharpen at higher temperatures.

Issue 2: "I see only one exchangeable proton, not two."

Diagnosis: You expect an -OH and an -NH, but likely only see the -NH.

  • Mechanism: The hydroxyl proton at C4 forms a strong Intramolecular Resonance-Assisted Hydrogen Bond (RAHB) with the oxygen of the C3-formyl group. This locks the proton in a deshelided environment and dramatically shortens its T2 relaxation time, causing extreme broadening [2].[1]

  • Solution:

    • Expand your spectral window to 16 ppm .[2] The OH signal is often a low "hump" between 13-15 ppm.[2]

    • Do not assume the reaction failed.[2] The presence of the NH (11-12 ppm) and the CHO (10 ppm) confirms the core structure.

Issue 3: "There are extra peaks in the aliphatic region (2.7 - 3.0 ppm)."

Diagnosis: Impurities from the Vilsmeier-Haack synthesis.

  • Dimethylamine salts: The Vilsmeier reagent produces dimethylamine byproducts.[2]

    • Check: Two singlets around 2.7-2.9 ppm indicate residual dimethylammonium salts.[2]

  • DMF Adducts: Sometimes the intermediate iminium salt does not hydrolyze completely.[2]

    • Check: A singlet around 8.0-8.5 ppm (iminium CH) and broad methyls.

Protocol: Purification Check

  • Resuspend the solid in water and adjust pH to 9-10 (to free the base), then re-acidify to pH 4-5 to precipitate the free phenol/aldehyde.

  • Wash thoroughly with water to remove DMF/inorganic salts.

Experimental Validation Workflow

Use this decision tree to validate your product structure based on your current NMR data.

TroubleshootingFlow Start Start: ¹H NMR Spectrum (DMSO-d₆) CheckCHO Is there a singlet at 10.1 - 10.4 ppm? Start->CheckCHO CheckCH2 Is there a singlet at 3.5 - 4.0 ppm? CheckCHO->CheckCH2 No CheckOH Is there a broad hump > 13 ppm? CheckCHO->CheckOH Yes ResultDimer Impurity Identified: 3,3'-Methylenebis dimer CheckCH2->ResultDimer Yes ResultStart Reaction Incomplete: Starting Material CheckCH2->ResultStart No (Check H3 at 5.8ppm) ResultSuccess Product Confirmed: 3-Formyl-4-hydroxy-2-quinolone CheckOH->ResultSuccess Yes ResultHbond Likely Product: OH is invisible due to H-bonding. Confirm with ¹³C NMR. CheckOH->ResultHbond No

Figure 2: Step-by-step decision tree for spectral validation.

References

  • Aly, A. A., et al. (2020).[1] Synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. Molecular Diversity, 25, 461–471.[1][2]

  • Bunce, R. A., & Nammalwar, B. (2010).[1][3] Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Journal of Heterocyclic Chemistry. [1]

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[1] Tautomerism of 4-Hydroxy-4(1H) quinolone. Heterocyclic Communications.

  • Lara, K., et al. (2022).[1] N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8378.[2] [1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 2,4-Dihydroxy-3-formylquinoline

Introduction: The Tautomeric Reality Before addressing specific stability issues, it is critical to understand that 2,4-dihydroxy-3-formylquinoline does not exist as a static structure. In solution, it exists in a dynami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tautomeric Reality

Before addressing specific stability issues, it is critical to understand that 2,4-dihydroxy-3-formylquinoline does not exist as a static structure. In solution, it exists in a dynamic equilibrium dominated by the 4-hydroxy-2-quinolinone tautomer. This structural duality drives its reactivity, solubility, and degradation profile.

  • Key Insight: The C-3 formyl group (aldehyde) is highly electrophilic and prone to oxidation, while the C-4 hydroxyl and N-1 position participate in proton transfer.

  • Implication: Analytical methods (HPLC, NMR) often show "ghost" peaks or broad signals not due to impurities, but due to slow tautomeric exchange.

Module 1: Storage & Handling (Solid State)

Q: What is the expected shelf-life and optimal storage condition?

A: Under optimal conditions, the solid is stable for 24 months .

  • Protocol: Store at -20°C in a tightly sealed vial.

  • Critical Requirement: The container must be desiccated and protected from light .

  • Why? The formyl group is susceptible to autoxidation to the carboxylic acid (3-carboxy analogue) upon prolonged exposure to atmospheric oxygen and moisture. Light accelerates this radical-mediated process.

Q: My white powder has turned pale yellow/orange. Is it degraded?

A: Likely, yes.

  • Diagnosis: Yellowing typically indicates the formation of Schiff base oligomers (self-condensation) or surface oxidation.

  • Troubleshooting:

    • Dissolve a small sample in DMSO-d6.

    • Check 1H NMR for the aldehyde proton (~10.0–10.5 ppm).

    • If the aldehyde signal is integrated <0.95 relative to the aromatic protons, recrystallization is required.

    • Recrystallization Solvent: DMF or Acetic Acid/Ethanol mixtures are standard for purification.

Module 2: Solution Stability & Reactivity

Q: Which solvent should I use for stock solutions?

A: Anhydrous DMSO or DMF are the only recommended solvents for long-term stability.

  • Avoid: Alcohols (Methanol/Ethanol) for storage >24 hours.

    • Reason: The aldehyde group can form hemiacetals/acetals with alcohols, complicating HPLC/NMR interpretation.

  • Avoid: Water or aqueous buffers at neutral pH.

    • Reason: The compound is poorly soluble in water but dissolves in basic pH. However, basic conditions promote Cannizzaro reactions (disproportionation) or aldol-type condensations.

Q: I see a new peak in my LC-MS after 48 hours in solution. What is it?

A: The most common degradation product is 2,4-dihydroxyquinoline-3-carboxylic acid (formed via oxidation) or the deformylated parent (2,4-dihydroxyquinoline) if decarboxylation occurs.

  • Mass Shift: Look for +16 Da (Oxidation: R-CHO

    
     R-COOH) or -28 Da  (Loss of CO from the aldehyde, though less common than oxidation).
    
SolventStability WindowPrimary Degradation Risk
DMSO (Anhydrous) > 2 Weeks at 4°CMinimal (Slow oxidation)
Methanol/Ethanol < 24 HoursHemiacetal formation (Reversible)
Water (pH > 8) < 4 HoursPolymerization/Condensation
Acetonitrile ModeratePoor solubility limits utility

Module 3: Analytical Troubleshooting (FAQ)

Q: Why does my HPLC chromatogram show split or broad peaks?

A: This is a classic signature of keto-enol tautomerism occurring on the timescale of the separation.

  • The Fix:

    • Temperature: Increase column temperature to 40–50°C to speed up the exchange rate, merging the peaks.

    • Modifier: Ensure your mobile phase contains 0.1% Formic Acid or TFA . Acidic pH stabilizes the keto-form and suppresses ionization of the 4-OH group, sharpening the peak.

Q: The aldehyde proton is missing in my 1H NMR.

A: This often happens in protic solvents (like MeOD or D2O/NaOD) due to deuterium exchange or gem-diol formation .

  • Solution: Switch to DMSO-d6 .

  • Verification: The aldehyde proton should appear as a singlet around 10.2–10.5 ppm . The OH/NH protons will be very downfield (12–15 ppm) and may be broad due to hydrogen bonding.

Module 4: Visualizing Degradation Pathways

The following diagram illustrates the primary stability risks: Tautomerism (reversible), Oxidation (irreversible), and Decarboxylation (irreversible).

DegradationPathways Parent 2,4-Dihydroxy- 3-formylquinoline (Aldehyde Form) Tautomer 4-Hydroxy-2-quinolinone Tautomer (Major Solution Species) Parent->Tautomer  Fast Equilibrium (Solvent Dependent) Hemiacetal Hemiacetal (In Alcohols) Parent->Hemiacetal  +ROH (Reversible) CarboxAcid 3-Carboxylic Acid (Oxidation Product) Parent->CarboxAcid  Oxidation (O2/Air) Irreversible Decarbox 2,4-Dihydroxyquinoline (Deformylated) CarboxAcid->Decarbox  Heat / -CO2

Caption: Figure 1. Primary stability pathways. Blue: Active parent. Green: Stable tautomer.[1] Red: Irreversible degradation.

References

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary for CID 54680871, 2,4-Dihydroxyquinoline. Retrieved January 29, 2026, from [Link]

  • Hussein, M., et al. (2016).[2] Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants. International Journal of Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • Abdou, M.M. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone.[1][2][3] Part 1: Synthesis and reactions. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Reaxys/SciFinder Data. (Inferred). General reactivity of 3-formyl-quinolinones: Oxidation to carboxylic acids and Knoevenagel condensations. (Standard Organic Chemistry Principles).

Sources

Optimization

Technical Support Center: 2,4-Dihydroxy-3-formylquinoline

From the desk of the Senior Application Scientist: This guide serves as a centralized resource for researchers and drug development professionals working with 2,4-dihydroxy-3-formylquinoline. Our goal is to move beyond s...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist: This guide serves as a centralized resource for researchers and drug development professionals working with 2,4-dihydroxy-3-formylquinoline. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind best practices for handling, storage, and experimental use. By anticipating common challenges, this document aims to ensure the integrity of your experiments and the quality of your results.

Section 1: Core Properties & Safety Fundamentals

Before incorporating any reagent into a workflow, a thorough understanding of its fundamental properties and associated hazards is paramount. This section addresses the most frequently asked questions regarding the basic characteristics of 2,4-dihydroxy-3-formylquinoline.

Key Compound Specifications
PropertyValueSource
IUPAC Name 2,4-dihydroxyquinoline-3-carbaldehyde-
CAS Number 529-89-5[1]
Molecular Formula C₁₀H₇NO₃-
Molecular Weight 189.17 g/mol -
Appearance White to light yellow or beige powder[2]
Melting Point >300 °C (based on 2,4-Quinolinediol)[2][3]
Frequently Asked Questions (FAQs): Safety & Handling

Question: What are the primary safety hazards associated with 2,4-dihydroxy-3-formylquinoline, and what are the first-aid measures?

  • Skin Irritation (H315): Causes skin irritation.[4][5]

  • Eye Irritation (H319): Causes serious eye irritation.[4][5]

  • Respiratory Irritation (H335): May cause respiratory irritation.[4][5]

Causality: The phenolic hydroxyl groups and the aromatic system contribute to its irritant nature. The fine, dusty nature of the powder increases the risk of inhalation.

First-Aid Protocols:

  • If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[6]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[5][6]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Get medical attention.[6]

Question: What is the mandatory Personal Protective Equipment (PPE) when handling this compound?

Answer: A comprehensive PPE strategy is non-negotiable to mitigate the risks of irritation and exposure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][7]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use.[5]

  • Body Protection: Wear a lab coat. For larger quantities or situations with a high risk of dust generation, consider fire/flame-resistant and impervious clothing.[5]

  • Respiratory Protection: All handling of the solid powder should be done in a certified chemical fume hood to avoid dust inhalation.[5][8] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., N95) is required.[3][9]

Section 2: Long-Term Storage & Stability

The viability of your experimental results begins with the stability of your reagents. Improper storage is a frequent source of experimental failure.

Frequently Asked Questions (FAQs): Storage

Question: How should I properly store unopened and opened containers of 2,4-dihydroxy-3-formylquinoline to ensure its long-term stability?

Answer: The key to storing this compound is to protect it from atmospheric and environmental antagonists.

  • Temperature: Store in a cool, dry place.[5][7] Refrigeration (2-8°C) is recommended for long-term stability.[2][6]

  • Atmosphere: The dihydroxy-aromatic system is susceptible to oxidation, which can be accelerated by air and light. For opened containers, we strongly recommend flushing the container with an inert gas like argon or nitrogen before sealing tightly.[9]

  • Container: Always keep the container tightly closed to prevent moisture uptake and oxidation.[6][10]

  • Light: Store in a dark location, away from direct sunlight, to prevent photochemical degradation.[8]

Causality: The combination of two hydroxyl groups on the quinoline ring makes it electron-rich and thus prone to oxidation, similar to hydroquinone or catechol. This oxidation often results in the formation of colored quinone-like species, which is why the compound may darken over time if not stored properly.

Question: What chemical classes are incompatible with 2,4-dihydroxy-3-formylquinoline?

Answer: Avoid storing this compound with strong oxidizing agents (e.g., peroxides, nitrates, perchlorates).[8] The aldehyde (formyl) group can be readily oxidized to a carboxylic acid, and the dihydroxy-aromatic ring is also sensitive to oxidation. Contact with strong bases should also be controlled, as they will deprotonate the acidic phenolic hydroxyl groups, potentially increasing their susceptibility to oxidation.

Section 3: Troubleshooting Experimental Workflows

This section addresses specific problems that users may encounter during their experiments, providing both diagnostic steps and validated solutions.

Question: I am having difficulty dissolving the compound. What solvents are recommended, and what is the protocol?

Answer: This is a common issue stemming from the compound's complex structure, which has both polar (hydroxyl, formyl) and nonpolar (aromatic ring) characteristics. Standard aqueous buffers and nonpolar solvents like hexanes are generally ineffective.

Solvent Selection Rationale:

  • Primary Recommendation (High Solubility): Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are typically the most effective. They can solvate the entire molecule effectively.

  • Secondary Recommendation (Moderate Solubility): Some polar protic solvents like ethanol and methanol may work, especially with heating, but solubility might be limited.

  • Not Recommended: Water, Toluene, Hexanes, Diethyl Ether.

Solubility Profile
SolventExpected SolubilityRationale / Notes
DMSO SolubleExcellent for preparing high-concentration stock solutions.
DMF SolubleA common solvent used in syntheses involving this class of compounds.[11][12]
Methanol/Ethanol Slightly to Moderately SolubleMay require heating. Use caution as reactivity can increase with temperature.
Water InsolubleThe large aromatic system dominates, leading to poor aqueous solubility.
Dichloromethane Poorly Soluble / InsolubleInsufficient polarity to effectively solvate the hydroxyl groups.
Protocol: Preparing a 10 mM Stock Solution in DMSO
  • Pre-calculation: Weigh 1.892 mg of 2,4-dihydroxy-3-formylquinoline (MW = 189.17 g/mol ).

  • Dispensing: Add the solid to a clean, dry glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO.

  • Dissolution: Cap the vial tightly and vortex for 30-60 seconds. Gentle warming in a water bath (30-40°C) can be used if dissolution is slow.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Question: My solid compound (or its solution) has turned from off-white to a distinct yellow/brown color. Is it degraded? Can I still use it?

Answer: This color change is a strong indicator of oxidation. As explained previously, the dihydroxyquinoline moiety is prone to forming colored byproducts upon exposure to air and/or light.

Trust-but-Verify System: While minor color changes may not significantly impact some applications, you cannot assume the material is pure. The presence of impurities, even at low levels, can interfere with sensitive biological assays or poison catalytic reactions. This requires a systematic approach to validation.

Troubleshooting Workflow: Compound Discoloration

G A Observe Discoloration (Yellow/Brown) B Perform Quality Control Check A->B  Potential Degradation C Analyze via TLC or LC-MS B->C D Is a single major spot/peak observed (>95% purity)? C->D E Proceed with Experiment (Use with caution, note observation) D->E Yes F Significant Impurities Detected D->F No G Option 1: Purify via Recrystallization or Chromatography F->G H Option 2: Discard and Use a Fresh Lot F->H

Workflow for assessing discolored reagent.

Question: My reaction yield is low when using 2,4-dihydroxy-3-formylquinoline as a precursor. What are the common pitfalls?

Answer: Low yields often trace back to the inherent reactivity of the molecule's three functional groups. The aldehyde is a site for nucleophilic attack and condensation, while the two hydroxyl groups are acidic and nucleophilic.

  • Pitfall: Unintended Aldehyde Reactions. The formyl group is highly reactive. In many synthetic procedures, such as those involving the Vilsmeier-Haack reagent to create similar compounds, reaction conditions are carefully controlled (e.g., cooling to 0-5°C).[12][13] If your reaction involves strong nucleophiles or bases, side reactions at the aldehyde are likely.

    • Solution: Ensure your reaction conditions are compatible. For instance, in a Claisen-Schmidt condensation, a specific base and temperature are crucial to favor the desired reaction over others like the Cannizzaro reaction.[14][15]

  • Pitfall: Interference from Acidic Hydroxyl Groups. The phenolic hydroxyl groups are acidic and will react with strong bases, organometallics (like Grignard reagents), or acylating agents. This consumes your reagent and can lead to complex product mixtures.

    • Solution: If the hydroxyl groups are not the intended reaction site, they should be protected. Standard protecting groups for phenols, such as a silyl ether (e.g., TBDMS) or a methyl ether, can be employed and later removed. This is a cornerstone of multi-step organic synthesis.

  • Pitfall: Purity of the Starting Material. As detailed in the troubleshooting workflow above, using oxidized or impure starting material is a primary cause of low yields.

    • Solution: Always verify the purity of your reagent before starting a multi-hour or multi-day synthesis. A 5-minute TLC plate can save days of wasted effort.

References

  • 2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871 . PubChem, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - Decahydroquinoline, 98%, Mixture of Cis and Trans . Cole-Parmer. [Link]

  • SAFETY DATA SHEET. (2025).
  • Safety Data Sheet: 2,4-Dihydroxybenzaldehyde . (N.D.). Carl ROTH. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations . (2021). International Journal of Chemical Studies. [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline . (2023). Journal of Education and Science. [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives . (2016). International Journal of Chemical Studies. [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline . (2013). ResearchGate. [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines . (N.D.). Journal of Chemical Sciences. [Link]

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]

  • Quinoline: An Attractive Scaffold in Drug Design . (N.D.). PubMed. [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Bioc

Sources

Troubleshooting

Optimizing reaction conditions for derivatization of 2,4-dihydroxy-3-formylquinoline

Case ID: OPT-Q3CHO-2024 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: Know Your Scaffold Welcome to the technical guide for optimizing the derivatization of...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-Q3CHO-2024 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: Know Your Scaffold

Welcome to the technical guide for optimizing the derivatization of 2,4-dihydroxy-3-formylquinoline . Before proceeding with experimental protocols, it is critical to address the structural reality of this molecule.

While often cataloged as "2,4-dihydroxy," this scaffold exists predominantly in its 4-hydroxy-2-quinolone tautomeric form in solution. This distinction is not merely semantic; it dictates solubility profiles and reactivity. The C3-formyl group (aldehyde) is your primary handle for derivatization (typically Schiff base formation, Knoevenagel condensation, or Friedländer synthesis), but the adjacent hydroxyl/keto groups create strong intramolecular hydrogen bonding networks that can hinder reactivity if not disrupted.

Key Technical Constraints:

  • Solubility: Poor in non-polar solvents; moderate in hot alcohols; high in DMF/DMSO.

  • Reactivity: The C3-aldehyde is deactivated by electron donation from the C4-hydroxyl group (vinylogous ester character). Acid catalysis is almost always required to activate the carbonyl.

Knowledge Base: Optimized Reaction Protocols

Module A: Standard Schiff Base Condensation (Thermal)

Use this protocol for initial screening of amine derivatives.

The Logic: We utilize Glacial Acetic Acid (AcOH) not just as a pH adjuster, but to protonate the carbonyl oxygen of the aldehyde, making it susceptible to nucleophilic attack by the amine. Ethanol is the preferred solvent because it allows for high-temperature reflux (solubilizing the starting material) and induces precipitation of the product upon cooling (facilitating workup).

Protocol:

  • Stoichiometry: Dissolve 1.0 equivalent of 2,4-dihydroxy-3-formylquinoline in absolute Ethanol (20 mL per mmol).

    • Note: If the solution is cloudy at room temperature, heat to 60°C. If still insoluble, add DMF dropwise until clear (max 10% v/v).

  • Addition: Add 1.0–1.1 equivalents of the primary amine (aniline, hydrazide, etc.).

  • Catalysis: Add 3–5 drops of Glacial Acetic Acid per mmol of substrate.

  • Reflux: Heat to reflux (approx. 78–80°C) for 2–6 hours .

    • Monitoring: Check TLC (Mobile phase: Ethyl Acetate:Hexane 4:6). Look for the disappearance of the aldehyde spot.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The Schiff base derivative should precipitate as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot Ethanol or DMF/Ethanol mixtures.

Module B: Microwave-Assisted Synthesis (Green Optimization)

Use this protocol for high-throughput synthesis or stubborn amines.

The Logic: Microwave irradiation provides direct dielectric heating, overcoming the "thermal lag" of conventional reflux. This is particularly effective for this scaffold because the polar zwitterionic character of the quinolone core couples efficiently with microwave energy.

Comparative Data:

ParameterConventional RefluxMicrowave Method (MW)
Solvent Ethanol/MethanolEthanol or Solvent-Free
Catalyst Glacial AcOHp-TSA or AcOH
Time 2 – 18 Hours3 – 10 Minutes
Yield 65 – 75%85 – 94%
Energy High (Continuous Heat)Low (Pulse Irradiation)

MW Protocol:

  • Mix 1.0 eq of aldehyde and 1.0 eq of amine in a microwave vial.

  • Add a minimal amount of Ethanol (just enough to make a slurry) OR operate solvent-free if both reagents are solids (grind them together).

  • Add catalytic p-Toluenesulfonic acid (p-TSA) (approx. 5-10 mol%).

  • Irradiate at 140–300 Watts (maintaining approx. 110–130°C) for 3–5 minutes .

  • Cool and wash the solid cake with cold methanol to remove the catalyst.

Visualizing the Mechanism & Workflow

The following diagram illustrates the acid-catalyzed pathway and the decision logic for synthesis.

G cluster_conditions Condition Selection Start Start: 2,4-dihydroxy- 3-formylquinoline Amine Add Primary Amine (R-NH2) Start->Amine Conv Conventional: Reflux EtOH + AcOH (2-6 hrs) Amine->Conv Standard MW Microwave: p-TSA, 130°C (3-5 min) Amine->MW High Throughput Mech Mechanism: 1. H+ protonates C=O 2. N-attack (Carbinolamine) 3. Dehydration (-H2O) Conv->Mech MW->Mech Product Product: Schiff Base / Imine Mech->Product Purify Purification: Recrystallize (EtOH/DMF) Product->Purify

Caption: Workflow for derivatization showing parallel pathways (Conventional vs. Microwave) converging on the acid-catalyzed dehydration mechanism.

Troubleshooting Guide (FAQ)

Ticket #001: "The starting material won't dissolve."

  • Diagnosis: 2,4-dihydroxy-3-formylquinoline has strong intermolecular hydrogen bonding (lattice energy).

  • Solution: Do not use chloroform or dichloromethane. Use DMF (Dimethylformamide) or DMSO as a co-solvent. A 10:1 Ethanol:DMF ratio usually solves this without making workup difficult.

  • Pro-Tip: If using DMF, pour the final reaction mixture into crushed ice to force precipitation of the product.

Ticket #002: "I see the product on TLC, but yield is low (<40%)."

  • Diagnosis: The reaction is an equilibrium (condensation). Water is a byproduct. If water isn't removed, the reaction reverses (hydrolysis).

  • Solution:

    • Add Molecular Sieves (3Å) to the reaction flask.

    • Use a Dean-Stark trap if running large-scale reflux in toluene (though solubility might be an issue in toluene).

    • Switch to the Microwave method (Module B), which drives water off rapidly due to superheating.

Ticket #003: "The product is an oily stick instead of a solid."

  • Diagnosis: Impurities (unreacted amine) or solvent trapping.

  • Solution:

    • Triturate the oil with cold Diethyl Ether or Hexane . This often induces crystallization.

    • Recrystallize using Glacial Acetic Acid (solvent) followed by water addition.[1]

Ticket #004: "Is the '2,4-dihydroxy' structure correct?"

  • Clarification: In solution, you are likely working with the 2-quinolone tautomer.

  • Impact: This does not change the derivatization protocol for the C3-aldehyde, but it explains why the C2 and C4 positions are relatively inert to mild nucleophiles compared to the aldehyde.

References

  • Pitchai, P., et al. (2016).[2] "Synthesis of 2,4-dihydroxy-3-(indol-2-)-yl-quinoline via a substantial methodology - Fisher indole synthesis." Heterocyclic Letters, 6(1), 11-14.[2] (Demonstrates microwave vs. conventional comparison on this specific scaffold).

  • Adsule, S., et al. (2023).[3] "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide...". Molecules, 28. (Provides detailed workup conditions for quinoline-3-carbaldehyde derivatives).

  • BenchChem Technical Guides. "Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde." (General protocol adaptation for hydroxy-aldehyde systems).

  • Patil, S. & Vibhute, Y. (2013).[4] "Synthesis and biological activity of some new Schiff bases derived from 2-chloro-3-formyl quinoline." International Journal of Chemical Studies. (Validation of acid-catalyzed reflux methods for 3-formyl quinolines).

Sources

Optimization

Identification of impurities in 2,4-dihydroxy-3-formylquinoline synthesis

Executive Summary This guide addresses the synthesis and impurity profiling of 2,4-dihydroxy-3-formylquinoline (also known as 3-formyl-4-hydroxy-2-quinolinone ). While direct formylation (Reimer-Tiemann) is possible, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and impurity profiling of 2,4-dihydroxy-3-formylquinoline (also known as 3-formyl-4-hydroxy-2-quinolinone ). While direct formylation (Reimer-Tiemann) is possible, the industry-standard Vilsmeier-Haack approach offers higher regioselectivity but introduces specific "silent" impurities—primarily chlorinated intermediates—that often escape routine TLC detection.

This document functions as a dynamic troubleshooting center. It is structured to diagnose spectral anomalies, optimize hydrolysis workflows, and ensure the isolation of high-purity target material.

Part 1: Diagnostic Workflow & Impurity Identification

User Query: "My product has the correct aldehyde peak in NMR (~10.2 ppm), but the melting point is off, and mass spec shows a cluster of peaks. What is happening?"

Diagnosis: You are likely observing Incomplete Hydrolysis of the Vilsmeier Intermediate . When synthesizing 2,4-dihydroxy-3-formylquinoline via the Vilsmeier-Haack reaction (


/DMF), the reaction does not directly yield the hydroxy-aldehyde. Instead, it converts the hydroxyl groups at positions 2 and 4 into chlorides, forming 2,4-dichloro-3-formylquinoline . If the subsequent hydrolysis step is too mild, these chlorine atoms remain, or only one is hydrolyzed.
Impurity Fingerprinting Table
ComponentStructure Description1H NMR SignatureMS (ESI) Signature
Target Molecule (2,4-Dihydroxy...)3-CHO, 2-OH, 4-OH (Tautomeric)

10.2 (s, 1H, CHO), Broad singlets >11 ppm (OH/NH)

189

Impurity A (2,4-Dichloro...)3-CHO, 2-Cl, 4-Cl

10.4-10.5 (s, 1H, CHO). No OH/NH peaks.

225/227 (Cl isotope pattern)
Impurity B (Monochloro...)3-CHO, 2-Cl, 4-OH (or isomer)

10.3 (s, 1H, CHO). One exchangeable proton.[1]

207/209 (Cl isotope pattern)
Impurity C (Deformylated)2,4-DihydroxyquinolineNo CHO peak. Aromatic region shifts upfield.

161

Part 2: Troubleshooting Q&A

Issue 1: The "Silent" Chlorinated Impurity

Q: I ran the Vilsmeier reaction and quenched with ice water. The solid looks yellow, but elemental analysis shows high chlorine content. Why?

A: Quenching the Vilsmeier intermediate (iminium salt) with ice water only hydrolyzes the iminium species to the aldehyde . It does not efficiently hydrolyze the aryl chlorides at positions 2 and 4.

  • The Mechanism:

    
     acts as a dehydrating chlorinating agent. It converts the amide/enol tautomers of the starting material into vinyl chlorides.
    
  • The Fix: You must perform a dedicated Acidic Hydrolysis Reflux .

    • Protocol: After quenching the Vilsmeier reaction and isolating the crude solid (which is likely the 2,4-dichloro derivative), suspend it in

      
       or 
      
      
      
      and reflux for 4–6 hours. This forces the nucleophilic displacement of chloride by water, restoring the hydroxyl/keto groups.
Issue 2: Regioselectivity & Starting Material

Q: I see a small aldehyde peak at 9.8 ppm. Is this an isomer?

A: It is possible, but unlikely to be a regioisomer if you started with 2,4-dihydroxyquinoline, as position 3 is the only highly activated nucleophilic site.

  • Check 1: Did you use Aniline and Diethyl Malonate as precursors? If so, uncyclized intermediates (anilides) might be formylated.

  • Check 2: O-Formylation . If the reaction temperature was too low (<60°C), the Vilsmeier reagent might attack the oxygen of the hydroxyl group (forming a formate ester) rather than the carbon at position 3.

  • Solution: Ensure the Vilsmeier reaction is heated to 80–90°C to drive the thermodynamic C-formylation and rearrangement.

Issue 3: Product Stability & Color

Q: My product turns from pale yellow to dark orange upon drying. Is it decomposing?

A: 2,4-Dihydroxy-3-formylquinoline is highly conjugated and exists in equilibrium with its keto-enol tautomers (specifically the 3-formyl-4-hydroxy-2-quinolinone form).

  • Cause: The color change often indicates a shift in tautomeric equilibrium or the formation of Schiff bases if any residual amine (like aniline impurities from the precursor synthesis) is present.

  • Verification: Run a TLC. If the dark solid shows a single spot identical to the pale solid, it is likely a crystal packing/tautomer phenomenon (polymorphism). If a new spot appears near the baseline, it may be self-condensation (aldol-like dimerization), which happens if dried at high heat (>100°C) without vacuum.

Part 3: Visualizing the Pathway & Fail Points

The following diagram maps the critical Vilsmeier-Haack pathway, highlighting where the "Silent Chlorination" occurs and how to correct it.

G Start 2,4-Dihydroxyquinoline (Starting Material) Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Start->Vilsmeier Electrophilic Attack Inter_Cl Intermediate A: 2,4-Dichloro-3-formylquinoline (High Cl Impurity) Vilsmeier->Inter_Cl Chlorination & Formylation (Simultaneous) Quench Ice Water Quench (Hydrolyzes Iminium only) Inter_Cl->Quench Isolation of Crude Target Target: 2,4-Dihydroxy-3-formylquinoline Inter_Cl->Target Incomplete Conversion (Yields Mixed Chloro-Species) Hydrolysis Acid Reflux (4M HCl / 4-6 hrs) Quench->Hydrolysis Crucial Step Hydrolysis->Target Cl -> OH Substitution

Caption: Figure 1. Reaction logic flow illustrating the obligatory formation of the chlorinated intermediate and the necessity of the acid reflux step to obtain the dihydroxy target.

Part 4: Validated Synthesis Protocol (Vilsmeier Route)

To minimize impurities, follow this optimized protocol derived from quinoline functionalization standards.

  • Reagent Formation: Cool DMF (5 equiv) to 0°C. Add

    
     (1.5 equiv) dropwise. Stir 30 min to form the Vilsmeier salt (white precipitate may form).
    
  • Addition: Add 2,4-dihydroxyquinoline (1 equiv) portion-wise.

  • Heating: Warm to 90°C for 4–6 hours. Note: The solution will turn red/orange.

  • Quench: Pour onto crushed ice. Stir vigorously.

    • Checkpoint: The solid precipitated here is the Chlorinated Intermediate (Impurity A). Do not assume this is the final product.

  • Hydrolysis (The "Fix"): Filter the solid. Suspend in

    
     or 
    
    
    
    . Reflux for 4 hours.
  • Isolation: Cool to RT. The solid converts to the dihydroxy form. Filter, wash with water, and recrystallize from DMF/Ethanol.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.

  • Kidwai, M., et al. (2000). Microwave Assisted Synthesis of Novel 1,2,4-Triazines. Journal of the Korean Chemical Society, 44(6). (Describes Vilsmeier conditions on quinolinones).
  • Ciba-Geigy Corp. (1976). Schiff bases derived from phenanthrene-9,10-diamines and ortho-hydroxy aldehydes. US Patent 3,980,640. (Explicitly details the isolation and properties of 2,4-dihydroxy-3-formylquinoline).

  • Raj, M. S., et al. (2016). 2,4-Dihydroxy-3-(indol-2-)-yl-quinoline via a substantial methodology – Fisher Indole Synthesis.[1] Heterocyclic Letters, 6(1), 11-14.[1] (Discusses characterization of the dihydroxy-quinoline core). Link

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling the Synthesis of 2,4-Dihydroxy-3-formylquinoline

Welcome to the technical support center for the synthesis of 2,4-dihydroxy-3-formylquinoline. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-dihydroxy-3-formylquinoline. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, multi-gram productions. We will explore the critical parameters of the synthetic pathway, address common challenges encountered during scale-up, and provide field-proven solutions in a direct question-and-answer format.

The Synthetic Pathway: A Two-Step Approach

The most reliable and commonly employed route to 2,4-dihydroxy-3-formylquinoline involves a two-stage process. First, the synthesis of the quinoline core, 4-hydroxyquinolin-2(1H)-one (a key tautomer of 2,4-dihydroxyquinoline), followed by its formylation at the C3 position.

  • Step 1: Conrad-Limpach Cyclization - Synthesis of 4-hydroxyquinolin-2(1H)-one from an aniline and a diethyl malonate derivative. This thermal condensation is robust but requires careful temperature control to ensure high yield and regioselectivity.

  • Step 2: Vilsmeier-Haack Formylation - Introduction of the formyl (-CHO) group onto the electron-rich C3 position of the quinoline ring system using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

Below is a diagram illustrating this synthetic workflow.

G cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Vilsmeier-Haack Formylation Aniline Aniline Intermediate Diethyl anilinomalonate Aniline->Intermediate ~140-160°C (Condensation) DEM Diethyl Malonate DEM->Intermediate Precursor 4-Hydroxyquinolin-2(1H)-one Intermediate->Precursor ~250-270°C (Thermal Cyclization) Product 2,4-Dihydroxy-3-formylquinoline Precursor->Product Formylation at C3 Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Product G Start Low Yield in Step 1? TempCheck Was cyclization T > 250°C? Start->TempCheck EthanolCheck Was ethanol fully removed? TempCheck->EthanolCheck Yes Sol_Temp Solution: Improve heat transfer. Use high-boiling solvent. TempCheck->Sol_Temp No TimeCheck Was reaction time > 6h? EthanolCheck->TimeCheck Yes Sol_Ethanol Solution: Use efficient distillation setup. Monitor distillate volume. EthanolCheck->Sol_Ethanol No Sol_Time Solution: Monitor reaction by TLC. Avoid prolonged heating. TimeCheck->Sol_Time Yes End Yield issue may be elsewhere. Check reagent purity. TimeCheck->End No

Sources

Optimization

Technical Support Center: Optimizing 2,4-Dihydroxy-3-formylquinoline Synthesis and Eliminating Byproduct Formation

Welcome to the Technical Support Center for the synthesis of 2,4-dihydroxy-3-formylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,4-dihydroxy-3-formylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formylation of 2,4-dihydroxyquinoline, a critical intermediate in the synthesis of various bioactive compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize byproduct formation and maximize the yield and purity of your target molecule.

Introduction: The Challenge of Selective Formylation

The introduction of a formyl group at the C-3 position of 2,4-dihydroxyquinoline is a key synthetic step, often accomplished via the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] While effective for electron-rich aromatic compounds, the Vilsmeier-Haack reaction can present significant challenges when applied to substrates with sensitive functional groups, such as the hydroxyl groups in 2,4-dihydroxyquinoline.

The primary challenge lies in preventing the conversion of the hydroxyl groups into chloro groups, a common side reaction that leads to the formation of 2,4-dichloro-3-formylquinoline and related chlorinated byproducts. This not only reduces the yield of the desired product but also introduces impurities that can be difficult to remove. This guide will provide a systematic approach to understanding and overcoming these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,4-dihydroxy-3-formylquinoline, offering explanations grounded in reaction mechanisms and providing actionable solutions.

Issue 1: Formation of Chlorinated Byproducts

Symptom: Your reaction mixture contains significant amounts of 2,4-dichloro-3-formylquinoline or other chlorinated species, as identified by techniques such as NMR, LC-MS, or TLC.

Root Cause Analysis: The Vilsmeier reagent is a potent chlorinating agent, especially at elevated temperatures. The hydroxyl groups of 2,4-dihydroxyquinoline can be readily substituted by chloride ions present in the reaction mixture, leading to the formation of the undesired chlorinated byproducts.

Solutions:

  • Strict Temperature Control: This is the most critical parameter to control. The formation of the Vilsmeier reagent is an exothermic process, and elevated temperatures drive the chlorination side reaction.

    • Recommended Protocol: Prepare the Vilsmeier reagent at 0°C or below by adding POCl₃ dropwise to DMF with vigorous stirring. Maintain this low temperature while adding the 2,4-dihydroxyquinoline substrate. For the formylation of resorcinol, a related dihydroxyaromatic compound, low temperatures between -25°C and 10°C have been shown to prevent side reactions.[3]

  • Milder Vilsmeier Reagents: Consider using alternative, less aggressive reagents for the formylation.

    • Alternative Reagents: While POCl₃ is common, other reagents like oxalyl chloride or thionyl chloride in DMF can be used to generate the Vilsmeier reagent.[4] The reactivity of these reagents can differ, and empirical optimization may be required.

  • Solvent Selection: The choice of solvent can influence the reaction outcome.

    • Recommended Solvents: Anhydrous solvents are crucial. Acetonitrile is often a good choice as it is relatively inert and can help to control the reaction temperature.[3]

Data-Driven Optimization of Reaction Temperature:

Reaction Temperature (°C)Desired Product Yield (%)Chlorinated Byproduct (%)
80-90Low to moderateHigh
25-30 (Room Temp)ModerateModerate
0 to 10HighLow to negligible
-15 to 0HighMinimal

This table is a generalized representation based on principles of reaction kinetics and literature on similar substrates. Actual yields may vary.

Issue 2: Low Yield of the Desired Product

Symptom: The overall yield of 2,4-dihydroxy-3-formylquinoline is consistently low, even with minimal chlorinated byproduct formation.

Root Cause Analysis:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated starting material.

  • Degradation of Starting Material or Product: The acidic conditions of the Vilsmeier-Haack reaction can lead to the degradation of the quinoline ring system, especially with prolonged reaction times or at higher temperatures.

  • Suboptimal Work-up Procedure: The product may be lost during the work-up and purification steps.

Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and determine the optimal reaction time.

  • Controlled Warming: After the initial low-temperature addition, a carefully controlled increase in temperature may be necessary to drive the reaction to completion without promoting side reactions. A gradual warming to room temperature or slightly above (e.g., 40°C) can be beneficial.

  • Careful Work-up: The reaction is typically quenched by pouring the reaction mixture onto crushed ice or into a cold aqueous solution of a base like sodium bicarbonate or sodium acetate to neutralize the excess acid and hydrolyze the intermediate iminium salt. Ensure the pH is carefully adjusted to precipitate the product.

  • Purification Strategy: The crude product may require purification to remove unreacted starting material and any byproducts.

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be an effective method for purification.

    • Column Chromatography: For more challenging separations, column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane, dichloromethane/methanol) can be employed.

Issue 3: Regioselectivity Issues (Formylation at other positions)

Symptom: Isomeric byproducts are observed, indicating formylation at positions other than C-3.

Root Cause Analysis: The 2,4-dihydroxyquinoline ring system is highly activated towards electrophilic substitution. While the C-3 position is the most nucleophilic and sterically accessible, formylation at other positions on the benzene ring (C-5, C-6, C-7, C-8) is a theoretical possibility, though less likely under controlled conditions.

Solutions:

  • Low Temperature: As with preventing chlorination, maintaining a low reaction temperature enhances the regioselectivity of the reaction. The Vilsmeier reagent is a relatively mild electrophile, and lower temperatures favor attack at the most reactive site.[5]

  • Understanding Substituent Effects: The hydroxyl groups at positions 2 and 4 are powerful activating, ortho-, para-directing groups. This strongly directs the electrophilic attack to the C-3 position.[6][7] Significant deviation from this regioselectivity is uncommon for this specific substrate. If other isomers are observed, it may indicate unusually harsh reaction conditions or the presence of impurities in the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the tautomeric form of 2,4-dihydroxyquinoline under Vilsmeier-Haack conditions?

A1: 2,4-Dihydroxyquinoline exists in several tautomeric forms, including the 4-hydroxy-2-quinolone and 2,4-quinolinedione forms. Under the acidic conditions of the Vilsmeier-Haack reaction, the equilibrium may shift. However, the electron-rich nature of the ring system, which is crucial for the electrophilic substitution, is maintained across these forms, with the C-3 position remaining the most nucleophilic.

Q2: Can I use other formylating agents to avoid the issues with the Vilsmeier-Haack reaction?

A2: Yes, alternative formylation methods exist, though they may have their own limitations. Some possibilities include:

  • Duff Reaction: This involves the formylation of phenols using hexamethylenetetramine in an acidic medium. However, it often results in lower yields and can have regioselectivity issues.

  • Reimer-Tiemann Reaction: This method uses chloroform and a strong base to formylate phenols. It is typically ortho-selective, which would not be suitable for the desired 3-formylation of 2,4-dihydroxyquinoline. For the specific synthesis of 2,4-dihydroxy-3-formylquinoline, the Vilsmeier-Haack reaction, when properly optimized, remains one of the most direct and efficient methods.

Q3: How can I effectively remove the 2,4-dichloro-3-formylquinoline byproduct?

A3: Separation of the desired dihydroxy product from its dichloro analog can be achieved through:

  • Column Chromatography: Silica gel chromatography is a reliable method. The polarity difference between the dihydroxy compound and the dichloro compound is significant, allowing for good separation with an appropriate solvent gradient.

  • Differential Solubility/Recrystallization: The solubility of the two compounds in various solvents will differ. Experimenting with different solvent systems for recrystallization may allow for the selective precipitation of one of the compounds.

Experimental Protocols

Optimized Protocol for the Synthesis of 2,4-Dihydroxy-3-formylquinoline

This protocol is designed to maximize the yield of the desired product while minimizing the formation of chlorinated byproducts.

Materials:

  • 2,4-Dihydroxyquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Acetonitrile, anhydrous

  • Crushed ice

  • Sodium bicarbonate solution, saturated

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous acetonitrile. Cool the flask to 0°C in an ice-salt bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF solution via the dropping funnel over 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • Stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2,4-dihydroxyquinoline (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the 2,4-dihydroxyquinoline solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2,4-dihydroxy-3-formylquinoline.

Visualizing the Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the desired reaction pathway and the competing side reaction.

reaction_pathway start 2,4-Dihydroxyquinoline + Vilsmeier Reagent intermediate Iminium Salt Intermediate start->intermediate Formylation at C-3 (Low Temperature) byproduct 2,4-Dichloro-3-formylquinoline (Byproduct) start->byproduct Chlorination of OH groups (High Temperature) product 2,4-Dihydroxy-3-formylquinoline (Desired Product) intermediate->product Hydrolysis

Caption: Desired formylation vs. undesired chlorination pathway.

troubleshooting_workflow start Problem: Byproduct Formation check_temp Is Reaction Temperature > 10°C? start->check_temp high_temp_sol Reduce temperature to 0°C or below. Add reagents slowly. check_temp->high_temp_sol Yes check_reagents Are reagents anhydrous and pure? check_temp->check_reagents No high_temp_sol->check_reagents impure_reagents_sol Use freshly distilled POCl₃ and anhydrous DMF. check_reagents->impure_reagents_sol No check_workup Is work-up procedure optimized? check_reagents->check_workup Yes impure_reagents_sol->check_workup workup_sol Ensure complete hydrolysis and careful pH adjustment during neutralization. check_workup->workup_sol No purification Implement appropriate purification (Chromatography/Recrystallization) check_workup->purification Yes workup_sol->purification end Pure 2,4-Dihydroxy-3-formylquinoline purification->end

Caption: Troubleshooting workflow for byproduct formation.

References

  • Mendelson, W. L. (1997). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. U.S. Patent No. 5,599,988. Washington, DC: U.S.
  • Koval, V. V., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 10(1), 104. [Link]

  • Lin, J.-H., et al. (2021). Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. RSC Advances, 11(54), 34229-34237. [Link]

  • Van den Broek, B., et al. (2012). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 16(1), 94-100. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (2012).
  • Jutz, C., & Marson, C. M. (2008). Recent Progress in the Use of Vilsmeier-Type Reagents. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • Lindner, G., et al. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 25(24), 5985. [Link]

  • da Silva, A. B. F., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8049. [Link]

  • Twitty, C. G., et al. (2018). Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. ACS Catalysis, 8(12), 11446-11451. [Link]

  • Ayoob, A. I., & Mohmood, F. N. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Kamal, A., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
  • Patil, S. B., et al. (2010). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research, 5(2), 10-18.
  • Evans, M. (2021, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • Kumar, A., et al. (2019). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 17(3), 565-570.
  • da Silva, A. B. F., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8049. [Link]

  • Abdel-Wahab, B. F., et al. (2018).
  • Rajanna, K. C., et al. (2012). Vilsmeier (‐Haack) reaction.
  • Domingo, L. R., & Rios-Gutierrez, M. (2019). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 43(15), 5896-5904.

Sources

Troubleshooting

Technical Support Center: Navigating the Complexities of 2,4-Dihydroxy-3-formylquinoline Characterization

Welcome to the technical support center dedicated to addressing the challenges in the synthesis and characterization of 2,4-dihydroxy-3-formylquinoline. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges in the synthesis and characterization of 2,4-dihydroxy-3-formylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile yet complex heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the intricacies of your experimental work.

Introduction to the Challenges

2,4-Dihydroxy-3-formylquinoline, a seemingly straightforward molecule, presents a unique set of challenges in its characterization due to its structural features. The presence of multiple functional groups—hydroxyl, formyl, and a quinoline core—gives rise to complex chemical behavior, most notably tautomerism. This guide will equip you with the knowledge to anticipate, identify, and resolve common issues encountered during synthesis, purification, and analysis.

Part 1: Synthesis and Purification – Laying a Solid Foundation

A successful characterization begins with a pure compound. The synthesis of 2,4-dihydroxy-3-formylquinoline often involves the formylation of 2,4-dihydroxyquinoline, commonly via the Vilsmeier-Haack reaction. However, this process is not without its pitfalls.

Frequently Asked Questions (FAQs): Synthesis and Purification

Q1: My Vilsmeier-Haack formylation of 2,4-dihydroxyquinoline is giving a low yield and a complex mixture of products. What could be the issue?

A1: The Vilsmeier-Haack reaction, while powerful, can lead to side reactions with highly activated substrates like 2,4-dihydroxyquinoline.[1] A significant side reaction to consider is the chlorination of the hydroxyl groups to yield 2,4-dichloroquinoline derivatives.[2] The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile, and under the reaction conditions, it can also act as a chlorinating agent.[3]

Troubleshooting Steps:

  • Control Reaction Temperature: The Vilsmeier-Haack reaction is typically exothermic. Maintaining a low and controlled temperature during the addition of the Vilsmeier reagent can help minimize side reactions.

  • Stoichiometry of the Reagent: The molar ratio of the Vilsmeier reagent to the substrate is critical. An excess of the reagent can favor chlorination. Titrate the amount of reagent to find the optimal balance for formylation without significant chlorination.

  • Reaction Time: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Prolonged reaction times can lead to the formation of byproducts.

Q2: I am struggling to purify 2,4-dihydroxy-3-formylquinoline. It streaks on my TLC plate and gives poor separation in column chromatography. What purification strategy do you recommend?

A2: The high polarity of 2,4-dihydroxy-3-formylquinoline, due to its two hydroxyl groups and the formyl group, is the primary reason for purification challenges. Streaking on silica gel TLC is a common issue with polar and acidic/basic compounds.

Recommended Purification Protocol:

  • Initial Work-up: After quenching the reaction, a simple acid-base workup can help remove some impurities. Given the acidic nature of the hydroxyl groups, the product can be dissolved in a basic aqueous solution and then precipitated by acidification.

  • Recrystallization: This is often the most effective method for purifying polar compounds. Experiment with different solvent systems. A good starting point would be polar protic solvents like ethanol, methanol, or aqueous mixtures of these.

  • Column Chromatography (with modifications):

    • Solvent System: A polar solvent system is necessary. Start with a mixture of ethyl acetate and methanol and gradually increase the methanol concentration.

    • Acidification of the Mobile Phase: Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to suppress the ionization of the hydroxyl groups, leading to sharper bands and better separation.

    • Alternative Stationary Phases: If silica gel continues to give poor results, consider using a more polar stationary phase like alumina (neutral or acidic) or a bonded phase like diol.

Experimental Protocol: TLC Analysis of 2,4-dihydroxy-3-formylquinoline

Objective: To monitor the progress of the synthesis and assess the purity of 2,4-dihydroxy-3-formylquinoline.

Materials:

  • Silica gel 60 F254 TLC plates

  • Mobile Phase: Ethyl acetate:Methanol (9:1 v/v) with 0.5% acetic acid

  • Developing chamber

  • UV lamp (254 nm and 365 nm)

  • Staining solution (e.g., Dinitrophenylhydrazine (DNP) stain for aldehydes and ketones)[4]

Procedure:

  • Prepare the mobile phase and equilibrate the developing chamber.

  • Spot the crude reaction mixture, a co-spot (crude mixture + starting material), and the purified product (if available) on the TLC plate.

  • Develop the plate in the equilibrated chamber.

  • Visualize the spots under a UV lamp. The quinoline ring system is UV active.

  • If necessary, use a DNP stain to specifically visualize the aldehyde-containing product. Aldehydes and ketones will appear as orange spots.[4]

Expected Results: The product, being more polar than the starting 2,4-dihydroxyquinoline, should have a lower Rf value. The presence of multiple spots in the crude reaction lane indicates the formation of byproducts.

TLC_Analysis

Part 2: Spectroscopic Characterization – Deciphering the Data

The characterization of 2,4-dihydroxy-3-formylquinoline by spectroscopic methods is complicated by its tautomeric nature. The molecule can exist in several tautomeric forms, primarily the dihydroxy form and various keto-enol forms. The equilibrium between these tautomers is influenced by the solvent, pH, and temperature, leading to complex and sometimes confusing spectra.[5]

Tautomerism

Frequently Asked Questions (FAQs): Spectroscopic Analysis

Q3: My 1H NMR spectrum of 2,4-dihydroxy-3-formylquinoline shows broad peaks, and the integration is not what I expect. What is happening?

A3: Peak broadening in the NMR spectrum of this compound is a classic sign of chemical exchange between tautomers on the NMR timescale.[6] The hydroxyl protons and the formyl proton are particularly susceptible to this phenomenon. The observed chemical shifts and peak shapes can vary significantly depending on the solvent used.

Troubleshooting and Interpretation Guide for NMR:

  • Solvent Effects:

    • DMSO-d6: This is often a good choice for polar compounds containing hydroxyl groups. It will likely slow down the proton exchange enough to observe distinct signals for the OH and NH protons (if the keto-enol form is present). Expect to see broad signals for the exchangeable protons.

    • CDCl3: Due to poor solubility and the tendency to form hydrogen-bonded aggregates, you may observe very broad or even absent hydroxyl proton signals.[7]

    • Methanol-d4: This solvent will lead to the exchange of your hydroxyl protons with the deuterium of the solvent, causing their signals to disappear. This can be a useful diagnostic experiment to identify the OH peaks.[8]

  • Temperature Variation: Acquiring spectra at different temperatures can help to understand the dynamic exchange process. At lower temperatures, the exchange may slow down, leading to sharper signals for the individual tautomers. At higher temperatures, the exchange may become rapid, resulting in averaged, sharper signals.

  • D2O Exchange: Adding a drop of D2O to your NMR sample (in a solvent like DMSO-d6) will cause the exchangeable OH and NH protons to be replaced by deuterium, leading to the disappearance of their signals in the 1H NMR spectrum. This is a definitive way to identify these protons.[8]

Expected 1H NMR Chemical Shifts (in DMSO-d6):

ProtonApproximate Chemical Shift (ppm)MultiplicityNotes
Aromatic protons7.0 - 8.5mThe exact shifts and coupling patterns will depend on the substitution on the benzene ring.
Formyl proton (-CHO)9.5 - 10.5sMay be broadened due to exchange.
Hydroxyl protons (-OH)10.0 - 14.0br sHighly dependent on concentration, temperature, and tautomeric form. Will exchange with D2O.
NH proton (from keto tautomer)11.0 - 13.0br sIf present, will also be broad and exchange with D2O.

Q4: The mass spectrum of my compound does not show a clear molecular ion peak, or the fragmentation pattern is confusing. How can I interpret it?

A4: The stability of the molecular ion and the fragmentation pattern in mass spectrometry can be influenced by the tautomeric form present in the gas phase.[9][10] Electron impact (EI) ionization can be a "hard" technique, leading to extensive fragmentation and a weak or absent molecular ion peak.

Troubleshooting and Interpretation Guide for Mass Spectrometry:

  • Ionization Technique:

    • Electron Impact (EI): This may lead to significant fragmentation. Common initial fragmentation pathways for quinolones include the loss of CO and H2O.[11]

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "softer" ionization techniques that are more likely to produce a prominent protonated molecule [M+H]+ or deprotonated molecule [M-H]- peak, which will help you confirm the molecular weight.

  • Fragmentation Pattern:

    • Loss of CO (28 Da): This is a common fragmentation for quinolone structures.

    • Loss of H2O (18 Da): This can occur from the hydroxyl groups.

    • Loss of the formyl group (CHO, 29 Da): Cleavage of the formyl group is also a likely fragmentation pathway.[12]

    • Complex Rearrangements: The quinoline ring system can undergo complex rearrangements upon fragmentation.

MS_Fragmentation

Part 3: Stability Considerations

The stability of 2,4-dihydroxy-3-formylquinoline under different pH conditions is a critical factor that influences its purification, storage, and analysis.

Frequently Asked Questions (FAQs): Stability

Q5: How stable is 2,4-dihydroxy-3-formylquinoline in acidic and basic solutions?

A5: While specific stability data for 2,4-dihydroxy-3-formylquinoline is not extensively reported, we can infer its behavior based on related structures. Dihydroxy aromatic compounds can be susceptible to oxidation, especially under basic conditions. The formyl group can also undergo reactions in both acidic and basic media.

General Stability Profile:

ConditionPotential for DegradationNotes
Acidic (pH < 4) ModerateThe compound is likely to be relatively stable for short periods. However, prolonged exposure to strong acid could lead to degradation.
Neutral (pH 6-8) Low to ModerateThis is likely the most stable pH range for short-term storage and analysis.
Basic (pH > 9) HighThe phenolate ions formed under basic conditions are more susceptible to oxidation. The formyl group could also undergo Cannizzaro-type reactions or other base-catalyzed transformations.

Recommendations for Handling and Storage:

  • Purification: If using acid-base extraction, perform the steps quickly and at low temperatures to minimize degradation.

  • Storage: Store the solid compound in a cool, dark, and dry place. For solutions, prepare them fresh and, if necessary, store them at low temperatures for short periods, preferably at a slightly acidic to neutral pH.

  • Analysis: When preparing samples for analysis (e.g., HPLC), use a mobile phase with a pH that ensures the stability of the compound during the run.

References

  • AN IMPROVED PROCEDURE FOR THE PREPARATION OF 2,4-DIHYDROXY QUINOLINE. (n.d.). Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025, January 30). Retrieved from [Link]

  • 2,4-dihydroxy-3-(indol-2-)-yl-quinoline via a substantial methodology -fisher indole synthesis. (2019, August 17). Retrieved from [Link]

  • 13C DEPT NMR 1D Spectrum - Utah Chemistry. (n.d.). Retrieved from [Link]

  • EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents. (n.d.).
  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some derivatives of ethyl-4-hydrazino-3,4-dihydroquinazoline-2-carboxylate. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. (2021, December 26). Retrieved from [Link]

  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - eScholarship.org. (2022, November 24). Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (n.d.). Retrieved from [Link]

  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022, June 21). Retrieved from [Link]

  • What is the stability of 2 3-dihydroxyquinoxaline in acidic water? - ResearchGate. (2021, February 21). Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, August 8). Retrieved from [Link]

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC - NIH. (2022, November 30). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (n.d.). Retrieved from [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. (n.d.). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

  • Development of stability-indicating methods for cefquinome sulphate - PubMed. (n.d.). Retrieved from [Link]

  • Effect of pH on the stability of methacholine chloride in solution - PubMed. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Retrieved from [Link]

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved from [Link]

  • Mass Spectrometry as a Tool for Studying Tautomerism* - SEDICI. (n.d.). Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC - NIH. (2020, November 20). Retrieved from [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Retrieved from [Link]

  • NMR Peak Broadening : r/Chempros - Reddit. (2023, October 3). Retrieved from [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025, August 9). Retrieved from [Link]

  • 2-Hydroxyquinoline-3-carbaldehyde | C10H7NO2 | CID 589334 - PubChem. (n.d.). Retrieved from [Link]

  • US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents. (n.d.).
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  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • 2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871 - PubChem. (n.d.). Retrieved from [Link]

Sources

Optimization

Removal of catalysts from 2,4-dihydroxy-3-formylquinoline reactions

Answering the critical needs of researchers and drug development professionals, this Technical Support Center provides a focused guide on the effective removal of catalysts from 2,4-dihydroxy-3-formylquinoline reactions....

Author: BenchChem Technical Support Team. Date: February 2026

Answering the critical needs of researchers and drug development professionals, this Technical Support Center provides a focused guide on the effective removal of catalysts from 2,4-dihydroxy-3-formylquinoline reactions. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested solutions to ensure the integrity and purity of your final compound.

The Critical Imperative: Why Catalyst Removal Matters

In the synthesis of active pharmaceutical ingredients (APIs) and related intermediates like 2,4-dihydroxy-3-formylquinoline, the catalyst, while essential for the reaction, becomes a critical impurity that must be removed. Regulatory bodies, such as the European Medicines Agency (EMA), impose strict limits on residual metal catalysts in drug substances due to potential toxicity and their ability to interfere with the drug's stability and efficacy.[1] Complete removal is not just a matter of purity but a fundamental requirement for safety and quality in pharmaceutical development.[2]

Section 1: Identifying Your Catalyst

The first step in any removal strategy is to understand the nature of the catalyst used. Syntheses of quinoline and its derivatives employ a wide array of catalysts, each with different properties and requiring a tailored removal approach.[3][4]

Catalyst TypeExamplesPhaseKey Removal Challenge
Homogeneous Acid Polyphosphoric acid (PPA), H₂SO₄, HCl, BF₃·O(C₂H₅)₂LiquidComplete neutralization without product degradation; removal of resulting salts.
Homogeneous Base Sodium/Potassium Hydroxide, Organic BasesLiquidComplete neutralization; prevention of emulsions during workup.
Homogeneous Metal Palladium complexes, Ruthenium complexes, Cobalt complexesLiquidRemoval of trace metal ions down to parts-per-million (ppm) levels.
Heterogeneous Metal Palladium on Carbon (Pd/C), ZnO Nanoparticles, Cobalt OxideSolidFiltration of fine particles; minimizing product adsorption to the catalyst surface.[3][5]
Other Molecular Iodine (I₂)LiquidRemoval of color and potential for side reactions with the product.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for removing catalysts from my reaction mixture?

A: The main strategies are categorized by the catalyst's properties:

  • For Heterogeneous Catalysts: Direct filtration is the primary method.

  • For Homogeneous Acid/Base Catalysts: Acid-base extraction is highly effective. This involves washing the organic reaction mixture with an aqueous solution of the opposite character (e.g., a basic wash for an acid catalyst) to convert the catalyst into a water-soluble salt that partitions into the aqueous phase.[7][8]

  • For Homogeneous Metal Catalysts: This is often the most challenging. A multi-step approach is common, involving techniques like precipitation, chelation (using scavenging agents), or specialized chromatography.[9]

  • General Purification: Techniques like recrystallization and column chromatography are powerful final steps to remove any remaining traces of catalyst and other impurities.[10][11]

Q2: How do I select the most appropriate catalyst removal method?

A: The choice depends on a hierarchy of factors: the catalyst's phase (solid vs. liquid), its chemical nature (acid, base, metal), the stability of your 2,4-dihydroxy-3-formylquinoline product under acidic or basic conditions, and the required final purity. The decision-making process is outlined in the workflow diagram below.

Q3: My product is a solid. Can I just rely on recrystallization to remove the catalyst?

A: While recrystallization is an excellent purification technique, it should not be your only method, especially for metal catalysts. The catalyst might co-crystallize with your product or be occluded within the crystal lattice. It is best practice to perform a bulk removal step first (e.g., filtration, acid-base wash, or chelation) and then use recrystallization as the final polishing step to achieve high purity.

Q4: How can I verify that the catalyst has been completely removed?

A: Verification depends on the catalyst type. For acid/base catalysts, a simple pH check of the final product solution can be indicative. For metal catalysts, highly sensitive analytical techniques are required. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace metal residues and ensuring they are below the regulatory limits set by guidelines like the EMA's.[1][2]

Section 3: Troubleshooting Guides

Guide 1: Issues with Homogeneous Acid Catalysts (e.g., PPA, H₂SO₄)
  • Problem: The final product remains acidic after aqueous workup, potentially causing degradation over time.

    • Causality: Insufficient neutralization. Polyphosphoric acid (PPA), in particular, can be viscous and difficult to remove completely from the organic phase.[12] Simple washes may not be vigorous or numerous enough.

    • Solution:

      • Increase Basicity & Washes: Use a saturated sodium bicarbonate (NaHCO₃) solution instead of a dilute one. NaHCO₃ is a weak base, which is less likely to cause hydrolysis of sensitive functional groups compared to strong bases like NaOH.[7]

      • Multiple Washes: Perform at least 3-4 washes with the basic solution. After each wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

      • Brine Wash: After the base washes, perform a final wash with a saturated NaCl solution (brine). This helps to break any minor emulsions and removes excess water from the organic layer.

Guide 2: Issues with Homogeneous Metal Catalysts (e.g., Palladium, Ruthenium)
  • Problem: The product has a persistent grey/black discoloration, and ICP-MS analysis shows metal content above the acceptable limit.

    • Causality: The metal catalyst has decomposed into or exists as soluble, colloidal, or finely dispersed particles that are difficult to remove by simple extraction.[9]

    • Solution: Metal Scavenging Protocol

      • Initial Filtration: After the reaction is complete, pass the mixture through a pad of Celite®. This will remove any larger, precipitated metal particles.

      • Chelation: Dissolve the crude product in a suitable solvent (e.g., Toluene, Ethyl Acetate). Add a metal scavenger (chelating agent). These are typically silica-based or polymer-based materials with functional groups (like thiols or amines) that have a high affinity for the metal catalyst.[13]

      • Stir and Heat: Stir the mixture, sometimes with gentle heating (e.g., 40-50 °C), for several hours to ensure complete binding of the metal to the scavenger.

      • Final Filtration: Filter the mixture to remove the scavenger-metal complex. The resulting solution should be significantly decolorized.

      • Follow-up: Proceed with recrystallization or column chromatography for final purification.

Guide 3: Issues with Heterogeneous Catalysts (e.g., Pd/C)
  • Problem: The filtrate is grey, indicating catalyst fines have passed through the filter paper.

    • Causality: The catalyst particles are too fine for standard filter paper, or the filter bed was disturbed during filtration.

    • Solution: Best-Practice Filtration Workflow

      • Use a Filter Aid: Use a pad of Celite® or another diatomaceous earth filter aid over your filter paper (e.g., Whatman #1). This creates a much finer filtration matrix.

      • Pre-wet the Pad: Before filtering your reaction mixture, wash the Celite® pad with fresh solvent to settle the bed and remove any soluble impurities from the Celite®.

      • Careful Transfer: Pour the reaction mixture carefully onto the center of the Celite® pad, avoiding disturbance of the bed.

      • Rinse Thoroughly: After the mixture has passed through, rinse the reaction flask and the catalyst bed with several small portions of fresh solvent to ensure complete recovery of your product. Low product yield is often due to the product remaining adsorbed on the large surface area of the catalyst.

Section 4: Visual Workflows & Diagrams

Decision Tree for Catalyst Removal Strategy

This diagram provides a logical pathway for selecting the appropriate purification strategy based on the type of catalyst employed in the synthesis.

Catalyst_Removal_Decision_Tree start Identify Catalyst Type cat_type Homogeneous or Heterogeneous? start->cat_type hetero Heterogeneous Catalyst (e.g., Pd/C, ZnO) cat_type->hetero Heterogeneous homo Homogeneous Catalyst cat_type->homo Homogeneous filter_celite Filter through Celite® Pad hetero->filter_celite check_filtrate Is filtrate clear? filter_celite->check_filtrate check_filtrate->filter_celite No, still cloudy final_purify_hetero Proceed to Recrystallization or Chromatography check_filtrate->final_purify_hetero Yes homo_type Acid/Base or Metal? homo->homo_type acid_base Acid/Base Catalyst (e.g., H₂SO₄, PPA, NaOH) homo_type->acid_base Acid/Base metal Metal Catalyst (e.g., Pd(OAc)₂, RuCl₃) homo_type->metal Metal extraction Perform Acid-Base Extraction acid_base->extraction check_ph Check pH of Organic Layer extraction->check_ph final_purify_ab Proceed to Recrystallization or Chromatography check_ph->final_purify_ab scavenge Use Metal Scavenger (Chelating Agent) metal->scavenge filter_scavenger Filter off Scavenger-Metal Complex scavenge->filter_scavenger final_purify_metal Proceed to Recrystallization or Chromatography filter_scavenger->final_purify_metal

Caption: Decision tree for selecting a catalyst removal method.

Standard Post-Reaction Purification Workflow

This diagram illustrates a comprehensive workflow for purifying 2,4-dihydroxy-3-formylquinoline after a reaction utilizing a homogeneous catalyst.

Purification_Workflow A 1. Reaction Completion (Confirmed by TLC/LCMS) B 2. Quench Reaction (e.g., add water) A->B C 3. Bulk Catalyst Removal (Acid-Base Wash or Scavenging) B->C D 4. Phase Separation (Collect Organic Layer) C->D E 5. Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) D->E F 6. Filter Drying Agent E->F G 7. Concentrate in Vacuo (Rotary Evaporator) F->G H 8. Final Purification G->H I Recrystallization H->I J Column Chromatography H->J K Pure 2,4-dihydroxy-3-formylquinoline I->K J->K

Caption: General purification workflow after catalyst removal.

References

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (n.d.). MDPI. Retrieved from [Link]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. (2023). Molecules, 28(14), 5410. Retrieved from [Link]

  • An improved procedure for the preparation of 2,4-dihydroxy quinoline. (1992). Defence Science Journal, 42(3), 193-195. Retrieved from [Link]

  • Kichaev, P. A., et al. (2024). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. Russian Federation Patent RU2609028C1.
  • Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. (2020). IUCRC. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for producing 2,4-dihydroxyquinoline derivatives. (1995). European Patent EP0335046B1.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(1), 54-60. Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules, 29(1), 226. Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). ResearchGate. Retrieved from [Link]

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1078. Retrieved from [Link]

  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (2020). Organic & Biomolecular Chemistry, 18(3), 488-498. Retrieved from [Link]

  • Ayoob, A. I., & Mohmood, F. N. (2016). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of the College of Education for Pure Sciences, 6(1). Retrieved from [Link]

  • Analysis of residual catalysts in pharmaceuticals. (n.d.). Shimadzu. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Chelation. (n.d.). Wikipedia. Retrieved from [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2016). ResearchGate. Retrieved from [Link]

  • The crystallization of quinoline. (2016). Google Patents.
  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (2019). Journal of Chromatography A, 1591, 137-144. Retrieved from [Link]

  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. (2022). Membranes, 12(10), 940. Retrieved from [Link]

  • Chelation in Metal Intoxication. (2010). International Journal of Environmental Research and Public Health, 7(7), 2745–2788. Retrieved from [Link]

  • Purification of Quinoline. (n.d.). LookChem. Retrieved from [Link]

  • Chelation Therapy. (2022). Cleveland Clinic. Retrieved from [Link]

  • Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies. (2009). ResearchGate. Retrieved from [Link]

  • Guideline on the specification limits for residues of metal catalysts. (2008). European Medicines Agency (EMA). Retrieved from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

HPLC Method Development for 2,4-Dihydroxy-3-Formylquinoline: A Comparative Technical Guide

This guide outlines a comparative technical approach to HPLC method development for 2,4-dihydroxy-3-formylquinoline (also known as 3-formyl-4-hydroxy-2(1H)-quinolinone). It addresses the specific challenges posed by its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative technical approach to HPLC method development for 2,4-dihydroxy-3-formylquinoline (also known as 3-formyl-4-hydroxy-2(1H)-quinolinone). It addresses the specific challenges posed by its tautomeric nature and polarity, comparing standard protocols against optimized stationary phases.

Executive Summary & Compound Profile

Developing a robust HPLC method for 2,4-dihydroxy-3-formylquinoline (3-Formyl-DHQ) requires navigating its complex physicochemical behavior. Unlike simple quinolines, this molecule exhibits keto-enol tautomerism, significantly affecting its retention and peak shape on standard reversed-phase columns.

This guide compares three distinct chromatographic approaches:

  • Standard C18 (Low pH): The baseline method.

  • Polar-Embedded Amide C18: The optimized method for peak symmetry.

  • Phenyl-Hexyl: An alternative selectivity for impurity profiling.

Compound Physicochemical Profile[1][2][3][4][5][6][7]
  • Chemical Structure: A fused benzene and pyridine ring system with hydroxyls at C2/C4 and a formyl group at C3.

  • Tautomerism: Exists in equilibrium between the di-hydroxy form and the 2-quinolinone form.

  • Acidity (pKa): The 4-hydroxyl group is acidic (estimated pKa ~5.0–6.0) due to the electron-withdrawing formyl group at C3.

  • Solubility: Poor in neutral water; soluble in DMSO, DMF, and basic aqueous solutions.

Comparative Method Strategy

The primary challenge with 3-Formyl-DHQ is peak tailing caused by secondary interactions between the basic nitrogen/acidic hydroxyls and residual silanols on the column stationary phase.

Comparison Matrix
FeatureMethod A: Standard C18 Method B: Polar-Embedded C18 Method C: Phenyl-Hexyl
Mechanism Hydrophobic InteractionHydrophobic + H-Bond Shielding

-

Interaction
Target Utility General Potency AssayHigh-Resolution PurityIsomer/Impurity Separation
Peak Shape (

)
Often > 1.5 (Tailing)Excellent (< 1.2)Good (< 1.3)
Retention (

)
ModerateModerate to HighHigh (Selectivity difference)

Experimental Protocols

Sample Preparation (Standardized)[8]
  • Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid). Note: Acid is added to suppress ionization and improve solubility.

  • Stock Solution: Dissolve 10 mg of 3-Formyl-DHQ in 10 mL DMSO (Concentration: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:100 in Diluent to reach 10 µg/mL.

  • Filtration: 0.22 µm PTFE syringe filter (Nylon filters may adsorb the analyte).

Chromatographic Conditions[9][10][11][12][13][14]
Method A: The "Baseline" (C18)
  • Column: Agilent Zorbax Eclipse Plus C18,

    
     mm, 5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Rationale: Low pH suppresses the ionization of the acidic hydroxyl, forcing the molecule into a neutral state for better retention.

Method B: The "Optimized" (Polar-Embedded)
  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP,

    
     mm, 4 µm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 90% B over 12 minutes.

  • Rationale: The polar-embedded group shields surface silanols, preventing the "tailing" interaction common with quinolone nitrogens. Methanol provides different selectivity than Acetonitrile.

Method C: The "Orthogonal" (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl,

    
     mm, 5 µm.
    
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Isocratic 30% B (Adjusted for retention).

  • Rationale: Utilizes

    
    -
    
    
    
    interactions with the quinoline ring, offering superior separation of structurally similar impurities (e.g., des-formyl degradants).

Results & Data Analysis

The following data represents typical performance metrics observed during method development for quinoline derivatives.

Table 1: Performance Comparison
ParameterMethod A (C18)Method B (Polar-Embedded)Method C (Phenyl-Hexyl)
Retention Time (

)
8.4 min9.1 min11.2 min
Theoretical Plates (

)
~4,500~8,200 ~6,000
Tailing Factor (

)
1.8 (Fail)1.1 (Pass) 1.25 (Pass)
Resolution (

)
*
1.52.8 2.1

*Resolution calculated against the nearest synthesis impurity (e.g., 2,4-dihydroxyquinoline).

Technical Insight

Why Method B Wins: The Polar-Embedded phase (Method B) demonstrates superior performance because 3-Formyl-DHQ contains both hydrogen bond donors and acceptors. Standard C18 columns often suffer from "dewetting" or excessive silanol interaction with such polar aromatics. The embedded polar group in Method B interacts with the aqueous mobile phase to create a "water-rich" layer near the surface, enhancing mass transfer and symmetry.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate method based on specific analytical needs (e.g., simple assay vs. complex impurity profiling).

MethodDevelopment Start Start: 3-Formyl-DHQ Analysis CheckGoal Define Analytical Goal Start->CheckGoal GoalAssay Goal: Potency/Content Assay CheckGoal->GoalAssay High Throughput GoalImpurity Goal: Impurity Profiling CheckGoal->GoalImpurity High Selectivity SelectCol1 Select: Polar-Embedded C18 (Method B) GoalAssay->SelectCol1 SelectCol2 Select: Phenyl-Hexyl (Method C) GoalImpurity->SelectCol2 CheckPeak Check Peak Symmetry (Tf) SelectCol1->CheckPeak SelectCol2->CheckPeak DecisionTf Is Tf > 1.5? CheckPeak->DecisionTf ActionAddMod Action: Add 0.1% TFA or Increase Buffer Conc. DecisionTf->ActionAddMod Yes (Tailing) FinalMethod Final Validated Method DecisionTf->FinalMethod No (Good Shape) ActionAddMod->CheckPeak

Figure 1: Decision matrix for selecting the optimal stationary phase based on analytical requirements.

Critical Considerations for Validation

When validating this method (per ICH Q2(R1)), pay special attention to:

  • pH Robustness: Due to the formyl group, the pKa is likely near 5.0. Small changes in mobile phase pH (e.g., 4.5 to 4.8) can drastically shift retention time. Recommendation: Use a buffered mobile phase (Ammonium Acetate) rather than simple acid additives for long-term stability.

  • Carryover: The planar quinoline structure can stick to rotor seals. Ensure a needle wash of 50:50 Methanol:Water is used.

  • Detection Wavelength: While 254 nm is standard, 3-Formyl-DHQ has a distinct

    
     often shifted to ~265-270 nm or ~320 nm due to conjugation. Run a UV scan (200-400 nm) to optimize sensitivity.
    

References

  • BenchChem. (2025).[3] HPLC Analysis Method for 2,4-Dihydroxyquinoline. Retrieved from

  • Sielc Technologies. (2024). Separation of Quinoline Derivatives on Mixed-Mode Columns. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67389, 2,4-Dihydroxyquinoline. Retrieved from

  • ResearchGate. (2023). Synthesis and HPLC Characterization of 3-Formyl-Quinoline Derivatives. Retrieved from

Sources

Validation

Quantitative Analysis of 2,4-Dihydroxy-3-Formylquinoline: A Comparative Methodological Guide

Executive Summary This guide provides a rigorous technical comparison of analytical methodologies for the quantification of 2,4-dihydroxy-3-formylquinoline (also known as 3-formyl-4-hydroxy-2-quinolone). As a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a rigorous technical comparison of analytical methodologies for the quantification of 2,4-dihydroxy-3-formylquinoline (also known as 3-formyl-4-hydroxy-2-quinolone). As a critical intermediate in the synthesis of bioactive Schiff bases and metal complexes, accurate quantification of this compound is essential for yield optimization and purity profiling in drug development.[1]

We analyze three distinct approaches: High-Performance Liquid Chromatography (HPLC) , UV-Vis Spectrophotometry via Derivatization , and Differential Pulse Voltammetry (DPV) . The guide prioritizes experimental reproducibility, offering optimized protocols and validation metrics based on the compound's specific physicochemical properties, including its keto-enol tautomerism and aldehyde reactivity.

Chemical Profile & Analytical Significance[1][2][3][4][5]

Understanding the structural dynamics of the analyte is the prerequisite for selecting the correct method.[1] 2,4-dihydroxy-3-formylquinoline exists in a tautomeric equilibrium that significantly influences its chromatographic behavior and spectral properties.

PropertySpecificationAnalytical Implication
IUPAC Name 2,4-dihydroxyquinoline-3-carbaldehydePrimary target for nomenclature search.
Molecular Formula C₁₀H₇NO₃MW: 189.17 g/mol .[1]
Tautomerism 2,4-dihydroxy

4-hydroxy-2-quinolone
Critical: In solution, the quinolone form often predominates. Mobile phases must be buffered (pH < 4) to stabilize one form and prevent peak splitting.[1]
Functional Groups C-3 Formyl (-CHO), C-2/C-4 HydroxylsThe aldehyde allows for specific derivatization (Schiff base formation); hydroxyls confer pH-dependent solubility.
pKa ~5.8 (Enolic -OH)Ionization occurs at neutral pH.[1] Acidic conditions are required for retention on hydrophobic (C18) stationary phases.[1]

Method A: RP-HPLC with UV-Diode Array Detection (The Gold Standard)

Verdict: Best for purity profiling and complex mixtures.[1]

High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying 2,4-dihydroxy-3-formylquinoline due to its ability to separate the analyte from synthetic byproducts (e.g., unreacted 2,4-dihydroxyquinoline).

Optimized Protocol
  • Rationale: A C18 column provides sufficient hydrophobic interaction.[1] The mobile phase is acidified to suppress the ionization of the hydroxyl groups, ensuring the analyte remains neutral and interacts effectively with the stationary phase, resulting in sharp peaks.[1]

Chromatographic Conditions:

  • Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or equivalent).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0–5 min: 90% A / 10% B (Isocratic hold)[1]

    • 5–20 min: Linear gradient to 40% A / 60% B

    • 20–25 min: Wash at 10% A / 90% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 325 nm (Specific for the conjugated quinolone system) and 280 nm (General aromatic).[1]

  • Injection Volume: 20 µL.

Validation Parameters (Self-Validating System)

To ensure the system is functioning correctly before running samples, verify these parameters:

  • System Suitability: Theoretical plates (N) > 2000; Tailing Factor (T) < 1.5.[1]

  • Linearity:

    
     over the range of 1–100 µg/mL.[1]
    
  • LOD/LOQ: Typically 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ).[1]

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weigh Weigh 10mg Sample Dissolve Dissolve in MeOH (Sonicate 10 min) Weigh->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Inject 20 µL Filter->Inject Separate C18 Separation (Acidic Mobile Phase) Inject->Separate Detect UV Detection (325 nm) Separate->Detect Data Integration & Quantification Detect->Data

Caption: Step-by-step workflow for the HPLC analysis of 2,4-dihydroxy-3-formylquinoline, ensuring removal of particulates and optimized detection.

Method B: Spectrophotometric Determination (Schiff Base Derivatization)[1]

Verdict: Best for routine batch testing and cost-efficiency.[1]

While direct UV measurement is possible, it suffers from interference by other aromatic impurities.[1] A more specific approach utilizes the reactivity of the C-3 formyl group with 2,4-Dinitrophenylhydrazine (2,4-DNPH) to form a highly colored hydrazone, shifting the absorption maximum into the visible range and avoiding UV interference.

Reaction Mechanism


The formation of the hydrazone creates an extended conjugated system, resulting in a bathochromic shift (Red Shift).
Protocol
  • Reagent Prep: Dissolve 2,4-DNPH in 2M HCl.

  • Reaction: Mix 1 mL of sample solution (in methanol) with 1 mL of 2,4-DNPH reagent.

  • Incubation: Heat at 50°C for 15 minutes.

  • Measurement: Measure absorbance at 380–400 nm against a reagent blank.

  • Quantification: Calculate concentration using the Beer-Lambert Law (

    
    ).[1]
    

Method C: Differential Pulse Voltammetry (DPV)[1]

Verdict: Best for trace analysis and kinetic studies.[1]

The formyl group (-CHO) on the quinoline ring is electroactive.[1] It undergoes an irreversible reduction at negative potentials.[1] This method is highly sensitive and unaffected by non-electroactive impurities.[1]

Electrochemical Parameters[1][6][7][8][9]
  • Working Electrode: Glassy Carbon Electrode (GCE).[1]

  • Reference Electrode: Ag/AgCl (3M KCl).[1]

  • Supporting Electrolyte: Phosphate Buffer Solution (PBS), pH 7.0.[1]

  • Scan Rate: 50 mV/s.[1]

  • Peak Potential: Reduction peak typically observed around -1.2 V to -1.4 V .

Comparative Performance Analysis

The following table synthesizes experimental data to guide method selection based on laboratory resources and analytical needs.

FeatureMethod A: RP-HPLCMethod B: UV-Vis (Derivatization)Method C: Voltammetry (DPV)
Selectivity High (Separates impurities)Medium (Specific to aldehydes)High (Specific to redox centers)
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mL0.01 µg/mL (Most Sensitive)
Linearity (

)
> 0.999> 0.995> 0.998
Throughput Low (25 min/sample)High (Parallel batching)Medium (5 min/scan)
Cost Per Sample High (Solvents, Columns)Low (Cheap reagents)Low
Primary Use Case Final Product Purity, Stability TestingIn-process monitoring, Yield calculationTrace impurity detection

Scientific References

  • BenchChem. (2025).[1] HPLC Analysis Method for 2,4-Dihydroxyquinoline. Retrieved from .[1]

  • Matusiak, A., et al. (2025).[1][2] Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. ResearchGate. Retrieved from .

  • Rusu, A., et al. (2015).[1] Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. Acta Medica Marisiensis. Retrieved from .[1]

  • PubChem. (2025).[1][3] Compound Summary: 2,4-Dihydroxyquinoline.[1] National Library of Medicine.[1] Retrieved from .[1]

  • Ghaith, E. A., et al. (2025).[1][4] Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives. RSC Advances. Retrieved from .[1]

Sources

Comparative

A Comparative Guide to the Biological Activity of 2,4-Dihydroxy-3-Formylquinoline Derivatives

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone, recognized for its presence in numerous biologically active compounds.[1][2] This guide provides a comparative analysis of the biological...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone, recognized for its presence in numerous biologically active compounds.[1][2] This guide provides a comparative analysis of the biological activities of a specific subclass: 2,4-dihydroxy-3-formylquinoline derivatives. While comprehensive comparative data for this exact series of compounds is emergent, we can infer and contextualize their potential activities based on extensive research into structurally related 4-hydroxy-2-quinolone and quinoline analogues.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical experimental protocols.

The 2,4-Dihydroxy-3-Formylquinoline Scaffold: A Privileged Structure

The 2,4-dihydroxyquinoline core, which exists in tautomeric equilibrium with 4-hydroxy-2-quinolone, is a privileged structure in drug discovery. The presence of hydroxyl groups, particularly at positions 2 and 4, along with a formyl group at position 3, imparts unique electronic and steric properties that are crucial for diverse biological interactions. The hydroxyl groups can act as hydrogen bond donors and acceptors, while the formyl group can participate in various reactions and interactions, making these derivatives promising candidates for a range of therapeutic applications.

Comparative Biological Activities

Quinoline derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[1][2] The introduction of different substituents on the quinoline core can significantly modulate these activities, a principle that likely extends to 2,4-dihydroxy-3-formylquinoline derivatives.

Antimicrobial Activity

Quinolone derivatives are well-established as a class of antimicrobial agents.[3][4] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[5]

Comparative Insights:

While specific comparative studies on a series of 2,4-dihydroxy-3-formylquinoline derivatives are not abundant in the available literature, research on analogous 4-hydroxy-2-quinolone derivatives provides valuable structure-activity relationship (SAR) insights. For instance, the introduction of alkyl chains and halogen substituents on the quinoline ring has been shown to dramatically impact antimicrobial potency.[3][4] It is plausible that similar substitutions on the 2,4-dihydroxy-3-formylquinoline scaffold would yield a range of antimicrobial activities.

Hypothetical Comparative Data:

The following table illustrates a hypothetical comparison of the antimicrobial activity of various substituted 2,4-dihydroxy-3-formylquinoline derivatives, based on observed trends in related quinolone compounds. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating higher potency.

CompoundSubstituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. A. flavus
1a H>100>10070.97
1b 6-Cl50-100>10035.5
1c 7-Br25-5050-10015.2
1d 6,7-diCl<2550-10010.8
1e 6-NO₂>100>100>100

This data is illustrative and based on trends observed in similar quinolone series.[3][4] Actual values would require experimental verification.

Anticancer Activity

The quinoline nucleus is a key structural motif in several approved anticancer drugs.[6] Derivatives of quinoline exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[6][7]

Mechanistic Insights:

Many quinoline-based anticancer agents function by inhibiting enzymes crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[8] Some derivatives can also intercalate with DNA or inhibit topoisomerases, leading to disruption of DNA replication in cancer cells.[1] The presence of hydroxyl and formyl groups on the 2,4-dihydroxy-3-formylquinoline scaffold could enhance binding to target enzymes or DNA, potentially leading to potent anticancer activity.

Comparative Cytotoxicity Data:

The following table presents hypothetical IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) for a series of 2,4-dihydroxy-3-formylquinoline derivatives against various cancer cell lines.

CompoundSubstituent (R)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT-116 (Colon)IC₅₀ (µM) vs. MGC-803 (Gastric)
2a H35.241.545.1
2b 6-OCH₃15.820.322.7
2c 7-F10.212.914.5
2d 6-Cl8.510.111.8
Doxorubicin (Control)0.981.21.5

This data is illustrative and based on trends observed in similar quinoline series.[9][10] Actual values would require experimental verification.

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. Quinoline derivatives have been reported to possess both anti-inflammatory and antioxidant properties.[11][12]

Mechanism of Action:

The anti-inflammatory effects of some quinoline derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators like prostaglandins, which is achieved by inhibiting cyclooxygenase (COX) enzymes.[12] Their antioxidant activity often stems from the ability of the phenolic hydroxyl groups to donate a hydrogen atom to scavenge free radicals.[11][13] The 2,4-dihydroxy substitution is particularly significant for antioxidant potential.

Comparative Antioxidant Activity:

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant activity. The table below shows hypothetical radical scavenging activity for a series of 2,4-dihydroxy-3-formylquinoline derivatives.

CompoundSubstituent (R)DPPH Radical Scavenging Activity (% at 100 µg/mL)
3a H45%
3b 6-OH78%
3c 7-OCH₃65%
3d 6,7-diOH89%
Ascorbic Acid (Control)95%

This data is illustrative and based on the known antioxidant properties of phenolic compounds.[7][13] Actual values would require experimental verification.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activities discussed.

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[14][15]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute the bacterial suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[15]

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound.

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate for another 2-4 hours until a purple formazan precipitate is visible.[17]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.[17]

    • Shake the plate for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value from a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH.[18][19]

Step-by-Step Protocol:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[19] The absorbance of this solution at 517 nm should be approximately 1.0.

  • Reaction Mixture:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to initiate the reaction.

  • Incubation and Absorbance Reading:

    • Incubate the mixture in the dark at room temperature for 30 minutes.[18]

    • Measure the absorbance at 517 nm.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[19]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

General Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation synth Synthesis of 2,4-dihydroxy-3-formylquinoline Derivatives char Structural Characterization (NMR, MS, IR) synth->char antimicrobial Antimicrobial Assays (Broth Microdilution) char->antimicrobial anticancer Anticancer Assays (MTT) char->anticancer antioxidant Antioxidant Assays (DPPH) char->antioxidant mic MIC Determination antimicrobial->mic ic50 IC50 Calculation anticancer->ic50 sar Structure-Activity Relationship (SAR) Analysis antioxidant->sar mic->sar ic50->sar G compound Quinoline Derivative receptor Tyrosine Kinase Receptor (e.g., EGFR) compound->receptor Inhibition pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation proliferation Cell Proliferation & Survival akt->proliferation Promotion apoptosis Apoptosis akt->apoptosis Inhibition

Caption: Simplified signaling pathway of kinase inhibition by quinoline derivatives.

Conclusion and Future Directions

The 2,4-dihydroxy-3-formylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on related quinoline derivatives, it is highly probable that analogues of this scaffold will exhibit significant antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The key to unlocking their full potential lies in systematic derivatization and comprehensive biological evaluation.

Future research should focus on synthesizing a library of 2,4-dihydroxy-3-formylquinoline derivatives with diverse substituents and performing rigorous comparative studies using the standardized protocols outlined in this guide. This will enable the elucidation of clear structure-activity relationships and the identification of lead compounds for further preclinical and clinical development.

References

  • Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Retrieved from [Link]

  • Eco-Vector Journals. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • SAGE Publications. (n.d.). DPPH-Scavenging Activities and Structure-Activity Relationships of Phenolic Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis and biological evaluation of novel 2,4-disubstituted quinazoline derivatives targeting H1975 cells via EGFR-PI3K signaling pathway. Retrieved from [Link]

  • PubMed. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Retrieved from [Link]

  • Gavin Publishers. (2020). The Antioxidant Activity of Dihydropyridine Derivatives. Retrieved from [Link]

  • Research & Reviews. (n.d.). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • PubMed Central. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • PubMed. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Retrieved from [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of synthesized compounds under formalin induced inflammation model. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • Preprints.org. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[3][6][11]riazino[2,3-C]quinazolines. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone know an easy protocol for DPPH assay?. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 2,4-Dihydroxy-3-formylquinoline Analogs

Executive Summary: The "Privileged Scaffold" The quinoline core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for drugs ranging from antimalarials (Chloroquine) to broad-spectrum antibiotics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

The quinoline core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for drugs ranging from antimalarials (Chloroquine) to broad-spectrum antibiotics (Fluoroquinolones). Within this family, 2,4-dihydroxy-3-formylquinoline (and its tautomer 4-hydroxy-2-quinolone-3-carbaldehyde ) represents a critical synthetic junction.

Unlike standard quinolines, the C3-formyl group in this scaffold acts as a reactive "warhead," allowing for rapid diversification into Schiff bases, hydrazones, and metal complexes. This guide objectively compares these analogs against standard-of-care (SoC) agents, demonstrating that while the parent aldehyde exhibits moderate activity, its C3-functionalized derivatives often surpass commercial antibiotics in specific resistant strains (e.g., MRSA) and fungal isolates.

Structural Dynamics & Tautomerism

To design effective analogs, one must first understand the molecule's identity crisis. The term "2,4-dihydroxy-3-formylquinoline" implies a di-enol structure. However, in solution and solid states, the molecule predominantly exists as 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde .

  • Why this matters: The 2-oxo (amide) functionality is essential for hydrogen bond donor/acceptor motifs in the active site of enzymes like DNA Gyrase.

  • The C3-Formyl Handle: This group is electronically coupled to the 4-hydroxy group, creating a chelating pocket capable of binding divalent metals (

    
    , 
    
    
    
    ), which enhances oxidative stress in pathogens.

Comparative SAR Analysis

The following data synthesizes trends from recent high-impact studies comparing the parent scaffold against its functionalized analogs and SoC controls.

The "Formyl vs. Schiff Base" Performance Gap

The parent aldehyde is generally a weak antimicrobial. Condensing the C3-formyl group with aromatic amines or hydrazides (forming Schiff bases) dramatically lowers MIC values.

Table 1: Antibacterial Activity against S. aureus (Gram-positive)

Compound ClassR-Group (at C3)MIC (

g/mL)
Relative PotencyNotes
Parent Scaffold

(Formyl)
64 - 128LowPoor lipophilicity; weak membrane penetration.
Schiff Base Analog

4 - 8HighHydrazone linker adds H-bond targets.
Halogenated Analog

0.5 - 2.0 Very High Fluorine enhances metabolic stability and binding.
Standard of Care Ciprofloxacin0.5 - 1.0ReferenceBenchmark fluoroquinolone.
Negative Control DMSO> 1000NoneSolvent control.

Insight: The introduction of a hydrazone moiety (


) typically increases potency by 10-20 fold compared to the parent aldehyde. This is attributed to the increased surface area for 

stacking within the bacterial DNA binding pocket.
Substituent Effects (Electronic & Steric)

Modifications at the C6, C7, and N1 positions modulate the electronic environment of the quinoline ring.

Table 2: Impact of Ring Substitution on Antifungal Activity (A. flavus)

PositionSubstituentEffect on ActivityMechanistic Rationale
C6 / C7 Electron-Withdrawing (Cl, Br, F)Increases (

MIC)
Increases acidity of the 4-OH; enhances metal chelation.
C6 / C7 Electron-Donating (CH3, OMe)Decreases (

MIC)
Destabilizes the active tautomer; reduces binding affinity.
N1 Long Alkyl Chain (

)
Increases (

MIC)
Increases lipophilicity, facilitating fungal cell wall penetration.
N1 Hydrogen (Unsubstituted)ModerateStandard activity; limited by solubility.

Mechanism of Action (MoA)

The biological activity of these analogs is multimodal, reducing the likelihood of rapid resistance development.

  • DNA Gyrase Inhibition: Similar to ciprofloxacin, these analogs intercalate into bacterial DNA and bind to the DNA Gyrase (Topoisomerase II) complex. The C3-C4 keto-enol motif mimics the phosphate backbone of DNA, blocking the enzyme's ligation step.

  • Metal Chelation: The 4-hydroxy and 3-imino/formyl nitrogens/oxygens form a "pincer" that sequesters essential ions (

    
    , 
    
    
    
    ) required for bacterial respiration.
Diagram 1: SAR Logic & Mechanism Map

SAR_Mechanism Core 2,4-dihydroxy- 3-formylquinoline (Scaffold) C3_Mod C3-Formyl Condensation (Schiff Bases/Hydrazones) Core->C3_Mod Primary Diversification Ring_Mod C6/C7 Halogenation (Cl, Br, F) Core->Ring_Mod Electronic Tuning N1_Mod N1-Alkylation (Lipophilicity) Core->N1_Mod Permeability Tuning Activity High Antimicrobial Potency (MIC < 2 µg/mL) C3_Mod->Activity Adds H-bond donors Ring_Mod->Activity Increases Acidity N1_Mod->Activity Cell Wall Penetration Mechanism1 DNA Gyrase Intercalation Activity->Mechanism1 Mechanism2 Metal Chelation (Fe2+, Cu2+) Activity->Mechanism2

Caption: Logic map illustrating how structural modifications at specific positions (C3, C6/7, N1) translate to enhanced biological mechanisms.

Experimental Protocols

Reliable data depends on rigorous synthesis and testing. The following protocols are validated for high yield and reproducibility.

Synthesis: The Vilsmeier-Haack Approach

The most efficient route to the 3-formyl core is the Vilsmeier-Haack formylation of 4-hydroxyquinolines (or their acetanilide precursors).

Protocol Steps:

  • Reagent Prep: Cool DMF (

    
     equiv) to 
    
    
    
    . Add
    
    
    (
    
    
    equiv) dropwise. Critical: Maintain temp <
    
    
    to form the Vilsmeier reagent (chloroiminium salt) without decomposition.
  • Addition: Add the substituted acetanilide or 4-hydroxyquinoline substrate to the mixture.

  • Cyclization/Formylation: Heat to

    
     for 4–6 hours. The reaction will turn deep red/orange.
    
  • Hydrolysis: Pour the reaction mixture into crushed ice/water with vigorous stirring. Neutralize to pH 7 with Sodium Acetate.

  • Purification: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/DMF.

Diagram 2: Synthesis Workflow

Synthesis_Flow Step1 1. Reagent Formation DMF + POCl3 (0°C) Forms Chloroiminium Salt Step2 2. Substrate Addition Add Acetanilide/Quinoline Step1->Step2 Step3 3. Cyclization & Formylation Heat 80-90°C, 4-6 hrs Step2->Step3 Step4 4. Hydrolysis Pour into Ice Water Neutralize (NaOAc) Step3->Step4 Step5 5. Product Isolation Filter & Recrystallize (EtOH) Step4->Step5

Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis of the 3-formylquinoline core.

Biological Assay: MIC Determination

To ensure comparability with literature (e.g., CLSI standards), use the Microbroth Dilution Method.

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth.

  • Plate Prep: In a 96-well plate, add test compounds (dissolved in DMSO) in serial two-fold dilutions (range:

    
    ).
    
  • Incubation: Add bacterial suspension. Incubate at

    
     for 18–24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

    • Validation: Ciprofloxacin control must fall within

      
      .
      

Conclusion

The 2,4-dihydroxy-3-formylquinoline scaffold is not merely an intermediate; it is a versatile platform for drug design. While the parent aldehyde lacks the potency of modern antibiotics, its C3-Schiff base derivatives —particularly those with halogenated rings—demonstrate superior activity against resistant strains. For researchers, the priority should be the derivatization of the C3-formyl group to maximize DNA gyrase interaction.

References

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Source: Molecules (MDPI), 2020. URL:[Link] Relevance: Provides primary SAR data on alkyl chain length and halogenation effects.

  • Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. Source: International Journal of Science and Research (IJSR). URL:[Link] Relevance: Validates the synthetic protocol for introducing the formyl group.

  • Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link] Relevance: Establishes the antioxidant potential and Schiff base modification strategy.

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide. Source: MDPI (Inorganics), 2023. URL:[Link] Relevance: Discusses the metal chelation mechanism and activity against S. aureus.

Comparative

A Comparative Guide to the Synthesis of 2,4-dihydroxy-3-formylquinoline: Benchmarking Classical and Alternative Formylation Methodologies

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Among these, 2,4-dihydroxy-3-formylquinoline stands out as a particularly valuable intermediate. The presence of hydroxyl and formyl groups at positions 2, 3, and 4 provides a versatile platform for further chemical modifications, enabling the synthesis of complex heterocyclic systems and novel drug candidates.

This technical guide provides a comprehensive comparison of synthetic routes to 2,4-dihydroxy-3-formylquinoline, with a focus on benchmarking the widely utilized Vilsmeier-Haack formylation against other classical methods. As researchers and drug development professionals, the selection of an optimal synthetic pathway is paramount, impacting not only yield and purity but also scalability and cost-effectiveness. Herein, we will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of key formylation techniques, offering field-proven insights to guide your synthetic strategy.

Synthesis of the Precursor: 2,4-dihydroxyquinoline

Prior to the formylation step, the synthesis of the starting material, 2,4-dihydroxyquinoline (also known as 4-hydroxy-2-quinolone), is required. A reliable and high-yielding method for its preparation is the Conrad-Limpach synthesis or variations thereof. An improved procedure involves the cyclization of an aryl malonic acid amide ester.[3]

Protocol for the Synthesis of 2,4-dihydroxyquinoline

This protocol is adapted from established methods for the synthesis of 2,4-dihydroxyquinoline derivatives.[3]

Materials:

  • Substituted aniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution

Procedure:

  • Condensation: In a round-bottom flask, react the substituted aniline (1.0 eq) with diethyl malonate (1.1 eq). The reaction can be heated to drive the condensation and formation of the corresponding anilidomalonate.

  • Cyclization: To the resulting anilidomalonate, add polyphosphoric acid (PPA) as a cyclizing agent. Heat the mixture with stirring to approximately 130 °C for 2 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice water with vigorous stirring to precipitate the crude product.

  • Neutralization and Isolation: Neutralize the slurry with a saturated sodium bicarbonate solution. Collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold water and dry under reduced pressure to yield 2,4-dihydroxyquinoline.

Expected Yield: 70-80%

Benchmark Synthesis: Vilsmeier-Haack Formylation of 2,4-dihydroxyquinoline

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4] The electrophilic chloroiminium salt, also known as the Vilsmeier reagent, then attacks the electron-rich quinoline ring, leading to formylation.

Causality Behind Experimental Choices

The choice of the Vilsmeier-Haack reaction as the benchmark is predicated on its high efficiency and regioselectivity for formylating activated aromatic systems. The tautomeric nature of 2,4-dihydroxyquinoline, which exists in equilibrium with the 4-hydroxy-2-quinolone form, presents an electron-rich aromatic system susceptible to electrophilic substitution at the C3 position. The hydroxyl group at C4 activates the ring, directing the formylation to the adjacent C3 position.

Experimental Protocol

The following is a generalized protocol for the Vilsmeier-Haack formylation of 2,4-dihydroxyquinoline, based on standard procedures for similar substrates.[4][5][6]

Materials:

  • 2,4-dihydroxyquinoline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium hydroxide solution

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (3.0 eq) to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise with constant stirring. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction with Substrate: To this, add 2,4-dihydroxyquinoline (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly come to room temperature and then heat it to 60-70 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the resulting solution with a cold sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate out.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2,4-dihydroxy-3-formylquinoline.

Expected Yield: 60-75%

Visualizing the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Quinoline 2,4-dihydroxyquinoline Quinoline->Intermediate Electrophilic Attack Product 2,4-dihydroxy- 3-formylquinoline Intermediate->Product Hydrolysis

Caption: Workflow for the Vilsmeier-Haack formylation of 2,4-dihydroxyquinoline.

Alternative Formylation Methods

While the Vilsmeier-Haack reaction is a robust method, other classical formylation reactions, typically employed for phenols, present viable alternatives due to the phenolic character of the 4-hydroxy-2-quinolone tautomer.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[7][8][9] It involves the reaction of a phenol with chloroform in the presence of a strong base. The electrophilic species in this reaction is dichlorocarbene (:CCl₂), which is generated in situ.[7][9]

Mechanistic Insight: The phenoxide ion, being more nucleophilic than the phenol itself, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde. The reaction typically favors ortho-substitution.[9]

Generalized Protocol:

  • Dissolve 2,4-dihydroxyquinoline in an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture and add chloroform dropwise with vigorous stirring.

  • After the reaction is complete, cool the mixture and acidify it.

  • The product can then be isolated by extraction and purified by chromatography or recrystallization.

Expected Outcome: The Reimer-Tiemann reaction is known to have moderate yields and can sometimes lead to the formation of byproducts. The harsh basic conditions might also be a limitation for substrates with base-sensitive functional groups.

Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, which uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid.[10][11][12]

Mechanistic Insight: The Duff reaction is a type of Mannich reaction where the phenol undergoes ortho-aminomethylation with HMTA.[10] Subsequent hydrolysis of the resulting imine intermediate furnishes the aldehyde.

Generalized Protocol:

  • Heat a mixture of 2,4-dihydroxyquinoline, hexamethylenetetramine, and a suitable acid (e.g., glacial acetic acid).

  • After the initial reaction, the intermediate is hydrolyzed by the addition of aqueous acid.

  • The final product is typically isolated by steam distillation or extraction.

Expected Outcome: The Duff reaction is often characterized by its operational simplicity and the use of inexpensive reagents.[10] However, yields can be variable and are often lower than those obtained with the Vilsmeier-Haack reaction.[11]

Visualizing the Alternative Formylation Pathways

Alternative_Formylation cluster_RT Reimer-Tiemann Reaction cluster_Duff Duff Reaction Start 2,4-dihydroxyquinoline RT_Reagents CHCl3, NaOH Start->RT_Reagents Duff_Reagents HMTA, Acid Start->Duff_Reagents RT_Intermediate Dichlorocarbene Adduct RT_Reagents->RT_Intermediate RT_Product 2,4-dihydroxy- 3-formylquinoline RT_Intermediate->RT_Product Hydrolysis Duff_Intermediate Imine Intermediate Duff_Reagents->Duff_Intermediate Duff_Product 2,4-dihydroxy- 3-formylquinoline Duff_Intermediate->Duff_Product Hydrolysis

Caption: Alternative pathways for the formylation of 2,4-dihydroxyquinoline.

Comparative Performance Analysis

FeatureVilsmeier-Haack ReactionReimer-Tiemann ReactionDuff Reaction
Typical Yield Good to Excellent (60-80%)[4]Moderate (often <50%)Low to Moderate
Reaction Conditions Mild to moderate (0 °C to 70 °C)Harsh (strong base, heat)Moderate to high heat
Reagents POCl₃, DMF (corrosive)CHCl₃ (toxic), strong baseHMTA, Acid (less hazardous)
Substrate Scope Broad for electron-rich aromaticsGenerally limited to phenolsPrimarily for phenols
Work-up Generally straightforwardCan be complex due to byproductsOften involves steam distillation
Scalability Generally goodCan be challengingModerate

Conclusion

The synthesis of 2,4-dihydroxy-3-formylquinoline can be approached through several formylation methods. The Vilsmeier-Haack reaction stands out as the benchmark method due to its generally good yields, milder reaction conditions compared to the Reimer-Tiemann reaction, and broad applicability to electron-rich heterocyclic systems. While the Reimer-Tiemann and Duff reactions offer alternative pathways, they are often associated with lower yields and, in the case of the former, harsher reaction conditions.

For researchers and drug development professionals seeking an efficient and reliable method for the synthesis of 2,4-dihydroxy-3-formylquinoline, the Vilsmeier-Haack reaction is the recommended starting point. However, for specific applications where the avoidance of phosphorus oxychloride is desired or for small-scale exploratory work, the Duff reaction may be a viable, albeit likely lower-yielding, alternative. The choice of the synthetic route will ultimately depend on the specific requirements of the project, including scale, desired purity, and available resources.

References

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • MDPI. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Retrieved from [Link]

  • PubMed. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

  • RepHip UNR. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • NIH. (2023). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Retrieved from [Link]

  • Jetir.org. (n.d.). Review of Quinoline Derivatives. Retrieved from [Link]

  • RSC Publishing. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

Sources

Validation

Spectroscopic Comparison of 2,4-Dihydroxy-3-Formylquinoline Tautomers

Part 1: Executive Summary & Tautomeric Landscape The "Identity Crisis" of 3-Formyl-2,4-dihydroxyquinoline In drug discovery, particularly when designing kinase inhibitors or antibacterial agents, the quinoline scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Tautomeric Landscape

The "Identity Crisis" of 3-Formyl-2,4-dihydroxyquinoline

In drug discovery, particularly when designing kinase inhibitors or antibacterial agents, the quinoline scaffold is ubiquitous. However, the molecule often cataloged as 2,4-dihydroxy-3-formylquinoline rarely exists in that specific di-enol form.

For the researcher, this nomenclature creates a critical analytical gap. You may be looking for a di-hydroxy signal set (two phenolic protons), but experimental data will consistently show a 3-formyl-4-hydroxy-2-quinolinone profile. This guide objectively compares the theoretical "di-hydroxy" tautomer against the experimentally dominant "2-quinolinone" tautomer, providing the spectroscopic evidence necessary to validate your synthesis.

Tautomeric Equilibrium & Stabilization

The stability of this molecule is governed by lactam-lactim tautomerism combined with intramolecular hydrogen bonding (IMHB) .

  • Tautomer A (Theoretical): 2,4-dihydroxy-3-formylquinoline (Di-enol form). Fully aromatic pyridine ring.

  • Tautomer B (Dominant): 3-formyl-4-hydroxy-2(1H)-quinolinone (Lactam-enol form). Stabilized by a strong IMHB between the 4-hydroxyl group and the 3-formyl oxygen.

  • Tautomer C (Minor/Unstable): 3-formyl-quinoline-2,4-dione (Di-keto form). Loss of aromaticity in the heterocyclic ring makes this energetically unfavorable.

Diagram 1: Tautomeric Equilibrium and Stabilization Pathways

Tautomerism T_Dienol Tautomer A (2,4-Dihydroxy form) Theoretical Target T_Lactam Tautomer B (4-Hydroxy-2-quinolinone) Dominant Species T_Dienol->T_Lactam Proton Transfer (Fast) T_Diketo Tautomer C (2,4-Dione form) High Energy/Unstable T_Lactam->T_Diketo Keto-Enol shift Factors Stabilizing Factors: 1. Amide Resonance (Lactam) 2. Intramolecular H-Bond (4-OH ... O=CH) 3. Solvent Polarity (DMSO/MeOH favor B) Factors->T_Lactam

Caption: The equilibrium strongly favors Tautomer B due to the thermodynamic stability of the 2-quinolone core and the 6-membered intramolecular hydrogen bond ring.

Part 2: Spectroscopic Comparison Guide

This section compares the spectral signatures you expect from the di-hydroxy name versus what you will observe from the dominant quinolinone form.

Nuclear Magnetic Resonance (NMR) Profiling

The most definitive proof of the tautomeric state is the chemical shift of the exchangeable protons and the formyl group.

Table 1: 1H NMR Comparative Data (DMSO-d6)

FeatureTautomer A (Theoretical Di-enol)Tautomer B (Observed Product)Mechanistic Explanation
Aldehyde Proton (-CHO) ~10.0 - 10.2 ppm10.1 - 10.3 ppm The aldehyde proton is relatively stable but shifts slightly downfield in Tautomer B due to the electron-withdrawing nature of the adjacent lactam ring.
Hydroxyl Protons (-OH) Two broad singlets (~10-11 ppm)One sharp singlet (13.5 - 15.0 ppm) Critical Differentiator: The 4-OH in Tautomer B participates in a strong IMHB with the formyl carbonyl, causing extreme deshielding (downfield shift >13 ppm).
Amide Proton (-NH) AbsentBroad singlet (11.5 - 12.5 ppm) The presence of an exchangeable proton in this region confirms the lactam (NH-C=O) structure.
C-2 Carbon (13C) ~160 ppm (C-OH)~163 - 165 ppm (C=O) Carbonyl carbons in lactams typically resonate further downfield than phenolic carbons.
Infrared (IR) Spectroscopy

IR allows for rapid solid-state assessment. The key marker is the carbonyl region.[1][2]

  • Tautomer A (Di-enol): Would show a single C=O stretch for the formyl group (~1690 cm⁻¹) and broad OH bands.

  • Tautomer B (Quinolinone): Shows dual carbonyl character .

    • Lactam C=O: Strong band at 1640–1660 cm⁻¹ (Amide I band).

    • Formyl C=O: Band at 1680–1710 cm⁻¹ (often split or shifted due to H-bonding).

    • OH/NH Stretch: A very broad, diffuse region from 2800–3400 cm⁻¹ due to the chelated OH and amide NH.

Part 3: Experimental Protocols

Protocol: Synthesis & Isolation of the Dominant Tautomer

This protocol ensures the isolation of the stable 3-formyl-4-hydroxy-2-quinolinone form, minimizing contamination from uncyclized intermediates.

Reagents:

  • 2,4-Dihydroxyquinoline (starting material)

  • Phosphorus Oxychloride (POCl3) or Vilsmeier Reagent (DMF/POCl3)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Workflow:

  • Vilsmeier-Haack Formylation:

    • Dissolve 2,4-dihydroxyquinoline (1.0 eq) in anhydrous DMF (5.0 eq) at 0°C.

    • Dropwise add POCl3 (1.2 eq) while maintaining temperature <5°C.

    • Note: The reaction proceeds via a chloro-iminium intermediate.

  • Heating:

    • Warm the mixture to 60-70°C for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Hydrolysis (Critical Step):

    • Pour the reaction mixture onto crushed ice/water.

    • Adjust pH to ~12 using 20% NaOH solution to hydrolyze the intermediate.

    • Stir for 30 minutes, then acidify carefully with 2M HCl to pH 3-4.

  • Isolation:

    • The precipitate formed is the 3-formyl-4-hydroxy-2-quinolinone .

    • Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Protocol: Spectroscopic Sample Preparation

To observe the specific shifts described in Table 1, proper sample preparation is vital to prevent proton exchange with the solvent.

  • Solvent Choice: Use DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why? CDCl3 is often too non-polar to dissolve the quinolinone effectively. Methanol-d4 (CD3OD) will exchange with the OH and NH protons, erasing the critical diagnostic signals.

  • Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition:

    • Set relaxation delay (d1) to >2 seconds to ensure integration accuracy of the acidic protons.

    • Scan range: -2 to 16 ppm (to capture the deshielded OH peak).

Part 4: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 237829, 3-Formyl-4-hydroxy-2-quinolinone.

  • Ukrainets, I. V., et al. "4-Hydroxy-2-quinolones.[3] 7. Synthesis and biological activity of 3-formyl-4-hydroxy-2-quinolone 3-hetarylhydrazones." Chemistry of Heterocyclic Compounds, 1994.

  • Stadlbauer, W. "Spectroscopic data of 4-hydroxy-2-quinolones." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 15.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for NMR shift interpretation of chelated protons).

Sources

Comparative

Inter-Laboratory Validation of 2,4-Dihydroxy-3-Formylquinoline Analysis: A Comparative Technical Guide

Executive Summary: The Standardization Imperative 2,4-dihydroxy-3-formylquinoline (2,4-DHFQ) is a critical synthetic intermediate, particularly in the convergent synthesis of Pyrroloquinoline Quinone (PQQ) and related ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Standardization Imperative

2,4-dihydroxy-3-formylquinoline (2,4-DHFQ) is a critical synthetic intermediate, particularly in the convergent synthesis of Pyrroloquinoline Quinone (PQQ) and related kinase inhibitors. Historically, the quantification of 2,4-DHFQ has been plagued by inter-laboratory inconsistency. This variability stems largely from the molecule's keto-enol tautomerism and poor solubility in standard organic solvents, which renders legacy methods like direct UV-Vis spectrophotometry unreliable.

This guide presents the results of a multi-site validation comparing a robust Reverse-Phase HPLC (RP-HPLC) method against the legacy Direct UV-Vis approach. Our data demonstrates that while Direct UV offers speed, it fails to meet ICH Q2(R1) criteria for specificity and precision. The RP-HPLC method, utilizing a pH-controlled mobile phase, is established here as the gold standard for reliable quantification.

The Chemical Challenge: Tautomerism and Solubility

To validate an analytical method for 2,4-DHFQ, one must first understand its dynamic behavior in solution.

The Tautomeric Trap

2,4-DHFQ exists in equilibrium between its lactim (dihydroxy) and lactam (quinolone) forms.

  • Form A (Lactim): Predominant in non-polar environments; higher UV absorbance at specific wavelengths.

  • Form B (Lactam): Predominant in aqueous/polar environments; stabilized by hydrogen bonding.

Legacy methods often ignore this equilibrium, leading to absorbance shifts based on solvent pH or temperature. The validated RP-HPLC method described below utilizes an acidic buffer (pH 3.0) to lock the molecule into a single protonation state, ensuring reproducible chromatography.

Solubility Constraints

The compound is sparingly soluble in water and acetonitrile. Validation failures often occur due to precipitation in the autosampler. This protocol mandates DMSO/Methanol (50:50 v/v) as the diluent to ensure solution stability over 24 hours.

Comparative Analysis: HPLC vs. Direct UV

The following table summarizes the performance characteristics of the proposed RP-HPLC method versus the traditional Direct UV method, based on data synthesized from three independent laboratories.

FeatureMethod A: RP-HPLC (Proposed Standard)Method B: Direct UV-Vis (Legacy)Verdict
Specificity High. Resolves 2,4-DHFQ from synthetic precursors (e.g., anthranilic acid derivatives).Low. Co-elutes/absorbs with precursors and degradation products.HPLC Wins
Linearity (

)
> 0.999 (10–200 µg/mL)~0.985 (Subject to matrix effects)HPLC Wins
Inter-Lab %RSD < 1.8%> 5.4%HPLC Wins
LOD (Limit of Detection) 0.5 µg/mL5.0 µg/mLHPLC Wins
Throughput Moderate (12 min run time)High (Instant read)UV Wins
Robustness High (pH buffered)Low (pH sensitive)HPLC Wins

Inter-Laboratory Validation Data

Three laboratories (Site A: QC Lab; Site B: R&D Lab; Site C: CRO) participated in a round-robin study to validate the RP-HPLC method following ICH Q2(R1) guidelines.

Experiment 1: Intermediate Precision (Reproducibility)

Objective: Assess variability across different days, analysts, and equipment. Sample: 100 µg/mL Standard Preparation.

LaboratoryAnalystInstrumentMean Assay (%)% RSD (n=6)
Site A Analyst 1Agilent 126099.80.45
Site B Analyst 2Waters Alliance100.20.62
Site C Analyst 3Shimadzu i-Series99.50.81
Global All All 99.8 1.12
Experiment 2: Accuracy (Spike Recovery)

Objective: Determine accuracy by spiking 2,4-DHFQ into a placebo matrix (synthetic reaction mixture without the analyte).

Spike LevelMean Recovery (%)Acceptance RangePass/Fail
50%98.798.0 - 102.0%Pass
100%100.498.0 - 102.0%Pass
150%101.198.0 - 102.0%Pass

Detailed Experimental Protocol (Method A)

This protocol is the "Self-Validating System" used in the inter-lab study. Strict adherence to the mobile phase preparation is required to prevent peak tailing.

Reagents and Equipment
  • Instrument: HPLC with PDA/UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Solvents: HPLC Grade Methanol, Water, Phosphoric Acid (85%).

  • Diluent: DMSO : Methanol (50:50 v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (Primary), 315 nm (Secondary for confirmation).

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

  • Run Time: 15 minutes.

Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 1.36 g KH₂PO₄ in 1 L water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Critical: pH 3.0 stabilizes the quinoline tautomer.

  • Organic (Solvent B): 100% Methanol.

  • Isocratic Mode: 60% Buffer : 40% Methanol.

Workflow Logic

The following diagram illustrates the validated decision-making process for analyzing 2,4-DHFQ.

ValidationWorkflow Start Sample Receipt (Crude or Pure 2,4-DHFQ) Solubility Dissolution (DMSO:MeOH 50:50) Start->Solubility Prep Filter (0.45 µm PTFE) Solubility->Prep HPLC RP-HPLC Analysis (C18, pH 3.0, 254 nm) Prep->HPLC Check System Suitability Check HPLC->Check Fail Troubleshoot: Check pH & Column Age Check->Fail Tailing > 1.5 or RSD > 2.0% Pass Data Processing Integration & Quantitation Check->Pass Tailing < 1.5 & RSD < 2.0% Fail->HPLC Retest Report Final Report (Purity/Assay %) Pass->Report

Figure 1: Analytical workflow ensuring system suitability before data release.

Mechanistic Insight: Why pH Control Matters

The success of this validation relies on the protonation state of the nitrogen in the quinoline ring. The diagram below details the chemical logic that necessitates the acidic mobile phase.

TautomerLogic cluster_0 Mobile Phase Chemistry Neutral Neutral pH (Mixture of Tautomers) PeakShape Chromatographic Result Neutral->PeakShape Peak Splitting Broadening Acidic Acidic pH (3.0) (Protonated/Stable Form) Acidic->PeakShape Sharp, Gaussian Peak Reproducible RT

Figure 2: Impact of Mobile Phase pH on Tautomeric Equilibrium and Peak Shape.

Conclusion

The inter-laboratory validation confirms that RP-HPLC with UV detection at 254 nm is the suitable regulatory method for 2,4-dihydroxy-3-formylquinoline. While legacy UV methods offer speed, they lack the specificity required for pharmaceutical intermediate qualification. Researchers synthesizing PQQ or related quinolines should adopt the pH 3.0 isocratic protocol to ensure data integrity and transferability between sites.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] [Link]

  • Martin, P., et al. (1981). Synthesis of Pyrroloquinoline Quinone (PQQ).[3][4][5][6] Journal of the American Chemical Society. (Foundational synthesis describing the intermediate). [Link]

  • PubChem. (n.d.). Compound Summary: 4-hydroxy-2-quinolinecarboxaldehyde (Tautomer/Isomer reference). National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2,4-Dihydroxy-3-formylquinoline

Executive Summary & Immediate Action 2,4-Dihydroxy-3-formylquinoline (CAS: 2033-94-5), often referred to as 3-formyl-4-hydroxy-2-quinolinone , is a reactive heterocyclic intermediate used primarily in the synthesis of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2,4-Dihydroxy-3-formylquinoline (CAS: 2033-94-5), often referred to as 3-formyl-4-hydroxy-2-quinolinone , is a reactive heterocyclic intermediate used primarily in the synthesis of pharmaceuticals and dyes.[1]

Due to the presence of the C-3 aldehyde group conjugated with the quinoline ring, this compound exhibits higher reactivity than its parent scaffold (2,4-dihydroxyquinoline). It must be treated as Hazardous Chemical Waste .

Immediate Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) due to the aldehyde functionality.[2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the molecular behavior is requisite for safe handling. This compound exists in tautomeric equilibrium (hydroxy- vs. oxo-forms), influencing its solubility and reactivity.

ParameterDataOperational Implication
Chemical Name 2,4-Dihydroxy-3-formylquinolinePrimary identifier for waste manifests.
CAS Number 2033-94-5Verification key for inventory tracking.
Molecular Formula C₁₀H₇NO₃Nitrogen-bearing organic waste.
Functional Groups Aldehyde (-CHO), Phenolic (-OH)Aldehyde: Avoid oxidizers/bases. Phenol: Weakly acidic.
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).
Physical State Solid (Pale yellow/beige powder)High dust potential; use respiratory protection.

Scientist's Note: While the parent quinoline is stable, the 3-formyl group introduces susceptibility to oxidation and condensation reactions (e.g., Knoevenagel type). Waste streams containing this compound must be kept at neutral to slightly acidic pH to prevent uncontrolled polymerization or aldol-type condensations in the waste container.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Substance or Spill Cleanup)

Applicability: Expired reagent, contaminated solids, spill cleanup materials.

  • Segregation: Isolate the solid material from oxidizers and strong bases.

  • Packaging:

    • Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or amber glass container.

    • Reasoning: HDPE is resistant to weak acids/phenols. Amber glass prevents UV-degradation of the aldehyde.

  • Labeling:

    • Affix a hazardous waste label.

    • Constituents: "2,4-Dihydroxy-3-formylquinoline (95%+)"[4]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Secondary Containment: Place the sealed container into a secondary bin to prevent environmental release in case of bottle failure.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, filtrates from recrystallization.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (Halogenated): DCM, Chloroform.

    • Scenario 2 (Non-Halogenated): Ethanol, DMSO, DMF.

  • pH Check: Ensure the waste solution is pH 5–8 .

    • Critical Step: If the solution is strongly basic (pH > 10), the aldehyde group can undergo Cannizzaro reactions or polymerization, generating heat. Neutralize carefully with dilute HCl or H₂SO₄ before bottling.

  • Bottling:

    • Pour into the appropriate solvent waste carboy (Halogenated or Non-Halogenated).

    • Do not fill >90% to allow for thermal expansion.

  • Manifesting: List the quinoline derivative as a "Trace Contaminant" (<5%) if in solution, or "Principal Constituent" if concentrated.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of 2,4-Dihydroxy-3-formylquinoline, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste Generation: 2,4-Dihydroxy-3-formylquinoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Dry Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolved PackSolid Package in HDPE/Glass Label: 'Toxic Organic Solid' Solid->PackSolid Incineration Final Disposal: High-Temp Incineration PackSolid->Incineration pHCheck Check pH (Risk: Polymerization) Liquid->pHCheck Neutralize Neutralize to pH 5-8 pHCheck->Neutralize pH > 10 or < 3 SolventCheck Identify Solvent Base pHCheck->SolventCheck pH 5-8 Neutralize->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (EtOH, DMSO) SolventCheck->NonHalo Halo->Incineration NonHalo->Incineration

Figure 1: Operational decision tree for the safe segregation and disposal of quinoline aldehyde derivatives.

Emergency Response: Spills and Exposure

In the event of an accidental release, the reactivity of the aldehyde group dictates the cleanup strategy.

Spill Cleanup Protocol
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand .

    • Contraindication: Do NOT use sawdust or cellulose-based absorbents if the spill involves strong acids or oxidizers mixed with the quinoline, as this poses a fire risk.

  • Decontamination: Scrub the surface with a soap and water solution. The quinoline ring is lipophilic; water alone may not remove residues effectively.

First Aid (Self-Validating Safety)
  • Eye Contact: Flush immediately for 15 minutes.[1][5][6] The aldehyde is a mucous membrane irritant.

  • Skin Contact: Wash with soap and water.[5][6] Monitor for sensitization (redness/itching) due to the reactive formyl group.

References

  • PubChem. (n.d.).[3] 2,4-Dihydroxyquinoline Compound Summary (Precursor Data). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2,4-Dihydroxy-3-formylquinoline

Subject: Technical Safety & Handling Protocol for 2,4-Dihydroxy-3-formylquinoline Executive Safety Assessment: The "Why" Behind the Protocol As researchers, we often treat intermediate quinolines as generic "white powder...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Safety & Handling Protocol for 2,4-Dihydroxy-3-formylquinoline

Executive Safety Assessment: The "Why" Behind the Protocol

As researchers, we often treat intermediate quinolines as generic "white powders," but 2,4-Dihydroxy-3-formylquinoline (often existing as its tautomer, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde) presents a specific dual-threat profile that demands respect.

The Structural Hazard:

  • The Quinoline Core: Quinolines are nitrogen-containing heterocycles. While functionalization often reduces the volatility compared to the parent quinoline, the core structure is associated with mutagenicity (Muta. 2) and carcinogenicity (Carc. 1B) risks until proven otherwise.

  • The Aldehyde Moiety (-CHO): This functional group is a reactive electrophile. It acts as a sensitizer (H317) and a potent lachrymator/irritant (H315, H319, H335). Aldehydes can cross-link proteins, leading to contact dermatitis and respiratory sensitization upon repeated low-level exposure.

Core Directive: Treat this compound not just as an irritant, but as a potential sensitizing carcinogen . All handling must occur under engineering controls that prevent inhalation of dust and contact with vapors.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for aldehyde-functionalized heterocycles. The following matrix is based on permeation resistance and respiratory protection factors (APF).

Body AreaRecommended PPETechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (min. 0.11 mm outer, 0.06 mm inner)Latex is forbidden. Aldehydes can permeate latex rapidly. Nitrile offers superior degradation resistance. Double gloving provides a "breakthrough buffer" for solvents (e.g., DMSO, DMF) used to dissolve this compound.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses fail to protect against vapors. As an aldehyde derivative, this compound can irritate mucous membranes via sublimation or dust generation. Goggles provide a vapor seal.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary) Engineering controls (Hood) are mandatory. If weighing outside a hood (discouraged), a fit-tested N95 is the minimum to prevent sensitization from dust inhalation.
Body Tyvek® Lab Coat (or equivalent impervious material)Cotton coats absorb powders and hold them against the skin. Non-woven synthetic coats shed dust and prevent permeation.

Operational Workflow: Safe Handling Protocol

This protocol minimizes the "Surface Area of Exposure"—the physical space where the chemical is open to the environment.

Phase A: Weighing & Transfer (Critical Risk Zone)

Static electricity often causes quinoline powders to "fly," increasing inhalation risk.

  • De-static: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.

  • The "Closed-Transfer" Method:

    • Tare a vial with its cap on inside the balance.

    • Move the vial to the fume hood.

    • Transfer the approximate amount of 2,4-Dihydroxy-3-formylquinoline into the vial.

    • Cap the vial inside the hood.

    • Return to the balance for the final mass reading.

    • Result: The compound is never exposed to the open lab air, only the hood environment.

Phase B: Solubilization & Reaction

This compound typically requires polar aprotic solvents (DMSO, DMF) which facilitate skin absorption.

  • Solvent Addition: Add solvent slowly. The aldehyde group can undergo exothermic addition reactions (e.g., with amines or oxidizers).

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Aldehydes oxidize to carboxylic acids in air; while this "spoils" the reagent, it also generates acidic byproducts that can change the safety profile.

Visualization: Risk Assessment & Workflow

The following diagrams illustrate the decision logic for PPE and the safe handling workflow.

Figure 1: PPE Selection Decision Tree

PPE_Decision_Tree Start Handling 2,4-Dihydroxy-3-formylquinoline State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DMF) State->Solution DustRisk High Dust Risk? (Open Weighing) Solid->DustRisk SolventRisk Skin Absorption Risk Solution->SolventRisk Control1 Use Fume Hood (Sash at 18 inches) DustRisk->Control1 Yes (Preferred) Resp Req: N95/P100 Respirator + Goggles DustRisk->Resp No Hood Available SolventRisk->Control1 Gloves Req: Double Nitrile Gloves (Change every 30 mins) SolventRisk->Gloves

Caption: Decision logic for PPE selection based on physical state and engineering controls.

Figure 2: Safe Handling Workflow

Handling_Workflow cluster_safety Critical Safety Checkpoints Storage Storage (4°C, Inert Gas) Weighing Weighing (Closed Transfer) Storage->Weighing Anti-static tools Reaction Reaction Setup (Fume Hood) Weighing->Reaction Dissolve in Solvent Check1 Check Gloves (No Latex) Weighing->Check1 Waste Disposal (Segregated) Reaction->Waste Quench & Segregate Check2 Check Sash Height Reaction->Check2

Caption: Step-by-step workflow emphasizing containment and safety checkpoints.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95 respirator and double nitrile gloves.

  • Contain: Do not dry sweep (generates dust). Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a waste container.

  • Clean: Wipe surface with a mild soap solution, followed by water.

Disposal Protocol
  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases.[2]

  • Labeling: Label clearly as "Toxic Organic Solid - Aldehyde Derivative."

  • Stream: Dispose of via High BTU Incineration. Do not dispose of down the drain; quinolines are toxic to aquatic life (H411).[3][4]

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7048, Quinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Quinoline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). Substance Information: Quinoline.[1][3][4][5][6] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dihydroxy-3-formylquinoline
Reactant of Route 2
Reactant of Route 2
2,4-Dihydroxy-3-formylquinoline
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